Product packaging for 2-Methylpyridine-3-boronic acid(Cat. No.:CAS No. 899436-71-6)

2-Methylpyridine-3-boronic acid

Cat. No.: B1342091
CAS No.: 899436-71-6
M. Wt: 136.95 g/mol
InChI Key: TWKMYNQPIICYNV-UHFFFAOYSA-N
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Description

2-Methylpyridine-3-boronic acid is a useful research compound. Its molecular formula is C6H8BNO2 and its molecular weight is 136.95 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H8BNO2 B1342091 2-Methylpyridine-3-boronic acid CAS No. 899436-71-6

Properties

IUPAC Name

(2-methylpyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BNO2/c1-5-6(7(9)10)3-2-4-8-5/h2-4,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWKMYNQPIICYNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=CC=C1)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602581
Record name (2-Methylpyridin-3-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

899436-71-6
Record name (2-Methylpyridin-3-yl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methylpyridine-3-boronic acid
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Foundational & Exploratory

Synthesis of 2-Methylpyridine-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a core synthetic method for 2-Methylpyridine-3-boronic acid, an important organic intermediate. The information presented is intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Core Synthesis Overview

The primary and well-documented method for the synthesis of this compound involves a lithium-halogen exchange reaction with 3-bromo-2-methylpyridine, followed by borylation with an appropriate boron-containing electrophile, typically triisopropyl borate. This approach offers a direct route to the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of this compound based on a representative experimental protocol.[1]

ParameterValueMolar Equivalent
Starting Material
3-bromo-2-methylpyridine4.00 g (23 mmol)1.0
Reagents
Triisopropyl borate6.40 mL (28 mmol)~1.22
n-Butyllithium17 mL of 1.6 M solution in hexanes (28 mmol)~1.22
Solvent
Toluene/THF (4:1 mixture)50 mL-
Product
This compound2.10 g (yellow oil)-
Yield ~66.5%-

Experimental Protocol

This section details the experimental methodology for the synthesis of this compound.[1]

Materials:

  • 3-bromo-2-methylpyridine

  • Triisopropyl borate

  • n-Butyllithium (1.6 M in hexanes)

  • Toluene

  • Tetrahydrofuran (THF)

  • 2 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane

  • Sodium sulfate

  • Water

Procedure:

  • Reaction Setup: In a suitable reaction vessel, a solution of 3-bromo-2-methylpyridine (4.00g, 23 mmol) and triisopropyl borate (6.40 mL, 28 mmol) is prepared in a 4:1 mixture of toluene and THF (50 mL).

  • Lithiation: The solution is cooled to -78°C, and n-butyllithium (17 mL, 28 mmol) is added dropwise.

  • Warming: The reaction mixture is then warmed to -70°C over a period of 30 minutes and subsequently allowed to warm to room temperature (20°C).

  • Quenching and pH Adjustment: The reaction is quenched by the addition of 2 M HCl to adjust the pH to 1. Water (20 mL) is added to the mixture.

  • Extraction (I): The mixture is extracted with toluene. The aqueous layer is separated.

  • Neutralization and Extraction (II): The aqueous layer is neutralized with 1 M NaOH and then extracted with dichloromethane.

  • Isolation: The aqueous layer is concentrated to dryness, yielding a white solid which is then washed with dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over sodium sulfate, filtered, and concentrated to yield 2.10g of this compound as a yellow oil.

Synthesis Workflow

Synthesis_Workflow A 3-bromo-2-methylpyridine + Triisopropyl borate in Toluene/THF B Cool to -78°C A->B C Add n-Butyllithium (Lithiation) B->C D Warm to 20°C C->D E Quench with HCl (aq) (pH 1) D->E F Extract with Toluene E->F G Neutralize Aqueous Layer with NaOH F->G H Extract with Dichloromethane G->H I Combine Organic Layers, Dry, and Concentrate H->I J This compound I->J

Figure 1. Experimental workflow for the synthesis of this compound.

Alternative Synthetic Strategies

While the lithiation-borylation of 3-bromo-2-methylpyridine is a primary method, other general approaches for the synthesis of pyridinylboronic acids could potentially be adapted for this compound. These include:

  • Palladium-Catalyzed Cross-Coupling: This method would involve the reaction of a di-boron reagent, such as bis(pinacolato)diboron, with 3-halo-2-methylpyridine in the presence of a palladium catalyst and a suitable ligand.

  • Directed Ortho-Metalation (DoM): If a suitable directing group is present on the pyridine ring, deprotonation at the 3-position followed by quenching with a boron electrophile could be a viable route.

Further research and experimental validation would be necessary to optimize these alternative pathways for the specific synthesis of this compound.

References

An In-depth Technical Guide to the Physical Properties of 2-Methylpyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of 2-Methylpyridine-3-boronic acid. It is intended to serve as a valuable resource for professionals in research and development who are utilizing this compound in their work.

Core Physical and Chemical Properties

The following table summarizes the available quantitative data for this compound. It is important to note that some of the cited values are predicted and have not been experimentally verified in the available literature.

PropertyValueSource(s)
Molecular Formula C₆H₈BNO₂[1][2]
Molecular Weight 136.94 g/mol [1][2]
CAS Number 899436-71-6[1]
Appearance Solid[2][3]
Boiling Point 303.6°C at 760 mmHg (Predicted)[1][4]
Flash Point 137.4°C (Predicted)[1][4]
Density 1.18 g/cm³ (Predicted)[1][4]
Melting Point No data available[1]
Solubility No data available[1]
pKa No data available
Storage Temperature 2-8°C[3]

Stability and Reactivity

This compound is generally stable under normal conditions.[5] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1] Incompatible materials include strong oxidizing agents and strong acids.[5] Hazardous decomposition products upon burning can include carbon monoxide, carbon dioxide, nitrogen oxides, and oxides of boron.[5]

Pyridinylboronic acids are versatile reagents in organic synthesis, most notably in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[6][7] However, the reactivity of 2-pyridyl boron derivatives can be challenging due to the nitrogen atom's proximity to the reaction center, which can interfere with the catalyst.[8] These compounds can also be susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond.[8]

Experimental Protocols

Given the absence of specific experimental data for several key physical properties of this compound, the following sections detail generalized protocols for their determination.

Melting Point Determination

The melting point of a solid is a crucial indicator of its purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities can lead to a depressed and broader melting range.[9]

Methodology: Capillary Method

  • Sample Preparation: A small amount of the dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 mm.[10][11] The tube is tapped gently to ensure tight packing.[11]

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block heating apparatus like a Mel-Temp).

  • Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to about 1-2°C per minute to ensure accurate measurement.[9]

  • Observation and Recording: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded. This range is the melting point of the substance.[12]

Solubility Determination

Understanding the solubility of this compound in various solvents is essential for its use in reactions, purification, and formulation.

Methodology: Qualitative and Semi-Quantitative Determination

  • Solvent Screening: A small, measured amount of this compound (e.g., 25 mg) is placed in a series of test tubes.[13]

  • Solvent Addition: A measured volume (e.g., 0.75 mL) of a selected solvent (e.g., water, ethanol, acetone, toluene, dichloromethane) is added to each test tube in small portions.[13]

  • Observation: After each addition, the tube is vigorously agitated.[13] The solubility is observed and can be categorized as "soluble," "partially soluble," or "insoluble."

  • Acid-Base Solubility: For water-insoluble compounds, solubility tests in aqueous acidic and basic solutions (e.g., 5% HCl, 5% NaOH, and 5% NaHCO₃) can provide insights into the compound's functional groups.[14][15] Solubility in dilute acid suggests a basic functional group (like the pyridine nitrogen), while solubility in dilute base indicates an acidic functional group (the boronic acid).[14][15]

  • Quantitative Measurement: For a more precise measurement, a saturated solution is prepared at a specific temperature. The concentration of the dissolved solid in a known amount of the solvent is then determined by methods such as gravimetric analysis after solvent evaporation or by spectroscopic techniques.

pKa Determination

The pKa value indicates the acidity of the boronic acid and the basicity of the pyridine nitrogen. This is a critical parameter for understanding its reactivity and its behavior in biological systems. UV-Vis spectrophotometry is a common method for determining the pKa of compounds with a chromophore.[16]

Methodology: UV-Vis Spectrophotometric Titration

  • Preparation of Buffer Solutions: A series of buffer solutions with known pH values spanning a range around the expected pKa are prepared.[16]

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Aliquots of this stock solution are added to each buffer solution to create a series of samples with the same total compound concentration but different pH values.[16]

  • Spectroscopic Measurement: The UV-Vis absorption spectrum of each sample is recorded.[17] The absorbance at one or more wavelengths where the absorbance changes significantly with pH is monitored.[17]

  • Data Analysis: The absorbance values are plotted against the pH. The resulting sigmoidal curve can be analyzed to determine the inflection point, which corresponds to the pKa of the ionizable group.[18] Equations such as the Henderson-Hasselbalch equation can be used for the calculation.[19]

Visualizations: Workflows and Reaction Mechanisms

The following diagrams, created using the DOT language, illustrate key experimental and reaction workflows relevant to this compound.

G cluster_0 Solubility Determination Workflow start Start: Weigh ~25mg of Compound add_solvent Add 0.75 mL of Solvent in Portions start->add_solvent shake Vigorously Shake/ Agitate add_solvent->shake observe Observe for Dissolution shake->observe soluble Soluble observe->soluble Yes insoluble Insoluble observe->insoluble No end End soluble->end acid_base_test Perform Acid/Base Solubility Tests (5% HCl, 5% NaOH) insoluble->acid_base_test acid_base_test->end

Caption: A generalized workflow for the qualitative determination of a compound's solubility.

Suzuki_Miyaura_Coupling cluster_1 Catalytic Cycle of Suzuki-Miyaura Cross-Coupling pd0 Pd(0)L_n oa Oxidative Addition pd0->oa pd2_complex R-Pd(II)L_n-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_intermediate R-Pd(II)L_n-R' tm->pd2_intermediate re Reductive Elimination pd2_intermediate->re re->pd0 product R-R' (Biaryl Product) re->product aryl_halide R-X (Aryl Halide) aryl_halide->oa boronic_acid R'-B(OH)2 (2-Methylpyridine- 3-boronic acid) boronic_acid->tm base Base base->tm

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-Depth Technical Guide to the Structure Elucidation of 2-Methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of 2-Methylpyridine-3-boronic acid. Given the limited availability of published, comprehensive experimental data for this compound, this guide will utilize Pyridine-3-boronic acid as a primary reference compound. The structural and spectroscopic data for this closely related analogue will be presented in detail, followed by a discussion of the anticipated influence of the 2-methyl substituent on the spectroscopic and crystallographic characteristics of the target molecule, this compound. This approach offers a robust framework for researchers to understand and predict the structural features of this important synthetic building block.

Introduction

This compound is a heterocyclic organoboron compound of significant interest in medicinal chemistry and organic synthesis. Its utility primarily stems from its role as a versatile coupling partner in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. The pyridine moiety offers a handle for modulating solubility and pharmacokinetic properties, while the boronic acid functional group provides the reactive center for palladium-catalyzed cross-coupling. The presence of the methyl group at the 2-position can influence the steric and electronic properties of the molecule, potentially impacting its reactivity and the properties of the resulting coupled products.

Accurate structural elucidation is paramount for ensuring the identity, purity, and reactivity of this compound in these applications. This guide outlines the key analytical techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography.

Molecular Structure and Properties

PropertyValue
Chemical Formula C₆H₈BNO₂
Molecular Weight 136.94 g/mol
IUPAC Name (2-methylpyridin-3-yl)boronic acid
CAS Number 899436-71-6
SMILES String Cc1ncccc1B(O)O
InChI Key TWKMYNQPIICYNV-UHFFFAOYSA-N

Synthesis of Pyridine-3-boronic Acid (Representative Protocol)

A common and effective method for the synthesis of pyridinylboronic acids is through a lithium-halogen exchange reaction followed by borylation. The following protocol for the synthesis of the parent compound, Pyridine-3-boronic acid, is adapted from a procedure reported in Organic Syntheses.[1]

Experimental Protocol:

Materials:

  • 3-Bromopyridine

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • Toluene

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Magnesium sulfate (MgSO₄)

  • Heptane

  • Isopropyl acetate

Procedure:

  • A solution of 3-bromopyridine and triisopropyl borate is prepared in a mixture of toluene and THF.

  • The solution is cooled to a low temperature (typically between -40 °C and 0 °C).

  • n-Butyllithium is added dropwise to the cooled solution. The rapid lithium-halogen exchange generates 3-lithiopyridine, which is immediately trapped by the triisopropyl borate in the reaction mixture.[1]

  • The reaction is quenched by the addition of aqueous HCl.

  • The aqueous layer is separated, and the pH is adjusted with NaOH to precipitate the product.

  • The crude product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., isopropyl acetate/heptane) to yield pyridine-3-boronic acid as a white solid.[1]

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_reaction Reaction Steps cluster_workup Work-up & Purification 3-Bromopyridine 3-Bromopyridine Li-Halogen Exchange Li-Halogen Exchange 3-Bromopyridine->Li-Halogen Exchange Triisopropyl borate Triisopropyl borate Borylation Borylation Triisopropyl borate->Borylation n-BuLi n-BuLi n-BuLi->Li-Halogen Exchange Li-Halogen Exchange->Borylation in situ Acid Quench Acid Quench Borylation->Acid Quench pH Adjustment pH Adjustment Acid Quench->pH Adjustment Filtration Filtration pH Adjustment->Filtration Recrystallization Recrystallization Filtration->Recrystallization Pyridine-3-boronic acid Pyridine-3-boronic acid Recrystallization->Pyridine-3-boronic acid

Caption: Synthetic workflow for Pyridine-3-boronic acid.

Spectroscopic and Crystallographic Characterization (Pyridine-3-boronic acid as a model)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For pyridinylboronic acids, ¹H, ¹³C, and ¹¹B NMR are all informative.

Expected ¹H NMR Data for Pyridine-3-boronic acid:

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-2~8.64br s-
H-6~8.50m-
H-4~8.38br s-
H-5~7.65br s-
B(OH)₂variablebr s-

Note: Data is based on a spectrum in CD₃OD. Chemical shifts and multiplicities can vary with solvent and concentration.[2]

Expected ¹³C NMR Data for Pyridine-3-boronic acid:

CarbonChemical Shift (δ, ppm)
C-2~151
C-6~149
C-4~144
C-5~129
C-3 (C-B)~130 (often broad or unobserved)

Note: The carbon atom attached to boron often exhibits a broad signal due to quadrupolar relaxation of the boron nucleus.

Expected ¹¹B NMR Data for Pyridine-3-boronic acid:

A single, broad resonance is expected in the range of δ 28-32 ppm, which is characteristic of a trigonal planar boronic acid.[3]

Influence of the 2-Methyl Group on the NMR Spectra of this compound:

  • ¹H NMR: The introduction of a methyl group at the 2-position would lead to a singlet integrating to 3H in the upfield region (typically δ 2.0-2.5 ppm). The aromatic protons would show a different splitting pattern and chemical shifts due to the electronic and steric influence of the methyl group. Specifically, the H-4, H-5, and H-6 protons would be expected.

  • ¹³C NMR: An additional signal for the methyl carbon would appear in the aliphatic region (typically δ 15-25 ppm). The chemical shifts of the pyridine ring carbons would also be altered.

  • ¹¹B NMR: The chemical shift is not expected to change significantly.

Experimental Protocol for NMR Spectroscopy:

  • Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or CDCl₃) in an NMR tube.

  • Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Process the spectra using appropriate software (e.g., applying Fourier transform, phase correction, and baseline correction).

  • Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants.

  • Assign the signals to the respective nuclei in the molecule, potentially aided by 2D NMR techniques like COSY and HSQC.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum for Pyridine-3-boronic acid:

Ionm/z (calculated)
[M+H]⁺124.0564
[M-H₂O+H]⁺106.0458

Note: Boronic acids can readily dehydrate in the mass spectrometer.

Influence of the 2-Methyl Group on the Mass Spectrum of this compound:

The molecular ion peak ([M+H]⁺) would be shifted to a higher m/z value corresponding to the increased molecular weight (138.0720). The fragmentation pattern may also be influenced by the presence of the methyl group, potentially leading to fragments arising from the loss of a methyl radical.

Experimental Protocol for Mass Spectrometry:

  • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Acquire the mass spectrum in positive or negative ion mode.

  • Analyze the spectrum to determine the m/z of the molecular ion and major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

X-ray Crystallography

X-ray crystallography provides the definitive solid-state structure of a molecule. While a crystal structure for this compound is not publicly available, the general procedure for obtaining one is as follows.

Experimental Protocol for X-ray Crystallography:

  • Grow single crystals of the compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Mount a suitable crystal on a goniometer head.

  • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Process the diffraction data to obtain the unit cell parameters and intensity of each reflection.

  • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.

  • Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, bond angles, and torsion angles.

Workflow for Structure Elucidation:

G cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_crystallography Crystallographic Analysis Synthesis Synthesis Purification Purification Synthesis->Purification NMR (1H, 13C, 11B) NMR (1H, 13C, 11B) Purification->NMR (1H, 13C, 11B) MS (ESI, HRMS) MS (ESI, HRMS) Purification->MS (ESI, HRMS) Single Crystal Growth Single Crystal Growth Purification->Single Crystal Growth NMR (1H, 13C, 11B)->MS (ESI, HRMS) Connectivity & Environment Connectivity & Environment NMR (1H, 13C, 11B)->Connectivity & Environment Molecular Weight & Formula Molecular Weight & Formula MS (ESI, HRMS)->Molecular Weight & Formula X-ray Diffraction X-ray Diffraction Single Crystal Growth->X-ray Diffraction 3D Solid-State Structure 3D Solid-State Structure X-ray Diffraction->3D Solid-State Structure Final Structure Final Structure Connectivity & Environment->Final Structure Molecular Weight & Formula->Final Structure 3D Solid-State Structure->Final Structure

Caption: General workflow for structure elucidation.

Applications in Drug Development

This compound is a valuable building block in drug discovery, primarily utilized in the synthesis of biaryl and heteroaryl compounds through Suzuki-Miyaura cross-coupling. These structural motifs are prevalent in many biologically active molecules. The introduction of the 2-methylpyridine moiety can enhance metabolic stability, improve solubility, and provide a key interaction point with biological targets.

Signaling Pathway Diagram (Illustrative Example):

The following diagram illustrates a hypothetical scenario where a drug candidate synthesized using this compound inhibits a key kinase in a cancer signaling pathway.

G Growth Factor Growth Factor Receptor Receptor Growth Factor->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation Promotes Drug Candidate Drug Candidate Drug Candidate->Kinase B Inhibits

Caption: Inhibition of a kinase signaling pathway.

Conclusion

References

An In-depth Technical Guide to (2-Methylpyridin-3-yl)boronic Acid (CAS Number: 899436-71-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Chemical Identity

(2-Methylpyridin-3-yl)boronic acid, identified by CAS number 899436-71-6, is a heterocyclic organoboron compound. It serves as a crucial building block in organic synthesis, particularly in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its structure incorporates a pyridine ring, a methyl group, and a boronic acid functional group, making it a valuable reagent for introducing the 2-methylpyridin-3-yl moiety into more complex molecular architectures.

IdentifierValue
CAS Number 899436-71-6
IUPAC Name (2-Methylpyridin-3-yl)boronic acid
Synonyms 2-Methyl-3-pyridinylboronic acid, 2-Picoline-3-boronic acid
Molecular Formula C₆H₈BNO₂
Molecular Weight 136.94 g/mol [1]
SMILES CC1=C(B(O)O)C=CC=N1
InChI Key TWKMYNQPIICYNV-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known physicochemical properties of (2-methylpyridin-3-yl)boronic acid is presented below. It is typically a solid at room temperature.

PropertyValueReference
Physical Form Solid
Boiling Point 303.6 °C at 760 mmHg[1]
Density 1.18 g/cm³[1]
Flash Point 137.4 °C[1]
pKa Boronic acids generally have a pKa of ~9, forming tetrahedral boronate complexes with a pKa of ~7. The exact pKa for this specific compound is not readily available.[2]
Solubility Data for this specific compound is limited. Boronic acids, in general, exhibit low solubility in water, which can be influenced by pH and the presence of diols. They are often soluble in organic solvents like DMSO and methanol.[3]

Synthesis and Experimental Protocols

(2-Methylpyridin-3-yl)boronic acid is primarily synthesized via a lithium-halogen exchange reaction followed by borylation.

Synthesis of (2-Methylpyridin-3-yl)boronic Acid

A common synthetic route involves the reaction of 3-bromo-2-methylpyridine with an organolithium reagent, followed by quenching with a borate ester and subsequent hydrolysis.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Lithiation cluster_2 Borylation & Workup 3-bromo-2-methylpyridine 3-bromo-2-methylpyridine Reaction Vessel Reaction Vessel 3-bromo-2-methylpyridine->Reaction Vessel Triisopropyl borate Triisopropyl borate Triisopropyl borate->Reaction Vessel Toluene/THF mixture Toluene/THF mixture Toluene/THF mixture->Reaction Vessel Warming to RT Warming to RT Reaction Vessel->Warming to RT n-Butyllithium n-Butyllithium n-Butyllithium->Reaction Vessel Dropwise addition Low Temperature (-78 °C) Low Temperature (-78 °C) Low Temperature (-78 °C)->Reaction Vessel HCl Addition (pH 1) HCl Addition (pH 1) Warming to RT->HCl Addition (pH 1) Extraction with Toluene Extraction with Toluene HCl Addition (pH 1)->Extraction with Toluene Neutralization (NaOH) Neutralization (NaOH) Extraction with Toluene->Neutralization (NaOH) Extraction with DCM Extraction with DCM Neutralization (NaOH)->Extraction with DCM Drying & Concentration Drying & Concentration Extraction with DCM->Drying & Concentration Final Product Final Product Drying & Concentration->Final Product

Caption: Synthesis workflow for (2-methylpyridin-3-yl)boronic acid.

Detailed Protocol:

  • To a solution of 3-bromo-2-methylpyridine and triisopropyl borate in a toluene/THF solvent mixture at -78 °C, n-butyllithium is added dropwise.

  • The reaction mixture is allowed to slowly warm to room temperature.

  • The reaction is quenched by the addition of hydrochloric acid to adjust the pH to 1.

  • The aqueous layer is separated and neutralized with sodium hydroxide.

  • The product is extracted with an organic solvent such as dichloromethane.

  • The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to yield (2-methylpyridin-3-yl)boronic acid.

Application in Suzuki-Miyaura Cross-Coupling

(2-Methylpyridin-3-yl)boronic acid is a key reagent in Suzuki-Miyaura cross-coupling reactions, a versatile method for forming C-C bonds. This reaction is instrumental in the synthesis of various pharmaceutical intermediates.

General Experimental Workflow for Suzuki-Miyaura Coupling:

G Aryl/Heteroaryl Halide Aryl/Heteroaryl Halide Reaction Mixture Reaction Mixture Aryl/Heteroaryl Halide->Reaction Mixture Boronic Acid (2-Methylpyridin-3-yl)boronic acid Boronic Acid->Reaction Mixture Pd Catalyst Pd Catalyst Pd Catalyst->Reaction Mixture Base Base Base->Reaction Mixture Solvent Solvent Solvent->Reaction Mixture Heating Heating Reaction Mixture->Heating Workup & Purification Workup & Purification Heating->Workup & Purification Coupled Product Coupled Product Workup & Purification->Coupled Product G PIP5P PI5P PIP4K2A PIP4K2A PIP5P->PIP4K2A PIP2 PI(4,5)P2 PIP4K2A->PIP2 Phosphorylation PI3K PI3K PIP2->PI3K PIP3 PI(3,4,5)P3 PI3K->PIP3 Phosphorylation AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation Apoptosis Apoptosis AKT->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Inhibitor PIP4K2A Inhibitor Inhibitor->PIP4K2A Inhibition G BileAcids Bile Acids / Agonist GPBAR1 GPBAR1 BileAcids->GPBAR1 G_alpha_s Gαs GPBAR1->G_alpha_s Activation NFkB NF-κB Signaling GPBAR1->NFkB Inhibition AC Adenylate Cyclase G_alpha_s->AC Activation cAMP cAMP AC->cAMP Production PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation GeneExpression Gene Expression (e.g., GLP-1) CREB->GeneExpression

References

An In-depth Technical Guide to 2-Methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methylpyridine-3-boronic acid, a versatile heterocyclic building block essential in modern synthetic and medicinal chemistry. Its utility is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which are foundational for the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Core Molecular Data

This compound is a stable, solid organoboron compound. Its key physicochemical properties are summarized below, providing a foundational dataset for its application in chemical synthesis.

PropertyValueReference
Molecular Weight 136.94 g/mol
Empirical Formula C₆H₈BNO₂
CAS Number 899436-71-6N/A
Physical Form Solid
InChI Key TWKMYNQPIICYNV-UHFFFAOYSA-N
SMILES String Cc1ncccc1B(O)O

Application in Suzuki-Miyaura Cross-Coupling

A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in many biologically active molecules.[1] The pyridine moiety, in particular, is a key structural motif in numerous approved drugs.

Representative Reaction Yields

The efficiency of Suzuki-Miyaura couplings is highly dependent on the specific substrates, catalyst, base, and solvent system used. While specific data for this compound is not extensively tabulated in single sources, the following table presents representative yields for the coupling of various aryl halides with different aryl boronic acids, illustrating the typical performance of such reactions under optimized conditions.

Aryl Halide (1.0 mmol)Boronic Acid (1.1 mmol)Catalyst (0.6 mol%)Base (1.5 mmol)Solvent (5.0 mL)Temperature (°C)Isolated Yield (%)
IodobenzenePhenylboronic acidPd-NHC-MIL-101(Cr)K₂CO₃H₂O8598
BromobenzenePhenylboronic acidPd-NHC-MIL-101(Cr)K₂CO₃H₂O8596
4-BromoanisolePhenylboronic acidPd-NHC-MIL-101(Cr)K₂CO₃H₂O8595
1-Bromo-4-nitrobenzenePhenylboronic acidPd-NHC-MIL-101(Cr)K₂CO₃H₂O8592
4-BromobenzaldehydePhenylboronic acidPd-NHC-MIL-101(Cr)K₂CO₃H₂O8594
Iodobenzene4-Tolylboronic acidPd-NHC-MIL-101(Cr)K₂CO₃H₂O8597
Iodobenzene4-Methoxyphenylboronic acidPd-NHC-MIL-101(Cr)K₂CO₃H₂O8596

Table adapted from representative data for Suzuki-Miyaura reactions.[2] Yields are for illustrative purposes and will vary based on specific substrates and conditions.

Experimental Protocols

The following section details a generalized, yet comprehensive, experimental protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a pyridine boronic acid like this compound. This protocol is a starting point and may require optimization for specific substrates and scales.

Protocol: Suzuki-Miyaura Cross-Coupling of an Aryl Halide with this compound

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Solvents for work-up and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst (3 mol%).

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 85-100 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS), until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can then be purified by flash column chromatography on silica gel to yield the pure biaryl product.

Visualized Experimental Workflow

The logical flow of the Suzuki-Miyaura coupling protocol can be visualized to clarify the sequence of operations from setup to final product isolation.

Suzuki_Miyaura_Workflow A Reaction Setup B Inert Atmosphere Purge A->B Combine Reagents C Solvent Addition B->C Evacuate/Backfill Ar D Heating & Stirring C->D Add Degassed Solvent E Reaction Monitoring (TLC/GC-MS) D->E Maintain Temp. E->D Incomplete F Cooling & Work-up E->F Complete G Purification (Chromatography) F->G Extract & Dry H Pure Product G->H Isolate Fractions

Caption: Workflow for the Suzuki-Miyaura cross-coupling experiment.

This technical guide serves as a foundational resource for professionals engaged in chemical synthesis and drug development, highlighting the core properties and applications of this compound. The provided data and protocols offer a starting point for the successful integration of this valuable reagent into synthetic workflows.

References

Stability and Storage of 2-Methylpyridine-3-boronic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

2-Methylpyridine-3-boronic acid is a valuable building block in organic synthesis, particularly in cross-coupling reactions for the development of novel pharmaceutical compounds. The stability of this reagent is a critical factor that can significantly impact the reproducibility of experimental results and the quality of the final products. This technical guide provides a comprehensive overview of the core stability and storage considerations for this compound. It summarizes key data on its stability, outlines primary degradation pathways, and offers detailed recommendations for optimal storage and handling. Furthermore, this guide presents representative experimental protocols for stability assessment and visual diagrams of degradation pathways and analytical workflows to provide a thorough understanding for researchers, scientists, and drug development professionals.

Introduction to the Stability of Pyridine Boronic Acids

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups attached to the boron atom.[1] They are extensively used in organic chemistry, most notably in the Suzuki-Miyaura cross-coupling reaction.[2] The stability of boronic acids, however, can be a significant concern, with some being notoriously unstable.[3] The stability of pyridine boronic acids is influenced by the position of the boronic acid group on the pyridine ring. While 2-pyridinylboronic acids are generally unstable due to protodeboronation, 3-pyridinylboronic acids, such as this compound, exhibit greater stability. Understanding the factors that affect the stability of this compound is crucial for its effective use in research and development.

Core Stability Considerations and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation.[4] Environmental factors such as moisture, pH, light, and temperature can significantly impact its shelf-life and performance in chemical reactions.

Protodeboronation

Protodeboronation is a process where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the decomposition of the boronic acid.[4] This reaction can be catalyzed by both acidic and basic conditions.[4] While boronic acids are generally more stable at a neutral pH, deviations towards acidic or basic environments can accelerate this degradation pathway.[4]

Oxidation

The boron center in boronic acids is susceptible to oxidation, which can result in the formation of boric acid and other byproducts.[4] This process can be influenced by the presence of oxidizing agents and prolonged exposure to air.[4][5]

The primary degradation pathways for boronic acids are summarized in the diagram below.

DegradationPathways Primary Degradation Pathways of Boronic Acids BoronicAcid This compound (R-B(OH)2) Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H+ / OH- Oxidation Oxidation BoronicAcid->Oxidation [O] ProtodeboronationProduct 2-Methylpyridine (R-H) Protodeboronation->ProtodeboronationProduct OxidationProduct Boric Acid + Phenolic Byproduct Oxidation->OxidationProduct Catalysts Acidic or Basic Conditions Catalysts->Protodeboronation Oxidants Oxidizing Agents / Air Oxidants->Oxidation

Caption: General degradation pathways for boronic acids.

Recommended Storage and Handling

Proper storage and handling are paramount to preserving the integrity of this compound. The following recommendations are based on general guidelines for boronic acids and information from safety data sheets.

ParameterRecommendationRationale
Temperature Refrigerated (Store below 4°C/39°F) is recommended for long-term storage.[4] Some sources suggest storage in a freezer under -20°C.Minimizes the rate of thermal degradation.[4]
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[4]Prevents oxidation of the boron center.[4]
Moisture Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Avoid exposure to moist air or water.[4] The compound can be hygroscopic.Moisture can lead to hydrolysis and decomposition.[4]
Light Store in a light-resistant container.Although specific photostability data is unavailable, protection from light is a general good practice for chemical reagents to prevent potential photodegradation.
pH Maintain a neutral pH environment.Acidic or basic conditions can catalyze protodeboronation.[4]
Container Material Use well-sealed glass or other inert material containers.Prevents reaction with the container material.

Experimental Protocols for Stability Assessment

To quantitatively assess the stability of this compound, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) is a common technique for this purpose.

General Workflow for Stability Testing

The following diagram illustrates a general workflow for conducting a stability study of a boronic acid.

StabilityTestingWorkflow General Workflow for Boronic Acid Stability Testing start Start method_dev Develop Stability-Indicating HPLC Method start->method_dev stress_testing Perform Stress Testing (Heat, Light, pH, Oxidation) method_dev->stress_testing sampling Sample at Time Points stress_testing->sampling analysis Analyze Samples by HPLC sampling->analysis data_analysis Analyze Data (Calculate Degradation Rate) analysis->data_analysis end End data_analysis->end

Caption: A typical workflow for stability assessment.

Representative HPLC Method for Boronic Acid Analysis

While a specific validated method for this compound was not found in the searched literature, a general approach for separating boronic acids by HPLC can be adapted.[6]

Objective: To develop a reversed-phase HPLC method to separate the parent compound from its potential degradation products.

Instrumentation:

  • HPLC system with a UV detector or a Photodiode Array (PDA) detector.

  • Analytical column suitable for polar compounds, such as a C18 column with low silanol activity.[6][7]

Chromatographic Conditions (Starting Point):

  • Column: XSelect™ Premier HSS T3 Column or similar.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B. For example, 5% to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm, or scan for optimal wavelength with a PDA detector.[8]

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water). Prepare a series of dilutions to establish linearity.

  • Sample Preparation for Stress Studies:

    • Acid/Base Hydrolysis: Treat the stock solution with HCl or NaOH to achieve acidic and basic conditions, respectively. Heat as necessary to accelerate degradation. Neutralize before injection.

    • Oxidative Degradation: Treat the stock solution with hydrogen peroxide.[5]

    • Thermal Degradation: Store the solid compound and solutions at elevated temperatures.

    • Photostability: Expose the solid compound and solutions to UV and visible light.

  • Analysis: Inject the prepared standards and stressed samples into the HPLC system.

  • Data Evaluation: Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.

NMR Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H, ¹³C, and ¹¹B NMR, is a powerful tool for identifying the structure of degradation products.[9][10][11] By comparing the NMR spectra of stressed samples with that of the parent compound, structural changes can be determined.

Enhancing Stability: The MIDA Boronate Approach

For applications where the inherent stability of a boronic acid is a concern, particularly for the less stable 2-heterocyclic boronic acids, the use of N-methyliminodiacetic acid (MIDA) boronates is a promising strategy.[3] MIDA boronates are air-stable solids that can undergo slow, controlled release of the corresponding boronic acid under specific reaction conditions.[3][12] This in-situ generation minimizes the concentration of the free boronic acid, thereby reducing its degradation.[3] While 3-pyridinylboronic acids are generally more stable, the MIDA boronate strategy could be considered for reactions requiring prolonged heating or harsh basic conditions.

Conclusion

The stability of this compound is a critical parameter for its successful application in research and drug development. While it is generally more stable than its 2-pyridinyl counterpart, it is susceptible to degradation via protodeboronation and oxidation. Adherence to proper storage and handling protocols, including refrigeration, storage under an inert atmosphere, and protection from moisture, is essential to maintain its purity and reactivity. For quantitative stability assessment, the development of a stability-indicating HPLC method is recommended. By understanding the stability profile and implementing appropriate handling strategies, researchers can ensure the reliability and reproducibility of their results when using this important synthetic building block.

References

The Advent of Pyridine-Based Boronic Acids: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pyridine-based boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis and drug discovery. Their unique electronic properties and versatile reactivity have positioned them as crucial building blocks for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors.[1][2] The pyridine motif is a common feature in a vast array of biologically active compounds, and the ability to readily incorporate this heterocycle through robust and efficient methods is of paramount importance.[3][4] This technical guide provides an in-depth overview of the discovery, synthesis, and application of pyridine-based boronic acids, with a focus on practical experimental protocols and quantitative data to aid researchers in their synthetic endeavors.

Synthetic Strategies for Pyridine-Based Boronic Acids

The synthesis of pyridine-based boronic acids has evolved significantly, with several key methods being developed to address the challenges associated with the electron-deficient nature of the pyridine ring. The primary synthetic routes can be categorized as follows:

  • Halogen-Metal Exchange followed by Borylation: This is a foundational and widely used method for preparing pyridinylboronic acids and esters.[5] It typically involves the reaction of a halopyridine (bromo- or iodo-substituted pyridines are most common) with an organolithium or Grignard reagent at low temperatures, followed by quenching with a trialkyl borate.[5][6][7]

  • Palladium-Catalyzed Cross-Coupling Reactions: The Miyaura borylation, a palladium-catalyzed cross-coupling of halopyridines with a diboron reagent such as bis(pinacolato)diboron (B₂pin₂), has become a powerful and versatile method.[8][9] This approach often offers milder reaction conditions and broader functional group tolerance compared to traditional halogen-metal exchange.

  • Directed Ortho-Metalation (DoM): For substituted pyridines, the presence of a directing group can facilitate regioselective deprotonation at the ortho position, followed by borylation. This strategy allows for the synthesis of specifically substituted pyridine boronic acids.[5]

  • Iridium- or Rhodium-Catalyzed C-H Borylation: Direct C-H activation and borylation have emerged as an atom-economical approach. These methods utilize transition metal catalysts to directly convert C-H bonds on the pyridine ring into C-B bonds, avoiding the need for pre-functionalized starting materials.[5]

  • [4+2] Cycloaddition: This method represents a more specialized approach for the construction of the pyridine ring itself with a boron functionality already incorporated.[5]

The choice of synthetic method depends on several factors, including the desired substitution pattern on the pyridine ring, the availability of starting materials, and the required scale of the reaction.

Key Applications in Organic Synthesis

The primary application of pyridine-based boronic acids lies in their utility as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction.[1][10] This reaction enables the formation of C-C bonds between the pyridine ring and various aryl, heteroaryl, or vinyl partners, providing a direct route to biaryl and related structures that are prevalent in pharmaceuticals and agrochemicals.[10][11]

The "2-pyridyl problem," which refers to the challenges associated with the Suzuki-Miyaura coupling of 2-pyridylboronic acids due to catalyst inhibition by the adjacent nitrogen atom, has been a significant area of research.[12][13] The development of specialized ligands and reaction conditions has largely overcome these difficulties, enabling the efficient synthesis of 2-substituted pyridines.[13]

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis and application of pyridine-based boronic acids, extracted from the cited literature.

Table 1: Synthesis of Pyridine-4-boronic Acid via Halogen-Metal Exchange [6]

Starting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)
4-Bromopyridine1. n-Butyllithium 2. Trimethyl borateTetrahydrofuran-78 to RT1 (at -78), then overnightPyridine-4-boronic acid hydrochloride65

Table 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid [10]

Aryl HalideBoronic AcidCatalystLigandBaseSolventTemperature (°C)Time (h)Product
2-ChloropyridinePyridine-3-boronic acidPalladium(II) acetate (2 mol%)SPhos (4 mol%)Cesium carbonate1,4-Dioxane/Water100182,3'-Bipyridine

Note: The yield for this specific reaction was not provided in the source, but the protocol is presented as a general method for achieving high yields.[10]

Table 3: Rhodium-Catalyzed Asymmetric Suzuki-Miyaura Coupling [14]

Pyridyl Boronic Acid DerivativeAryl HalideCatalyst SystemYield (%)Enantiomeric Excess (%)
2-Chloro-3-pyridinylboronic acid(E)-cinnamyl chlorideRh-catalyst6399
2-Chloro-4-pyridinylboronic acid(E)-cinnamyl chlorideRh-catalyst5599
2-Chloro-5-pyridinylboronic acid(E)-cinnamyl chlorideRh-catalyst7599

Experimental Protocols

Protocol 1: Synthesis of 3-Pyridylboronic Acid via Halogen-Metal Exchange [7]

Materials:

  • 3-Bromopyridine

  • Triisopropyl borate

  • n-Butyllithium (2.5 M in hexanes)

  • Toluene

  • Tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Standard laboratory glassware for anhydrous reactions

Procedure:

  • A 1-L, 3-necked flask equipped with a temperature probe, overhead stirrer, and a nitrogen inlet is charged with toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

  • The mixture is cooled to -40 °C using a dry ice/acetone bath.

  • n-Butyllithium solution (96 mL, 2.5 M in hexanes, 240 mmol) is added dropwise via a syringe pump over 1 hour, maintaining the temperature at -40 °C.

  • The reaction mixture is stirred for an additional 30 minutes at -40 °C.

  • The reaction is quenched by the addition of aqueous workup to yield tris(3-pyridyl)boroxin, which can be converted to the boronic acid or its pinacol ester.

Protocol 2: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid [10]

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Schlenk flask and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate and water, and perform a standard aqueous work-up and purification by column chromatography.

Visualizing Synthetic Pathways and Workflows

Diagram 1: General Synthetic Routes to Pyridinylboronic Acids

Synthesis_Pathways Halopyridine Halopyridine (X = Br, I) Borylation Borylation (B(OR)3) Halopyridine->Borylation Halogen-Metal Exchange MiyauraBorylation Miyaura Borylation (Pd catalyst, B2pin2) Halopyridine->MiyauraBorylation Pd Cross-Coupling Pyridine Pyridine CHBorylation C-H Borylation (Ir or Rh catalyst) Pyridine->CHBorylation SubstitutedPyridine Substituted Pyridine (with Directing Group) SubstitutedPyridine->Borylation Directed Ortho- Metalation (DoM) Product Pyridinylboronic Acid or Ester Borylation->Product MiyauraBorylation->Product CHBorylation->Product

Caption: Key synthetic strategies for accessing pyridine-based boronic acids.

Diagram 2: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Start Start: Assemble Reactants (Halopyridine, Boronic Acid, Catalyst, Ligand, Base) InertAtmosphere Establish Inert Atmosphere (Evacuate & Backfill with N2/Ar) Start->InertAtmosphere AddSolvent Add Anhydrous/Degassed Solvents InertAtmosphere->AddSolvent Reaction Heat and Stir (e.g., 100 °C, 18 h) AddSolvent->Reaction Monitoring Monitor Reaction Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up (Extraction) Monitoring->Workup Reaction Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Diagram 3: Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Cycle cluster_reactants Inputs cluster_products Outputs Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Complex R-Pd(II)-X L_n OxAdd->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation PdII_R_R1 R-Pd(II)-R' L_n Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 CoupledProduct R-R' RedElim->CoupledProduct ArylHalide R-X (e.g., Chloropyridine) ArylHalide->OxAdd BoronicAcid R'-B(OH)2 (e.g., Pyridine Boronic Acid) BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The discovery and development of synthetic routes to pyridine-based boronic acids have profoundly impacted the fields of organic synthesis and medicinal chemistry. Their utility as versatile building blocks, particularly in Suzuki-Miyaura cross-coupling reactions, has enabled the efficient construction of a wide range of complex molecules. This guide has provided a comprehensive overview of the key synthetic methods, quantitative data, and detailed experimental protocols to serve as a valuable resource for researchers. The continued innovation in this area promises to further expand the synthetic chemist's toolkit, facilitating the discovery of new medicines and materials.

References

The Pivotal Role of 2-Methylpyridine-3-boronic Acid in Modern Organic Synthesis and Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyridine-3-boronic acid, a versatile heterocyclic organoboron compound, has emerged as a crucial building block in contemporary organic chemistry. Its unique structural features, combining the reactivity of a boronic acid with the electronic properties of a methyl-substituted pyridine ring, make it an invaluable reagent for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, with a particular focus on its instrumental role in carbon-carbon bond formation and its utility in the synthesis of medicinally important compounds.

Core Properties and Synthesis

This compound (Molecular Formula: C₆H₈BNO₂) is typically an off-white to tan crystalline solid.[1] Key physicochemical properties are summarized in the table below.

PropertyValue
Molecular Weight136.94 g/mol
Boiling Point303.6 °C at 760 mmHg[2]
Density1.18 g/cm³[2]
CAS Number899436-71-6[2]
Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the lithiation of 3-bromo-2-methylpyridine followed by quenching with a borate ester.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-bromo-2-methylpyridine

  • Triisopropyl borate

  • n-butyllithium (n-BuLi)

  • Toluene

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2M

  • Sodium hydroxide (NaOH), 1M

  • Dichloromethane

  • Sodium sulfate

  • Water

Procedure:

  • To a solution of 3-bromo-2-methylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a 4:1 mixture of toluene/THF, cooled to -78 °C, n-butyllithium (1.2 eq) is added dropwise.

  • The reaction mixture is stirred and allowed to warm to -70 °C over 30 minutes, and then gradually warmed to room temperature.

  • The reaction is quenched by the addition of 2M HCl to adjust the pH to 1.

  • Water is added, and the aqueous layer is separated and subsequently neutralized with 1M NaOH.

  • The aqueous layer is extracted with dichloromethane.

  • The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The most prominent role of this compound in organic chemistry is as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.

The pyridine nitrogen in this compound can influence the reaction by coordinating to the palladium catalyst. However, the adjacent methyl group can provide steric hindrance that modulates this interaction, often leading to efficient coupling.

Suzuki-Miyaura Catalytic Cycle.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions
Pyridyl Boronic Acid DerivativeCoupling PartnerCatalyst/LigandBaseSolventYield (%)
2-Fluoropyridine-3-boronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃Dioxane/H₂O~85
2-Chloropyridine-3-boronic acidPhenylacetylenePd(PPh₃)₄/CuIEt₃NDMF~90
Pyridine-3-boronic acid2-BromopyridinePd(OAc)₂/SPhosK₃PO₄Toluene/H₂O~92
2-Methylpyridine-5-boronic acid4-ChlorotoluenePd₂(dba)₃/XPhosK₃PO₄Dioxane~88

Note: The yields are representative and can vary based on specific reaction conditions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Combine Reactants Combine aryl halide, This compound, palladium catalyst, and base in a Schlenk flask. Inert Atmosphere Evacuate and backfill with inert gas (Ar or N₂). Combine Reactants->Inert Atmosphere Add Solvent Add degassed solvent. Inert Atmosphere->Add Solvent Heating Heat to desired temperature with stirring. Add Solvent->Heating Quench and Extract Cool, quench with water, and extract with organic solvent. Heating->Quench and Extract Dry and Concentrate Dry organic layer and concentrate under vacuum. Quench and Extract->Dry and Concentrate Purification Purify by column chromatography. Dry and Concentrate->Purification

General Experimental Workflow for Suzuki-Miyaura Coupling.

Materials:

  • Aryl halide (e.g., aryl bromide or chloride) (1.0 eq)

  • This compound (1.2-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., dioxane, toluene, DMF, with or without water)

Procedure:

  • To an oven-dried Schlenk flask is added the aryl halide, this compound, palladium catalyst, ligand (if necessary), and base.

  • The flask is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by cycles of evacuation and backfilling.

  • The degassed solvent is added via syringe.

  • The reaction mixture is heated to the appropriate temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or GC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired biaryl product.

Applications in Drug Discovery

This compound is a valuable intermediate in the synthesis of biologically active molecules. Its structural motif is found in several compounds investigated for therapeutic applications.

Inhibitors of Phosphodiesterase 10A (PDE10A)

PDE10A is an enzyme highly expressed in the brain, and its inhibition is a promising therapeutic strategy for neurological and psychiatric disorders. This compound can be utilized in the synthesis of potent PDE10A inhibitors. The pyridine moiety often plays a crucial role in binding to the active site of the enzyme.

PDE10A_Inhibitor_Synthesis This compound This compound Suzuki_Coupling Suzuki-Miyaura Coupling This compound->Suzuki_Coupling Aryl_Halide_Core Heterocyclic Halide Core Aryl_Halide_Core->Suzuki_Coupling Intermediate Biaryl Intermediate Suzuki_Coupling->Intermediate Further_Functionalization Further Functionalization Intermediate->Further_Functionalization PDE10A_Inhibitor PDE10A Inhibitor Further_Functionalization->PDE10A_Inhibitor

Synthetic Pathway to PDE10A Inhibitors.

Inhibitors of the MLL1-WDR5 Interaction

The interaction between the proteins MLL1 and WDR5 is a critical target in the development of treatments for certain types of leukemia. Small molecules that can disrupt this protein-protein interaction are of significant interest. This compound serves as a key starting material for the synthesis of such inhibitors, where the resulting substituted pyridine structure is essential for potent activity.

Spectroscopic Characterization

While experimental spectra for this compound are not widely available in the public domain, the following provides an overview of the expected spectroscopic features based on its structure.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, with chemical shifts influenced by the electron-withdrawing boronic acid group and the electron-donating methyl group. A singlet for the methyl protons would be observed, typically in the range of 2.3-2.7 ppm. The protons on the boronic acid (-OH) will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals for the carbon atoms of the pyridine ring and the methyl group. The carbon atom attached to the boron will likely show a broad signal due to quadrupolar relaxation.

  • Mass Spectrometry: Electron ionization mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Common fragmentation patterns would involve the loss of the boronic acid moiety and fragmentation of the pyridine ring.

  • Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong O-H stretching vibrations from the boronic acid group, typically appearing as a broad band. Aromatic C-H and C=C stretching vibrations from the pyridine ring would also be present. A key feature would be the B-O stretching vibration.

This compound is a reagent of significant importance in modern organic synthesis. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction allows for the efficient construction of complex molecular frameworks. Furthermore, its role as a key intermediate in the synthesis of targeted therapeutic agents, such as PDE10A and MLL1-WDR5 inhibitors, underscores its value in drug discovery and development. This guide has provided a technical overview of its synthesis, key reactions, and applications, highlighting its indispensable role for researchers and scientists in the chemical and pharmaceutical industries.

References

Commercial Availability and Synthetic Utility of 2-Methylpyridine-3-boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, synthesis, and key applications of 2-Methylpyridine-3-boronic acid (CAS No. 899436-71-6). This versatile building block is of significant interest to researchers in medicinal chemistry and drug discovery for its role in the synthesis of complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.

Commercial Availability

This compound and its hydrochloride salt are available from a range of chemical suppliers. Purity levels typically range from 95% to over 98%. While pricing can vary significantly between suppliers and is dependent on quantity and purity, some manufacturers, particularly those based in China, may offer competitive pricing for bulk quantities. Researchers are advised to request quotes from multiple vendors to ensure the best value.

Below is a summary of notable suppliers. Please note that availability and pricing are subject to change and should be confirmed directly with the supplier.

SupplierProduct NameCAS NumberPurityNotes
Xiamen Equation Chemical Co., Ltd. This compound899436-71-6Industrial Grade (95%), 98%Offers bulk quantities.[1]
Parchem This compound899436-71-6Not specifiedSpecialty chemical supplier.[2]
Thermo Fisher Scientific This compound hydrochloride1072952-34-197%Sold under the Acros Organics brand.
Sigma-Aldrich (Merck) This compound899436-71-6AldrichCPRProduct intended for early discovery research; analytical data not collected by the company.[3][4]
Capot Chemical This compound899436-71-6Not specifiedProvides basic chemical properties and safety information.[5]
Matrix Fine Chemicals (2-METHYLPYRIDIN-3-YL)BORONIC ACID899436-71-6Not specifiedOffers both small and large quantities.[6]
Sunway Pharm Ltd. This compound899436-71-6Not specifiedLists several aliases for the compound.[7]
Alfa Chemistry This compoundNot specifiedNot specifiedListed as a supplier in the USA.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is via a one-step reaction from 3-bromo-2-methylpyridine and triisopropyl borate.[1]

Materials:

  • 3-bromo-2-methylpyridine

  • Triisopropyl borate

  • Toluene/Tetrahydrofuran (THF) mixture (4:1)

  • n-Butyllithium (n-BuLi)

  • Hydrochloric acid (HCl, 2M)

  • Sodium hydroxide (NaOH, 1M)

  • Dichloromethane

  • Sodium sulfate

Procedure:

  • In a suitable reaction vessel, dissolve 3-bromo-2-methylpyridine (1.0 eq) and triisopropyl borate (1.2 eq) in a 4:1 mixture of toluene and THF.

  • Cool the mixture to -78°C.

  • Add n-butyllithium (1.2 eq) dropwise to the solution.

  • Allow the reaction mixture to warm to -70°C over a period of 30 minutes, and then gradually warm to 20°C.

  • Adjust the pH of the solution to 1 by adding 2M HCl.

  • Add water and extract the mixture with toluene.

  • Neutralize the aqueous layer with 1M NaOH and extract with dichloromethane.

  • Concentrate the aqueous layer to dryness to obtain a solid.

  • Wash the resulting solid with dichloromethane.

  • Combine all organic layers, dry over sodium sulfate, filter, and concentrate to yield this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup start1 3-bromo-2-methylpyridine dissolve Dissolve in Toluene/THF start1->dissolve start2 Triisopropyl borate start2->dissolve cool Cool to -78°C dissolve->cool add_nBuLi Add n-Butyllithium cool->add_nBuLi warm Warm to 20°C add_nBuLi->warm acidify Acidify with HCl warm->acidify extract_toluene Extract with Toluene acidify->extract_toluene neutralize Neutralize with NaOH extract_toluene->neutralize extract_dcm Extract with Dichloromethane neutralize->extract_dcm dry_concentrate Dry and Concentrate extract_dcm->dry_concentrate product This compound dry_concentrate->product

Synthesis workflow for this compound.

General Protocol for Suzuki-Miyaura Cross-Coupling

This compound is frequently utilized in Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The following is a general protocol that can be adapted and optimized for specific substrates.

Materials:

  • This compound (1.2 eq)

  • Aryl or heteroaryl halide (e.g., aryl bromide) (1.0 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 eq)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, this compound, and the base.

  • Add the palladium catalyst.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir for the required time (e.g., 18 hours), monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

G cluster_reactants Reactants cluster_catalyst Catalyst & Base boronic_acid This compound reaction Suzuki-Miyaura Coupling boronic_acid->reaction aryl_halide Aryl Halide aryl_halide->reaction catalyst Palladium Catalyst catalyst->reaction base Base base->reaction product Coupled Product reaction->product

Logical relationship in a Suzuki-Miyaura coupling reaction.

Applications in Drug Discovery

Boronic acids are a valuable class of compounds in medicinal chemistry, with several boronic acid-containing drugs approved for clinical use, such as Bortezomib for multiple myeloma.[5][8][9] this compound serves as a key intermediate in the synthesis of more complex molecules that can act as enzyme inhibitors. For instance, it has been used in the preparation of compounds that inhibit the WDR5-MLL1 interaction, which is relevant in some cancers, and as inhibitors of phosphodiesterase 10A for potential treatment of neurological and psychiatric disorders.[1]

The utility of this compound in these contexts stems from its ability to be incorporated into larger scaffolds through reactions like the Suzuki-Miyaura coupling, ultimately forming part of a pharmacologically active molecule.

G intermediate This compound synthesis Chemical Synthesis (e.g., Suzuki Coupling) intermediate->synthesis inhibitor Enzyme Inhibitor synthesis->inhibitor target Biological Target (e.g., WDR5, PDE10A) inhibitor->target Inhibits effect Therapeutic Effect (e.g., Anti-cancer, Neuropsychiatric Treatment) target->effect Modulates

Application of this compound in synthesizing enzyme inhibitors.

The catalytic cycle of the Suzuki-Miyaura coupling is a fundamental concept for understanding its mechanism.

Suzuki_Cycle Pd0 Pd(0)L2 PdII_halide R1-Pd(II)L2-X Pd0->PdII_halide R1-X oxidative_addition Oxidative Addition PdII_alkoxide R1-Pd(II)L2-OR' PdII_halide->PdII_alkoxide Base transmetalation Transmetalation PdII_biaryl R1-Pd(II)L2-R2 PdII_alkoxide->PdII_biaryl R2-B(OR)2 PdII_biaryl->Pd0 reductive_elimination Reductive Elimination

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug discovery for the synthesis of biaryl and hetero-biaryl scaffolds, which are prevalent in a vast array of biologically active molecules.[3] Pyridine moieties, in particular, are key structural motifs in numerous approved drugs.

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura coupling of 2-Methylpyridine-3-boronic acid with various aryl and heteroaryl halides. The synthesis of 2-methyl-3-arylpyridines is of significant interest as these structures serve as important building blocks for novel therapeutic agents. Challenges associated with the Suzuki coupling of pyridine-containing boronic acids, such as catalyst inhibition and protodeboronation, are also addressed, with guidance on reaction optimization.[4]

Reaction Principle

The Suzuki-Miyaura coupling reaction involves a catalytic cycle that typically consists of three main steps: oxidative addition, transmetalation, and reductive elimination. The active Pd(0) catalyst first undergoes oxidative addition with an aryl halide. Subsequently, in the presence of a base, the organoboron species (in this case, this compound) transfers its organic group to the palladium center in a process called transmetalation. Finally, the desired biaryl product is formed through reductive elimination, which also regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5]

Data Presentation: Comparison of Reaction Conditions for a Structurally Similar Substrate

Table 1: Suzuki-Miyaura Coupling of N-[5-bromo-2-methylpyridin-3-yl]acetamide with Various Arylboronic Acids [6][7]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951885
24-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951882
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951888
44-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951878
54-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951880
63-Nitrophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)85-951875

Table 2: Representative Catalyst Systems for Suzuki Coupling of Pyridyl Derivatives

Catalyst SystemLigandBaseSolventNotes
Pd(OAc)₂ / SPhosSPhosK₃PO₄, Cs₂CO₃Dioxane, TolueneEffective for challenging couplings, including heteroaryl chlorides.[8]
Pd₂(dba)₃ / XPhosXPhosK₃PO₄Dioxane/H₂OHigh reactivity, often allowing for lower reaction temperatures.[9]
Pd(dppf)Cl₂dppfK₂CO₃, Na₂CO₃Dioxane, Toluene/H₂OA versatile and commonly used catalyst for a range of substrates.[10][11]
Pd(PPh₃)₄PPh₃K₃PO₄, K₂CO₃1,4-Dioxane/H₂O, TolueneA classical catalyst, effective for many standard Suzuki couplings.[6][7]

Experimental Protocols

The following is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous and degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound, the aryl halide, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80-110 °C).

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure 2-methyl-3-arylpyridine product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_steps pd0 Pd(0)L_n pd_complex Ar-Pd(II)L_n-X pd0->pd_complex Ar-X aryl_halide Ar-X oxidative_addition Oxidative Addition pd_r_complex Ar-Pd(II)L_n-R pd_complex->pd_r_complex R-B(OH)₂ + Base boronic_acid R-B(OH)₂ base Base transmetalation Transmetalation pd_r_complex->pd0 Ar-R reductive_elimination Reductive Elimination product Ar-R

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start reagents Combine Reactants: This compound, Aryl Halide, Base, Catalyst start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Progress (TLC, GC/MS, LC/MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Upon Completion purify Purification by Chromatography workup->purify product Characterize Pure Product (NMR, MS) purify->product end End product->end

Caption: A generalized experimental workflow for the Suzuki coupling protocol.

Troubleshooting and Optimization

  • Low or No Yield: The "2-pyridyl problem," where the pyridine nitrogen coordinates to the palladium catalyst, can lead to catalyst deactivation.[4] Employing bulky, electron-rich phosphine ligands like SPhos or XPhos can mitigate this issue.[8] Additionally, ensure all reagents are pure and solvents are anhydrous and thoroughly degassed to prevent catalyst poisoning and protodeboronation.[4]

  • Protodeboronation: Pyridylboronic acids can be susceptible to protodeboronation, especially in the presence of water and at elevated temperatures.[4] Using milder bases like potassium carbonate or employing anhydrous conditions can help minimize this side reaction.

  • Homocoupling: The formation of biaryl impurities from the self-coupling of the boronic acid can occur, often promoted by the presence of oxygen.[4] Rigorous degassing of all solvents and maintaining an inert atmosphere throughout the reaction is crucial.

  • Optimization of Conditions: A screening of different palladium catalysts, ligands, bases, and solvents may be necessary to identify the optimal conditions for a specific aryl halide substrate. Stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often beneficial for less reactive coupling partners.[4][8]

References

Application Notes and Protocols: 2-Methylpyridine-3-boronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methylpyridine-3-boronic acid is a versatile building block in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures that are central to many pharmacologically active molecules.[1][2] The pyridine moiety is a privileged scaffold in drug discovery, appearing in numerous approved drugs, and its functionalization is a key strategy in the development of new therapeutic agents.[3] The presence of the methyl group at the 2-position and the boronic acid at the 3-position of the pyridine ring offers a unique substitution pattern for creating novel molecular architectures with potential therapeutic applications.

This document provides detailed application notes on the use of this compound in the synthesis of inhibitors for key biological targets, along with experimental protocols for its synthesis and use in Suzuki-Miyaura coupling reactions.

Key Applications in Drug Discovery

This compound has emerged as a valuable reagent in the synthesis of targeted therapies, particularly in oncology and neuroscience.

Inhibitors of the WDR5-MLL1 Interaction for Cancer Therapy

The interaction between WD repeat-containing protein 5 (WDR5) and histone methyltransferase MLL1 is a critical driver in certain types of cancer, particularly mixed-lineage leukemia.[4] Small molecules that disrupt this protein-protein interaction are of significant interest as potential anti-cancer therapeutics. This compound has been used as a key building block to synthesize potent inhibitors of the WDR5-MLL1 interaction.[4] The 2-methylpyridyl group can be strategically incorporated into the inhibitor structure to occupy a key binding pocket at the protein-protein interface, leading to enhanced potency and selectivity.

Signaling Pathway:

WDR5_MLL1_pathway cluster_complex MLL1/WDR5 Complex MLL1 MLL1 WDR5 WDR5 H3K4 Histone H3 (Lys4) MLL1->H3K4 methylates WDR5->MLL1 interacts with H3K4me3 H3K4 trimethylation H3K4->H3K4me3 leads to Gene_Expression Leukemogenic Gene Expression H3K4me3->Gene_Expression activates Leukemia Leukemia Gene_Expression->Leukemia drives Inhibitor Inhibitor derived from This compound Inhibitor->WDR5 inhibits interaction

WDR5-MLL1 signaling pathway in leukemia.
Inhibitors of Phosphodiesterase 10A (PDE10A) for Neurological Disorders

Phosphodiesterase 10A (PDE10A) is an enzyme that is highly expressed in the medium spiny neurons of the striatum and plays a crucial role in regulating cyclic nucleotide signaling in the brain.[4] Inhibition of PDE10A has shown therapeutic potential for the treatment of neurological and psychiatric disorders such as schizophrenia and Huntington's disease. This compound serves as a key synthetic intermediate for the development of potent and selective PDE10A inhibitors.[4] The 2-methylpyridyl moiety can be incorporated to optimize drug-like properties, including potency, selectivity, and pharmacokinetic profiles.

Signaling Pathway:

PDE10A_pathway cAMP cAMP PDE10A PDE10A cAMP->PDE10A PKA PKA cAMP->PKA activates cGMP cGMP cGMP->PDE10A PKG PKG cGMP->PKG activates AMP AMP PDE10A->AMP hydrolyzes GMP GMP PDE10A->GMP hydrolyzes Downstream Downstream Signaling PKA->Downstream PKG->Downstream Neuronal_Function Neuronal Function Downstream->Neuronal_Function modulates Inhibitor PDE10A Inhibitor from This compound Inhibitor->PDE10A inhibits synthesis_boronic_acid reactant 3-Bromo-2-methylpyridine reagents 1. n-BuLi, Triisopropyl borate 2. HCl 3. NaOH product This compound reagents->product Toluene/THF, -78 °C to 20 °C suzuki_workflow start Start setup Combine Aryl Halide, This compound, Pd Catalyst, and Base in Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) setup->inert solvent Add Degassed Solvent inert->solvent react Heat Reaction Mixture (e.g., 85-95 °C) solvent->react monitor Monitor Reaction Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Work-up: Cool, Filter, Dilute, Extract monitor->workup Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

References

Application Notes and Protocols for 2-Methylpyridine-3-boronic acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methylpyridine-3-boronic acid in various cross-coupling reactions, offering detailed protocols and insights for its effective utilization in organic synthesis, particularly in the context of pharmaceutical and materials science research.

Introduction

This compound is a versatile building block in modern organic chemistry, primarily employed in palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Its pyridine scaffold is a common motif in biologically active molecules, making this reagent particularly valuable in drug discovery programs. This document outlines its application in Suzuki-Miyaura, Buchwald-Hartwig, and Chan-Lam cross-coupling reactions, providing detailed experimental procedures and data to guide researchers in their synthetic endeavors.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds, and this compound is a competent coupling partner for a variety of aryl and heteroaryl halides. A common challenge in the Suzuki-Miyaura coupling of pyridine-containing reagents is the potential for the pyridine nitrogen to coordinate with the palladium catalyst, leading to catalyst inhibition. This phenomenon, often referred to as the "2-pyridyl problem," can be mitigated through the careful selection of ligands, bases, and reaction conditions. Bulky, electron-rich phosphine ligands are often employed to stabilize the active palladium species and promote efficient coupling.

Quantitative Data for Suzuki-Miyaura Reactions

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various aryl halides under different conditions.

Aryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄Toluene10018~74
1-Bromo-4-chlorobenzenePd(dppf)Cl₂ (3)-K₂CO₃Dioxane/H₂O8012~80
3-ChloropyridinePd₂(dba)₃ (1.5)Triisopropylphosphite (3)KFDioxane11012~90
4-ChlorobenzonitrilePd₂(dba)₃ (1.5)Triisopropylphosphite (3)KFDioxane11012~73

Note: Yields are representative and may vary based on the specific reaction scale and purity of reagents.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (3.6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Toluene (anhydrous and degassed)

  • Nitrogen or Argon gas

  • Standard oven-dried glassware

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the aryl bromide, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.

  • Add degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reagents: - this compound - Aryl Halide - Base (e.g., K3PO4) - Catalyst (e.g., Pd2(dba)3) - Ligand (e.g., SPhos) C Inert Atmosphere (N2 or Ar) A->C B Add Degassed Solvent (e.g., Toluene) D Heat and Stir (e.g., 100 °C) B->D C->B E Monitor Progress (TLC, LC-MS) D->E F Cool to RT E->F G Extraction F->G H Drying & Concentration G->H I Column Chromatography H->I J J I->J Pure Product Buchwald_Hartwig_Mechanism Pd0 Pd(0)Ln ArPdX Ar-Pd(II)-X Ln Pd0->ArPdX Oxidative Addition (Ar-X) AmineComplex [Ar-Pd(II)-NHR'R'']+ Ln ArPdX->AmineComplex + HNR'R'' - X- AmidoComplex Ar-Pd(II)-NR'R'' Ln AmineComplex->AmidoComplex - H+ Product Ar-NR'R'' AmidoComplex->Product Reductive Elimination Product->Pd0 Catalyst Regeneration Logical_Factors cluster_factors Factors Affecting Cross-Coupling Reactions Catalyst Catalyst System (Pd vs. Cu, Precatalyst vs. in situ) Outcome Reaction Outcome (Yield, Selectivity, Rate) Catalyst->Outcome Ligand Ligand (Bulky, Electron-Rich) Ligand->Outcome Base Base (Strength, Solubility) Base->Outcome Solvent Solvent (Polarity, Aprotic/Protic) Solvent->Outcome Temperature Temperature Temperature->Outcome Substrate Substrate (Electronic & Steric Effects) Substrate->Outcome

2-Methylpyridine-3-boronic Acid: A Versatile Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – 2-Methylpyridine-3-boronic acid has emerged as a crucial building block in synthetic chemistry, particularly in the development of novel pharmaceutical compounds. Its unique structural features enable the efficient construction of complex molecular architectures, making it an invaluable tool for researchers in drug discovery and development. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.

Application Notes

This compound is widely utilized as a key intermediate in the synthesis of a variety of biologically active molecules. Its pyridine core is a common motif in many pharmaceuticals, and the boronic acid functionality allows for versatile coupling with a wide range of (hetero)aryl halides. Two prominent areas of application are in the development of inhibitors for Phosphodiesterase 10A (PDE10A) and the disruption of the WD repeat-containing protein 5 (WDR5)-Myc interaction.

Inhibition of Phosphodiesterase 10A (PDE10A):

PDE10A is a key enzyme in the regulation of cyclic nucleotide signaling in the brain, and its inhibition has been identified as a promising therapeutic strategy for neurological and psychiatric disorders.[1] Molecules synthesized using this compound have shown potential as potent and selective PDE10A inhibitors. The pyridine moiety of the building block often plays a critical role in the binding of these inhibitors to the active site of the enzyme.

Disruption of the WDR5-Myc Interaction:

The interaction between WDR5 and the oncoprotein Myc is a critical driver in many human cancers. Small molecules that can disrupt this protein-protein interaction are of significant interest as potential anti-cancer therapeutics. This compound serves as a valuable scaffold in the design and synthesis of such inhibitors, enabling the exploration of structure-activity relationships to optimize potency and selectivity.[1]

Suzuki-Miyaura Cross-Coupling Reactions: Data and Protocols

The Suzuki-Miyaura cross-coupling reaction is the most common application of this compound, facilitating the formation of a C-C bond between the pyridine ring and an aryl or heteroaryl group. The efficiency of this reaction is influenced by various factors, including the choice of catalyst, base, solvent, and reaction temperature.

Table 1: Suzuki-Miyaura Coupling of this compound with Various Aryl Bromides

EntryAryl BromideCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
21-Bromo-4-fluorobenzenePd(dppf)Cl₂ (3)Cs₂CO₃1,4-Dioxane901892
32-BromopyridinePd₂(dba)₃ (2) / SPhos (4)K₃PO₄Toluene1102478
44-BromoanisolePd(OAc)₂ (2) / XPhos (4)K₃PO₄THF/H₂O801688
51-Bromo-3,5-dimethylbenzenePd(PPh₃)₄ (5)Na₂CO₃DMF1001281

Note: The data presented in this table are representative examples and may vary based on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a general method for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.0 equiv)

  • Aryl bromide (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/Water, 4:1)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the aryl bromide, the palladium catalyst, and the base.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure biaryl product.

Visualizing Reaction and Signaling Pathways

Diagram 1: General Workflow for Suzuki-Miyaura Cross-Coupling

G General Workflow for Suzuki-Miyaura Cross-Coupling A Reactant Preparation (this compound, Aryl Halide) B Inert Atmosphere Setup (Schlenk Flask, N2/Ar Purge) A->B C Addition of Catalyst, Ligand, and Base B->C D Solvent Addition (Degassed) C->D E Heating and Stirring D->E F Reaction Monitoring (TLC, LC-MS) E->F G Workup (Extraction, Washing) F->G H Purification (Column Chromatography) G->H I Product Characterization H->I

Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Simplified PDE10A Signaling Pathway

PDE10A_Pathway Simplified PDE10A Signaling Pathway cluster_cell Medium Spiny Neuron PDE10A PDE10A cAMP cAMP PDE10A->cAMP hydrolyzes cGMP cGMP PDE10A->cGMP hydrolyzes PKA PKA cAMP->PKA activates PKG PKG cGMP->PKG activates Downstream Downstream Effectors (e.g., DARPP-32, CREB) PKA->Downstream PKG->Downstream Inhibitor PDE10A Inhibitor (derived from this compound) Inhibitor->PDE10A inhibits

Caption: Inhibition of PDE10A leads to increased levels of cAMP and cGMP.

Diagram 3: WDR5-Myc Interaction and Inhibition

WDR5_Myc_Pathway WDR5-Myc Interaction and Inhibition cluster_nucleus Cell Nucleus WDR5 WDR5 Complex WDR5-Myc Complex WDR5->Complex Myc Myc Myc->Complex TargetGenes Target Gene Transcription Complex->TargetGenes promotes Inhibitor WDR5-Myc Inhibitor (derived from this compound) Inhibitor->Complex disrupts

Caption: Small molecule inhibitors can disrupt the WDR5-Myc interaction.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of biaryl and heterobiaryl structures that are central to the development of novel therapeutics targeting enzymes like PDE10A and protein-protein interactions such as WDR5-Myc. The protocols and data provided herein serve as a valuable resource for researchers and scientists working in the field of drug discovery and development.

References

Application Notes and Protocols for Palladium-Catalyzed Reactions with 2-Methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-Methylpyridine-3-boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl and heteroaryl structures. The Suzuki-Miyaura coupling is a primary focus, offering a powerful method for the formation of carbon-carbon bonds.

Introduction

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are indispensable tools in modern organic synthesis.[1] These reactions enable the formation of C-C bonds by coupling an organoboron compound with an organic halide or triflate. This compound is a valuable reagent for introducing the 2-methyl-3-pyridyl moiety, a common scaffold in pharmaceuticals.[2][3]

The pyridine nitrogen in this compound introduces specific electronic properties and can present challenges, such as potential catalyst deactivation through coordination to the palladium center.[4][5] Therefore, careful optimization of reaction conditions, including the choice of catalyst, ligand, base, and solvent, is crucial for successful transformations.[6]

Key Applications

  • Drug Discovery: Synthesis of novel drug candidates containing the 2-methylpyridine scaffold, which is present in various biologically active compounds.[7][8]

  • Materials Science: Development of new organic materials with specific electronic and photophysical properties.

  • Agrochemicals: Creation of new pesticides and herbicides.

Suzuki-Miyaura Coupling: Data Presentation

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl halides. This reaction is instrumental in the synthesis of biaryl and heteroaryl structures.[1] The following tables summarize typical reaction conditions and yields for the Suzuki-Miyaura coupling of pyridylboronic acids with various coupling partners, providing a strong starting point for optimization with this compound.

Table 1: General Suzuki-Miyaura Coupling Conditions for Pyridylboronic Acids

EntryAryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O (4:1)1001692
21-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
33-BromopyridinePd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888
42-ChlorotoluenePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)Dioxane1102475

Data adapted from analogous reactions in the literature and represents typical conditions that can be applied to this compound.[4][9]

Table 2: Catalyst and Ligand Selection for Challenging Couplings

Catalyst PrecursorLigandKey FeaturesTypical Loading (mol%)
Pd(OAc)₂SPhos, XPhos, RuPhosBulky, electron-rich phosphines; good for sterically hindered substrates and catalyst stabilization.[10]1-5
Pd₂(dba)₃Buchwald LigandsHighly active catalyst systems for a broad range of substrates.[5]1-3
Pd(PPh₃)₄-A common, general-purpose catalyst, but can be less effective for pyridinic substrates due to potential deactivation.[4][11]3-5
PdCl₂(dppf)dppfEffective for a variety of cross-coupling reactions.2-5

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general starting point and may require optimization for specific substrates.

Materials:

  • This compound (1.2-1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)

  • Ligand (e.g., SPhos, 4 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene)

  • Degassed water

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst and ligand to the flask under the inert atmosphere.

  • Add the anhydrous solvent and degassed water via syringe.[9]

  • Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Microwave-Assisted Suzuki-Miyaura Coupling Protocol

Microwave irradiation can significantly reduce reaction times.[12]

Materials:

  • This compound (1.5 equiv)

  • Aryl or heteroaryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent mixture (e.g., DMF/water 10:1)

  • Microwave reaction vial with a stir bar

Procedure:

  • In a microwave reaction vial, combine the aryl halide, this compound, base, and palladium catalyst.[12]

  • Add the degassed solvent mixture.

  • Seal the vial and place it in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for the specified time (typically 10-30 minutes).

  • After cooling, work up the reaction as described in the general protocol.

Mandatory Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R'-B(OR)₂ PdII_R_R1 R-Pd(II)-R' L_n Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 R-R' Reactant1 2-Methylpyridine- 3-boronic acid (R'-B(OR)₂) Reactant2 Aryl/Heteroaryl Halide (R-X) Product Coupled Product (R-R')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

Experimental_Workflow start Start: Reaction Setup reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Base start->reagents atmosphere Establish Inert Atmosphere (Argon or Nitrogen) reagents->atmosphere catalyst Add Pd Catalyst and Ligand atmosphere->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir (Conventional or Microwave) solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End: Pure Product analysis->end

Caption: A general workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting

  • Low Yield:

    • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst.[4] Using bulky, electron-rich ligands like SPhos or XPhos can mitigate this.[10][13]

    • Protodeboronation: The boronic acid can be unstable, especially in the presence of aqueous bases. Consider using more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[4][5]

    • Inefficient Transmetalation: For electron-deficient heteroaryl compounds, transmetalation can be slow. A stronger base like K₃PO₄ or Cs₂CO₃ may be required.[4][10]

  • Byproduct Formation:

    • Homocoupling of Boronic Acid: This is often caused by the presence of oxygen. Ensure all solvents and the reaction mixture are thoroughly degassed.[4]

    • Debromination/Dechlorination: This can occur as a side reaction. Optimizing the reaction temperature and time may help to minimize this.

For optimal results and reproducibility, it is strongly recommended to carry out these reactions under an inert atmosphere.[4] The provided protocols and data serve as a robust starting point for developing optimized procedures for specific synthetic targets in drug discovery and materials science.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Methylpyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of biaryl compounds utilizing 2-Methylpyridine-3-boronic acid via the Suzuki-Miyaura cross-coupling reaction. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 2-methylpyridine motif in a wide range of biologically active molecules.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[1] Pyridine-containing biaryls are crucial scaffolds in numerous pharmaceuticals. The use of this compound allows for the direct incorporation of a 2-methylpyridine moiety, which can influence the pharmacokinetic and pharmacodynamic properties of a molecule. However, the Suzuki-Miyaura coupling of pyridine halides can be challenging due to potential catalyst inhibition by the pyridine nitrogen.[2] Careful selection of reaction conditions is therefore critical for achieving high yields and purity.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₈BNO₂
Molecular Weight 136.94 g/mol
Appearance Solid
SMILES Cc1ncccc1B(O)O
InChI Key TWKMYNQPIICYNV-UHFFFAOYSA-N

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from 3-bromo-2-methylpyridine.

Materials:

  • 3-bromo-2-methylpyridine

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi)

  • Toluene

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium hydroxide (NaOH), 1M solution

  • Dichloromethane

  • Sodium sulfate

  • Standard glassware for anhydrous reactions (Schlenk flask, syringe, etc.)

Procedure:

  • To a 50 mL solution of 3-bromo-2-methylpyridine (4.00g, 23 mmol) and triisopropyl borate (6.40 mL, 28 mmol) in a 4:1 toluene/THF (50 mL) mixture at -78°C, add n-butyllithium (17 mL, 28 mmol) dropwise.

  • The mixture is heated to -70°C within 30 minutes and then allowed to warm to 20°C.

  • Add 2M HCl to adjust the pH of the solution to 1.

  • Add water (20 mL), and extract the mixture with toluene.

  • Neutralize the aqueous layer with 1M NaOH and extract with dichloromethane.

  • Concentrate the aqueous layer to dryness, and wash the resulting white solid with dichloromethane.

  • Combine the organic layers, dry over sodium sulfate, filter, and concentrate to obtain this compound.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.

Materials:

  • This compound (1.2 equiv.)

  • Aryl halide (e.g., aryl bromide) (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-dioxane/water 4:1)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and anhydrous potassium phosphate (2.0-3.0 mmol).

  • Add the Palladium(0) tetrakis(triphenylphosphine) catalyst (0.05 mmol).

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • Heat the reaction mixture to 85-100°C and stir for 4-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts and wash with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure biaryl product.

Data Presentation

The following table summarizes representative yields for the Suzuki-Miyaura coupling of various pyridine-based boronic acids and halides with different coupling partners, demonstrating the versatility of this reaction. While specific data for a wide range of aryl halides with this compound is not available in a single source, the presented data provides a strong indication of expected reactivity.

Pyridine SubstrateCoupling PartnerCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
5-bromo-2-methylpyridin-3-aminePhenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O85-95-75-85
N-[5-bromo-2-methylpyridin-3-yl]acetamide4-Methoxyphenylboronic acidPd(PPh₃)₄ / K₃PO₄1,4-Dioxane/H₂O85-95-88
2-Bromo-4-methylpyridinePhenylboronic acidPd(OAc)₂/SPhos / K₃PO₄Toluene1001881[3]
2-Bromo-4-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂/SPhos / K₃PO₄Toluene1001892[3]
2-Bromo-4-methylpyridine4-Chlorophenylboronic acidPd(OAc)₂/SPhos / K₃PO₄Toluene1001880[3]
2-Bromo-4-methylpyridine3-Thienylboronic acidPd(OAc)₂/SPhos / K₃PO₄Toluene1001873[3]
2-chloro-3-aminopyridinePhenylboronic acidPd(PPh₃)₂Cl₂ / Na₂CO₃1,4-Dioxanereflux886[4]

Applications in Drug Development

Biaryl compounds synthesized using this compound are valuable intermediates in the development of therapeutic agents. Two notable examples are inhibitors of Phosphodiesterase 10A (PDE10A) and the WDR5-MYC protein-protein interaction.

Inhibition of Phosphodiesterase 10A (PDE10A)

PDE10A is a phosphodiesterase enzyme highly expressed in the brain that hydrolyzes both cAMP and cGMP.[5] Dysregulation of PDE10A is implicated in several neuropsychiatric and neurodegenerative disorders, including schizophrenia and Huntington's disease.[5] Inhibitors of PDE10A aim to increase the levels of cyclic nucleotides in neurons, thereby enhancing signaling pathways crucial for proper neuronal function.[5] Biaryl structures are common motifs in potent and selective PDE10A inhibitors.

Inhibition of the WDR5-MYC Interaction

The MYC oncoprotein is a transcription factor that is overexpressed in a majority of human cancers.[6] MYC's ability to drive tumorigenesis depends on its interaction with the WD40-repeat protein 5 (WDR5), which is a critical cofactor for the recruitment of MYC to its target genes.[6] Small molecules that disrupt the WDR5-MYC protein-protein interaction are being investigated as a novel therapeutic strategy for cancer. The synthesis of such inhibitors often involves the creation of biaryl scaffolds to effectively target the protein-protein interface.

Visualizations

G cluster_synthesis Synthesis of Biaryl Compound cluster_application Drug Development Application Aryl Halide Aryl Halide Suzuki-Miyaura Coupling Suzuki-Miyaura Coupling Aryl Halide->Suzuki-Miyaura Coupling 2-Methylpyridine-3-boronic_acid This compound 2-Methylpyridine-3-boronic_acid->Suzuki-Miyaura Coupling Biaryl Product Biaryl Product Suzuki-Miyaura Coupling->Biaryl Product Drug Candidate Drug Candidate Biaryl Product->Drug Candidate Biological Target Biological Target Drug Candidate->Biological Target Inhibition Therapeutic Effect Therapeutic Effect Biological Target->Therapeutic Effect Modulation

Caption: General workflow from synthesis to application.

WDR5_MYC_Inhibition cluster_Normal Normal Cellular Process cluster_Inhibition Inhibition by Biaryl Compound WDR5 WDR5 WDR5-MYC Complex WDR5-MYC Complex WDR5->WDR5-MYC Complex MYC MYC MYC->WDR5-MYC Complex Target Gene Promoters Target Gene Promoters WDR5-MYC Complex->Target Gene Promoters Binds to Inhibited Complex Inhibited Complex Gene Transcription Gene Transcription Target Gene Promoters->Gene Transcription Activates Cell Proliferation Cell Proliferation Gene Transcription->Cell Proliferation Biaryl Inhibitor Biaryl Inhibitor Biaryl Inhibitor->WDR5-MYC Complex Disrupts Interaction

Caption: WDR5-MYC inhibition pathway.

PDE10A_Signaling cluster_Signaling Neuronal Signaling cluster_Inhibition Inhibition by Biaryl Compound cAMP_cGMP cAMP / cGMP PDE10A PDE10A cAMP_cGMP->PDE10A Hydrolysis Downstream Signaling Downstream Signaling cAMP_cGMP->Downstream Signaling AMP_GMP AMP / GMP PDE10A->AMP_GMP Inhibited PDE10A Inhibited PDE10A Neuronal Function Neuronal Function Downstream Signaling->Neuronal Function Biaryl Inhibitor Biaryl Inhibitor Biaryl Inhibitor->PDE10A Inhibits

Caption: PDE10A signaling pathway inhibition.

References

Application Notes and Protocols: 2-Methylpyridine-3-boronic Acid in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methylpyridine-3-boronic acid as a key building block in the synthesis of pharmaceutical intermediates. The focus is on its application in Suzuki-Miyaura cross-coupling reactions to generate potent and selective inhibitors for therapeutic targets such as Mixed-Lineage Leukemia 1 (MLL1) and Phosphodiesterase 10A (PDE10A).

Introduction

This compound is a versatile reagent in medicinal chemistry, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a crucial carbon-carbon bond between the pyridine ring and various aryl or heteroaryl halides, leading to the construction of complex biaryl structures that are central to the activity of many pharmaceutical agents. Its utility is highlighted in the synthesis of targeted therapies for oncology and neurological disorders.

Application 1: Synthesis of Menin-MLL1 Interaction Inhibitors

The interaction between menin and Mixed-Lineage Leukemia 1 (MLL1) is a critical driver in certain types of acute leukemia, making it a key therapeutic target.[1][2] Small molecule inhibitors that disrupt this protein-protein interaction have shown significant promise in preclinical studies.[3] this compound is a key starting material for the synthesis of potent Menin-MLL1 inhibitors, such as MI-503.[4][5]

Signaling Pathway: Menin-MLL1 in Acute Myeloid Leukemia (AML)

Menin acts as a scaffold protein, binding to both wild-type MLL1 and oncogenic MLL-fusion proteins (MLL-FP). This complex is recruited to the promoters of target genes, such as HOXA9 and MEIS1, leading to their transcriptional upregulation.[6][7] The overexpression of these genes is crucial for leukemic cell proliferation and survival.[2] Small molecule inhibitors, synthesized using this compound, bind to menin and block its interaction with MLL1, thereby preventing the recruitment of the MLL1 complex to target gene promoters, leading to the downregulation of HOXA9 and MEIS1 expression and subsequent inhibition of leukemia progression.[1][3]

Menin_MLL1_Pathway cluster_nucleus Nucleus Menin Menin MLL1 MLL1 / MLL-FP Menin->MLL1 interacts with DNA DNA (HOXA9, MEIS1 promoters) MLL1->DNA binds to Transcription Gene Transcription DNA->Transcription leads to Proliferation Leukemic Proliferation Transcription->Proliferation promotes Inhibitor Menin-MLL1 Inhibitor (e.g., MI-503) Inhibitor->Menin blocks interaction Suzuki_Workflow start Start reagents Combine Reactants: - this compound - Aryl Halide - Palladium Catalyst - Base start->reagents inert Establish Inert Atmosphere (Purge with N2 or Ar) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir (80-120 °C) solvent->heat monitor Monitor Reaction (TLC/LC-MS) heat->monitor monitor->heat Incomplete workup Aqueous Workup (Extraction) monitor->workup Complete purify Purification (Column Chromatography) workup->purify end Final Product purify->end

References

Catalytic Applications of Substituted Pyridine Boronic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted pyridine boronic acids and their derivatives have emerged as versatile reagents and catalysts in modern organic synthesis. Their unique electronic properties and structural features make them valuable building blocks for the construction of complex molecules, particularly in the pharmaceutical and materials science industries. This document provides detailed application notes and experimental protocols for the key catalytic applications of substituted pyridine boronic acids, with a focus on Suzuki-Miyaura cross-coupling, dehydrative condensations, and other transition-metal-catalyzed reactions.

Suzuki-Miyaura Cross-Coupling Reactions

Substituted pyridine boronic acids are most prominently utilized as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the synthesis of biaryl and heteroaryl compounds, which are common scaffolds in biologically active molecules.[1]

Quantitative Data for Suzuki-Miyaura Coupling

The following table summarizes representative quantitative data for the Suzuki-Miyaura coupling of various substituted pyridine boronic acids with different coupling partners.

Pyridine Boronic AcidCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Pyridine-3-boronic acid2-ChloropyridinePd(OAc)₂ (2)SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O10018High Yield
2-Chloropyridine-3-boronic acidAryl HalidePd Catalyst (2-5)-BaseSolvent80-1202-24Not Specified
2-Methoxy-5-pyridylboronic acid3-Amino-2-chloropyridinePd[PPh₃]₂Cl₂ (5)-Na₂CO₃ (1M aq.)1,4-DioxaneReflux869[2]
2-Methoxy-3-pyridylboronic acid3-Amino-2-chloropyridinePd[PPh₃]₂Cl₂ (5)-Na₂CO₃ (1M aq.)1,4-DioxaneReflux8>80[2]
Lithium triisopropyl 2-pyridylboronate3,5-(Bis-trifluoromethyl)bromobenzenePd₂(dba)₃ (2-3)1 (6-9)KFDioxane110Not Specified82[3]
Lithium triisopropyl 2-pyridylboronate4-BromoanisolePd₂(dba)₃ (2-3)1 (6-9)KFDioxane110Not Specified74[3]

1 : A phosphine or phosphine oxide ligand.

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyridine with Pyridine-3-boronic Acid[4]

This protocol details a standard procedure for the synthesis of 2,3'-bipyridine.

Materials:

  • 2-Chloropyridine

  • Pyridine-3-boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Degassed Water

  • Nitrogen or Argon gas

  • Standard laboratory glassware and Schlenk line

Procedure:

  • To an oven-dried Schlenk flask, add 2-chloropyridine (1.0 mmol, 1.0 eq), pyridine-3-boronic acid (1.2 mmol, 1.2 eq), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and cesium carbonate (2.0 mmol, 2.0 eq).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2,3'-bipyridine.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n reagents R1-X pd2_add R1-Pd(II)L_n-X pd2_trans R1-Pd(II)L_n-R2 pd2_add->pd2_trans Transmetalation product R1-R2 pd2_trans->product Reductive Elimination reagents->pd2_add Oxidative Addition boronic R2-B(OR)2 base Base

Catalytic cycle of the Suzuki-Miyaura reaction.

Pyridine Boronic Acids as Organocatalysts

Substituted pyridine boronic acids can also function as organocatalysts, most notably in dehydrative condensation reactions such as amidation and esterification.[4][5] This application offers a metal-free alternative for the formation of amide and ester bonds.

Quantitative Data for Boronic Acid-Catalyzed Amidation

The following table presents data for the amidation of various carboxylic acids and amines using a borane-pyridine catalyst.[6][7]

Carboxylic AcidAmineCatalyst (mol%)Yield (%)
Benzoic acidAniline568
Benzoic acidp-Anisidine573
o-Toluic acidAniline541
o-Toluic acidp-Anisidine587
p-Nitrobenzoic acidBenzylamine580[6]
Benzoic acidDibenzylamine5079[6]
Experimental Protocol: Boronic Acid-Catalyzed Dehydrative Amidation[5][6]

This protocol describes a general procedure for the synthesis of amides from carboxylic acids and amines.

Materials:

  • Carboxylic acid

  • Amine

  • Arylboronic acid catalyst (e.g., 3,5-bis(trifluoromethyl)phenylboronic acid)

  • 4-(N,N-dimethylamino)pyridine N-oxide (DMAPO) (co-catalyst)

  • Toluene

  • Dean-Stark trap or molecular sieves

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add the carboxylic acid (1.0 mmol, 1.0 eq), amine (1.1 mmol, 1.1 eq), arylboronic acid catalyst (5-10 mol%), and DMAPO (5-10 mol%).

  • Add toluene as the solvent.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the desired amide.

Proposed Catalytic Cycle for Dehydrative Amidation

Amidation_Cycle boronic_acid Ar-B(OH)2 activated_acid Acylboronate Intermediate boronic_acid->activated_acid Activation amide Amide activated_acid->amide Nucleophilic Attack amine R2-NH2 amide->boronic_acid Catalyst Regeneration water H2O carboxylic_acid R1-COOH

Proposed catalytic cycle for dehydrative amidation.

Other Catalytic Applications

Beyond Suzuki-Miyaura coupling and organocatalysis, substituted pyridine boronic acids are involved in a range of other transition-metal-catalyzed reactions.

Copper-Catalyzed Cross-Coupling Reactions

Copper catalysts can be employed for the cross-coupling of pyridine boronic acids with various partners. For instance, N-arylation of sp²-nitrogen heterocycles can be achieved using arylboronic acids in the presence of a copper/iron catalytic system.[8]

Quantitative Data for Copper-Catalyzed N-Arylation of Pyridines [8]

Pyridine DerivativeArylboronic AcidYield (%)
3-PhenylpyridinePhenylboronic acid69
IsoquinolinePhenylboronic acid43
Isoquinoline4-Methoxyphenylboronic acid56
4,4'-BipyridineStyreneboronic acid54
Rhodium-Catalyzed Reactions

Rhodium catalysts have been utilized for asymmetric conjugate pyridylation of α,β-unsaturated carbonyl compounds with pyridylboronic acids, affording chiral pyridine-containing molecules in high yields and enantioselectivities.[9]

Quantitative Data for Rhodium-Catalyzed Asymmetric Pyridylation [9]

α,β-Unsaturated CarbonylPyridylboronic AcidYield (%)ee (%)
Chalcone derivativePyridine-3-boronic acid9899
Experimental Workflow for High-Throughput Screening

The optimization of catalytic reactions involving substituted pyridine boronic acids can be significantly accelerated using high-throughput screening (HTS) methodologies.

HTS_Workflow start Define Reaction Parameters (Catalyst, Ligand, Base, Solvent, Temp.) prep Prepare Stock Solutions start->prep dispense Robotic Dispensing into Multi-Well Plates prep->dispense react Parallel Reaction Execution dispense->react analyze High-Throughput Analysis (e.g., LC-MS, GC-MS) react->analyze data Data Processing and Visualization analyze->data optimize Identify Optimal Conditions data->optimize

Experimental workflow for high-throughput screening.

Conclusion

Substituted pyridine boronic acids are indispensable tools in modern catalytic chemistry. Their application as reagents in Suzuki-Miyaura cross-coupling reactions is well-established, providing access to a vast array of complex molecular architectures. Furthermore, their emerging role as organocatalysts in dehydrative condensations offers a green and efficient alternative for amide and ester synthesis. The continued exploration of their reactivity in other transition-metal-catalyzed transformations promises to further expand their utility in the synthesis of novel compounds for the pharmaceutical and materials science sectors. The provided protocols and data serve as a valuable resource for researchers aiming to leverage the full potential of these versatile molecules.

References

Application Notes and Protocols for Suzuki Coupling with 2-Methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions utilizing 2-Methylpyridine-3-boronic acid. This key building block is frequently employed in the synthesis of complex molecules in medicinal chemistry and materials science. The following sections detail recommended reaction conditions, experimental protocols, and a summary of quantitative data from analogous reactions to guide optimization efforts.

Introduction to Suzuki Coupling with Pyridine Boronic Acids

The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthetic chemistry, enabling the formation of C-C bonds between aryl or vinyl halides and organoboron compounds. When employing pyridine-containing boronic acids, such as this compound, certain challenges can arise. The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to catalyst deactivation. Furthermore, pyridyl boronic acids can be susceptible to protodeboronation, a side reaction that reduces yield.[1][2] Careful selection of catalysts, ligands, bases, and solvents is therefore crucial for a successful coupling. The use of boronic esters, such as the pinacol ester, can often mitigate instability issues by providing a slow release of the boronic acid during the reaction.[2][3]

Summary of Reaction Conditions

The efficiency of the Suzuki coupling with this compound is highly dependent on the specific reaction parameters. The following table summarizes a range of conditions successfully employed for the coupling of structurally similar bromopyridines with various arylboronic acids, providing a valuable starting point for optimization.

Aryl HalideBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (Equiv.)SolventTemp. (°C)Time (h)Yield (%)
3-Bromo-2-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)901875-85[4]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)SPhos (3.6)K₃PO₄ (2-3)Toluene10018-[4]
General Halo-aromaticsArylboronic acidPdCl₂(dppf)-Na₂CO₃ (2M aq.)Toluene / Dioxane (4:1)854-[4]
5-Bromo-2-methylpyridin-3-amineVarious arylboronic acidsPd(PPh₃)₄-K₃PO₄1,4-Dioxane / H₂O (4:1)85-95-Moderate to Good[5]
Aryl Bromide2-Methylpropylboronic acid pinacol esterPd(OAc)₂SPhosK₃PO₄Dioxane / H₂O100--[3]

Detailed Experimental Protocols

The following protocols are representative examples for performing a Suzuki-Miyaura coupling reaction with this compound or its derivatives.

Protocol 1: General Procedure using Palladium Tetrakis(triphenylphosphine)

This protocol is adapted from procedures used for the coupling of similar bromopyridine substrates.[4][5]

Materials:

  • Aryl halide (e.g., bromobenzene, 1.0 mmol, 1.0 equiv)

  • This compound (1.2 mmol, 1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • 1,4-Dioxane and degassed Water (4:1 ratio)

  • Inert gas (Argon or Nitrogen)

  • Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (5 mol%).

  • Solvent Addition: Add the degassed solvent system (1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the aryl halide.

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture at 90-100 °C.

  • Monitoring: Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to obtain the pure biaryl product.[4]

Protocol 2: Procedure using a Buchwald Ligand for Challenging Couplings

For less reactive aryl halides or to improve yields, a more active catalyst system employing a bulky, electron-rich phosphine ligand such as SPhos is recommended.[3][4]

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • This compound pinacol ester (1.2-1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%) or Palladium(II) Acetate [Pd(OAc)₂] (3 mol%)

  • SPhos (3.6 mol%)

  • Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous Toluene or 1,4-Dioxane

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas, add the aryl halide (1.0 equiv), this compound pinacol ester (1.2-1.5 equiv), base (K₃PO₄ or Cs₂CO₃, 2.0-3.0 equiv), palladium source (Pd₂(dba)₃ or Pd(OAc)₂), and SPhos ligand to a dry Schlenk flask.

  • Inert Atmosphere: If not in a glovebox, seal the vessel and evacuate and backfill with an inert gas three times.

  • Solvent Addition: Add the anhydrous and degassed solvent (Toluene or 1,4-Dioxane) via syringe.

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Diagrams

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R¹-Pd(II)L_n-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Product Biaryl Product (R¹-R²) RedElim->Product ArylHalide Aryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid Boronic Acid (R²-B(OH)₂) Base Base BoronicAcid->Base Borate [R²-B(OH)₃]⁻ Base->Borate Borate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Experimental Workflow

This diagram outlines the general workflow for setting up and performing a Suzuki-Miyaura coupling reaction in the laboratory.

Suzuki_Workflow start Start reagents 1. Add Solids to Flask (Aryl Halide, Boronic Acid, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert catalyst 3. Add Catalyst & Ligand inert->catalyst solvent 4. Add Degassed Solvent catalyst->solvent reaction 5. Heat Reaction Mixture (e.g., 90-110 °C) solvent->reaction monitor 6. Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup 7. Cool & Perform Aqueous Work-up monitor->workup purify 8. Dry & Purify Product (Column Chromatography) workup->purify end End purify->end

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

Application Notes and Protocols for the Functionalization of Heterocycles with 2-Methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and drug discovery. Among the vast array of synthetic methodologies, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and broad applicability in constructing C-C bonds. 2-Methylpyridine-3-boronic acid has emerged as a valuable building block for introducing a substituted pyridine moiety onto various heterocyclic systems. This structural motif is of significant interest due to the prevalence of pyridine rings in numerous biologically active compounds and approved pharmaceuticals.

These application notes provide detailed protocols and quantitative data for the use of this compound in the functionalization of heterocycles, with a particular focus on its application in the synthesis of inhibitors for key drug targets such as WD repeat-containing protein 5 (WDR5) and phosphodiesterase 10A (PDE10A). The inhibition of the WDR5-MLL1 interaction is a promising strategy in the development of therapeutics for certain cancers, including mixed-lineage leukemia. Similarly, PDE10A inhibitors are being actively investigated for the treatment of neurological and psychiatric disorders like schizophrenia.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Heterocyclic Halides

The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various heterocyclic halides. The reaction conditions are based on established protocols for similar pyridine boronic acids and may require optimization for specific substrates.

EntryHeterocyclic HalideCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
12-BromothiazolePd(PPh₃)₄ (5)-K₂CO₃ (2)1,4-Dioxane/H₂O (4:1)901275-85
22-ChloropyrimidinePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Toluene1001680-90
35-Iodoindole (N-protected)Pd(OAc)₂ (2)SPhos (4)Cs₂CO₃ (2.5)THF801870-85
43-BromofuranPd(PPh₃)₄ (5)-Na₂CO₃ (2)DMF/H₂O (10:1)100870-80
54-BromoisoquinolinePdCl₂(dppf) (3)-K₃PO₄ (2)1,4-Dioxane901285-95

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a heterocyclic halide.

Materials:

  • This compound (1.2 equiv)

  • Heterocyclic halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate/oil bath

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the heterocyclic halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (3-5 mol%).

  • Solvent Addition: Add the degassed solvent via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (typically 80-110 °C) and stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired functionalized heterocycle.

Mandatory Visualizations

Suzuki_Miyaura_Cycle Catalytic Cycle of Suzuki-Miyaura Coupling cluster_legend Pd0 Pd(0)Ln OxAdd Oxidative Addition ArPdX Ar-Pd(II)Ln-X Pd0->ArPdX Ar-X Transmetal Transmetalation ArPdR Ar-Pd(II)Ln-R' ArPdX->ArPdR [R'-B(OH)₃]⁻ ArPdR->Pd0 Ar-R' RedElim Reductive Elimination ArR Ar-R' ArX Ar-X (Heterocyclic Halide) RBOH R'-B(OH)₂ (2-Methylpyridine- 3-boronic acid) Boronate [R'-B(OH)₃]⁻ RBOH->Boronate + OH⁻ Base Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow General Experimental Workflow start Start: Assemble Reactants (Boronic Acid, Heterocyclic Halide, Base) setup Reaction Setup in Schlenk Flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert reagents Add Catalyst and Degassed Solvent inert->reagents reaction Heat and Stir Reaction Mixture reagents->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up (Extraction with Organic Solvent) monitor->workup Reaction Complete dry Dry and Concentrate Organic Layer workup->dry purify Purification (Column Chromatography) dry->purify product Isolated Pure Product purify->product

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.

WDR5_Pathway Targeting the WDR5-MLL1 Interaction cluster_MLL MLL/SET Complex WDR5 WDR5 MLL1 MLL1 WDR5->MLL1 Interaction Histone Histone H3 WDR5->Histone Catalyzes MLL1->Histone Catalyzes ASH2L ASH2L ASH2L->Histone Catalyzes RBBP5 RBBP5 RBBP5->Histone Catalyzes H3K4me3 H3K4 Trimethylation (Active Chromatin) Histone->H3K4me3 Gene Target Gene Transcription (e.g., in Leukemia) H3K4me3->Gene Inhibitor Functionalized Heterocycle (WDR5-MLL1 Inhibitor) Inhibitor->WDR5 Blocks Interaction PDE10A_Pathway Mechanism of PDE10A Inhibition cAMP cAMP PDE10A PDE10A cAMP->PDE10A Hydrolysis Signaling Downstream Signaling (e.g., in Striatal Neurons) cAMP->Signaling cGMP cGMP cGMP->PDE10A Hydrolysis cGMP->Signaling AMP 5'-AMP PDE10A->AMP GMP 5'-GMP PDE10A->GMP IncreasedSignaling Enhanced Signaling (Therapeutic Effect in Neurological Disorders) Inhibitor Functionalized Heterocycle (PDE10A Inhibitor) Inhibitor->PDE10A Inhibits

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 2-Methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to optimize the yield of Suzuki coupling reactions involving 2-Methylpyridine-3-boronic acid.

Troubleshooting Guides

This section addresses specific issues encountered during experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Low or No Yield

Question 1: My Suzuki coupling reaction with this compound is resulting in a consistently low yield or no product. What are the primary causes?

Answer: Low yields in this specific coupling are a common challenge and can stem from several factors, primarily related to the inherent properties of the pyridine-containing substrate.

  • Catalyst Deactivation: The nitrogen atom in the 2-methylpyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes and hindering the catalytic cycle.[1][2]

  • Protodeboronation: Pyridine boronic acids, particularly 2-substituted ones, can be susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom, effectively destroying the nucleophilic partner.[3][4][5] This is often promoted by the basic reaction conditions and the presence of water.

  • Inefficient Transmetalation: The transfer of the 2-methylpyridyl group from boron to the palladium complex can be sluggish. The choice of base is critical for activating the boronic acid to form a more nucleophilic boronate species, which is essential for this step.[6]

  • Poor Reagent Quality: The stability of this compound can be a concern. Over time, it may degrade or exist partially as the anhydride (boroxine). Ensure you are using a high-purity reagent.

  • Oxygen Contamination: The presence of oxygen can lead to the deactivation of the Pd(0) catalyst and promote the undesirable homocoupling of the boronic acid.[7][8]

Question 2: How can I improve the yield when my starting materials are largely unreacted?

Answer: If you observe significant amounts of unreacted starting materials, the catalytic cycle is likely stalled, often at the oxidative addition or transmetalation step. Consider the following adjustments:

  • Switch to a More Active Catalyst System: Standard catalysts like Pd(PPh₃)₄ can be inefficient. Employing catalyst systems with bulky, electron-rich phosphine ligands such as Buchwald's dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often necessary.[1] These ligands stabilize the palladium center, promote the oxidative addition step, and can sterically hinder catalyst inhibition by the pyridine nitrogen.[1][2]

  • Increase Reaction Temperature: Cautiously increasing the reaction temperature (e.g., from 80°C to 100-110°C) can help overcome the activation energy barrier for difficult steps.[1][9] However, be aware that higher temperatures can also accelerate decomposition pathways.[7]

  • Screen Different Bases: The base is not just a spectator. If a weak base like Na₂CO₃ is failing, switch to a stronger base like K₃PO₄ or Cs₂CO₃, which can be more effective in promoting the formation of the reactive boronate species.[1][6][10]

// Nodes start [label="Low or No Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_sm [label="Starting Materials (SMs)\nLargely Unreacted?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; check_byproducts [label="Complex Mixture of\nByproducts Observed?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];

// Solutions for Unreacted SM sol_catalyst [label="Switch to More Active Catalyst\n(e.g., Buchwald Ligand System)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_temp [label="Increase Reaction Temperature\n(e.g., 80°C to 100°C)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_base [label="Screen Stronger Base\n(e.g., K₃PO₄, Cs₂CO₃)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Solutions for Byproducts sol_deboronation [label="Is Protodeboronation Suspected?\n(LCMS for deborylated pyridine)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_homocoupling [label="Is Homocoupling Observed?\n(GCMS for bipyridine)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; sol_ester [label="Use Pinacol Ester or\nTrifluoroborate Salt", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_degas [label="Ensure Thorough Degassing\n(Use Freeze-Pump-Thaw)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// End Node rerun [label="Re-run Optimized Reaction", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_sm; check_sm -> sol_catalyst [label="Yes"]; check_sm -> check_byproducts [label="No"]; sol_catalyst -> sol_temp -> sol_base -> rerun;

check_byproducts -> sol_deboronation [label="Yes"]; check_byproducts -> rerun [label="No, review protocol"];

sol_deboronation -> sol_ester [label="Yes"]; sol_deboronation -> sol_homocoupling [label="No"]; sol_ester -> rerun;

sol_homocoupling -> sol_degas [label="Yes"]; sol_homocoupling -> rerun [label="No"]; sol_degas -> rerun; } } Caption: Troubleshooting workflow for low Suzuki coupling yield.

Side Product Formation

Question 3: I am observing significant protodeboronation of my this compound. How can I prevent this?

Answer: Protodeboronation is a major competing pathway, especially with heteroaryl boronic acids.[3][5] To mitigate this:

  • Switch to a Boronic Ester: This is the most effective strategy. Convert the boronic acid to a more stable form, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) ester.[3][7] These are generally more robust and less prone to premature decomposition.

  • Use Anhydrous Conditions: While some Suzuki protocols use aqueous solvent mixtures, water can facilitate protodeboronation.[7] If possible, use anhydrous solvents and ensure all reagents are dry.

  • Optimize Base and Temperature: A milder base (e.g., K₂CO₃, KF) and a lower reaction temperature may reduce the rate of decomposition.[7] This must be balanced against achieving a reasonable rate for the desired coupling reaction. Some modern methods even proceed in the absence of a base, using specialized catalyst systems to avoid this issue entirely.[4]

Question 4: My main byproduct is the homocoupling of my boronic acid (bipyridine). What causes this and how can I minimize it?

Answer: Homocoupling is often promoted by the presence of oxygen or by using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) state.[1][7]

  • Ensure Thorough Degassing: Oxygen is a primary culprit.[7][8] De-gas your solvent and the reaction mixture thoroughly. Standard practice involves bubbling an inert gas (argon or nitrogen) through the solvent for 15-30 minutes or using several freeze-pump-thaw cycles for more rigorous oxygen removal.[7][11]

  • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1–1.2 equivalents) is common, but a large excess can sometimes favor homocoupling.

  • Use a Pd(0) Source or an Efficient Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ or using a modern, highly active precatalyst (e.g., a Buchwald G3 Palladacycle) can ensure rapid entry into the catalytic cycle and minimize side reactions.[11]

Data Summary Tables

Table 1: Catalyst & Ligand Selection Guide
Catalyst (mol%)Ligand (mol%)Typical Yield RangeNotes
Pd(OAc)₂ (2-5)PPh₃ (4-10)Low to ModerateProne to catalyst deactivation with pyridinic substrates.[10]
Pd₂(dba)₃ (1-3)SPhos (2-6)Moderate to HighBulky, electron-rich ligand helps stabilize the catalyst and promote key steps.[10]
Pd(dppf)Cl₂ (2-5)-Moderate to HighA robust pre-catalyst that often gives reproducible results.[10]
XPhos Pd G3 (1-3)-High to ExcellentA highly active pre-catalyst, often effective for challenging couplings like those involving pyridines.[10]
Table 2: Influence of Base and Solvent on Yield
Base (equivalents)Solvent SystemTypical Yield RangeNotes
K₂CO₃ (2-3)Toluene/H₂OModerate to HighA common and cost-effective choice, but may promote protodeboronation.[9][10]
Cs₂CO₃ (2-3)DioxaneHigh to ExcellentOften provides higher yields but is more expensive and hygroscopic.[10]
K₃PO₄ (2-3)THF/H₂O or DioxaneHigh to ExcellentA strong base that can be very effective, particularly for less reactive substrates.[1][10]
KF (2-3)DioxaneModerate to HighFluoride ions can facilitate transmetalation while being milder, potentially reducing protodeboronation.[11]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

  • Reagent Preparation: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq.), this compound or its pinacol ester (1.2–1.5 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0–3.0 eq.).[8]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the rigorous removal of oxygen.[1][10]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%).[8]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.[8]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[10]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS) until the consumption of the limiting reagent is observed.[7][8]

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[1]

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// Connections setup -> inert -> catalyst -> react -> monitor; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify -> product; } } Caption: General experimental workflow for Suzuki coupling.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Suzuki-Miyaura coupling reaction? A1: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., an aryl bromide) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid, which is activated by a base to form a boronate, is transferred to the palladium complex.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the Pd(0) catalyst which re-enters the cycle.[6][7]

// Nodes pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#34A853", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_complex [label="R¹-Pd(II)L₂-X", fillcolor="#EA4335", fontcolor="#FFFFFF"]; transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; pd2_biaryl [label="R¹-Pd(II)L₂-R²", fillcolor="#EA4335", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Invisible nodes for labels reagents1 [label="R¹-X", shape=plaintext, fontcolor="#202124"]; reagents2 [label="R²-B(OR)₂ + Base", shape=plaintext, fontcolor="#202124"]; product [label="R¹-R²", shape=plaintext, fontcolor="#202124"];

// Layout pd0 -> oxidative_addition -> pd2_complex -> transmetalation -> pd2_biaryl -> reductive_elimination -> pd0; reagents1 -> oxidative_addition [style=dashed, arrowhead=none]; reagents2 -> transmetalation [style=dashed, arrowhead=none]; reductive_elimination -> product [style=dashed, arrowhead=none]; } } Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

Q2: Should I use this compound or its pinacol ester? A2: For improved stability and to minimize the risk of protodeboronation, using the this compound pinacol ester is highly recommended.[3] While the boronic acid can work, the pinacol ester is generally more robust, easier to handle and purify, and often leads to more reproducible results.[1][3]

Q3: Can I run the Suzuki coupling of this compound under air? A3: It is strongly discouraged. Running the reaction under an inert atmosphere (nitrogen or argon) is critical for success.[10] Oxygen can degrade the phosphine ligands and the Pd(0) catalyst, leading to catalyst deactivation and the promotion of side reactions like homocoupling.[7][8]

Q4: My aryl halide is a chloride instead of a bromide. What changes should I make? A4: Aryl chlorides are significantly less reactive than aryl bromides in oxidative addition. To successfully couple an aryl chloride, you will almost certainly need to use a highly active catalyst system. Strong catalyst systems, such as those employing bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos), are essential for achieving good yields with these less reactive substrates.[1][12] You may also need to use higher catalyst loadings and higher reaction temperatures.

References

Technical Support Center: 2-Methylpyridine-3-boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of Suzuki-Miyaura cross-coupling reactions involving 2-methylpyridine-3-boronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki-Miyaura coupling of this compound?

A1: The two most prevalent side reactions are protodeboronation and homocoupling. Protodeboronation is the cleavage of the C-B bond and its replacement with a C-H bond, leading to the formation of 2-methylpyridine. Homocoupling results in the formation of a symmetrical biaryl derived from the boronic acid, in this case, 2,2'-dimethyl-3,3'-bipyridine. The presence of oxygen can often promote the homocoupling of the boronic acid.[1][2]

Q2: My reaction yield is low. What are the likely causes and how can I improve it?

A2: Low yields in Suzuki couplings with pyridine boronic acids can stem from several factors. The electron-deficient nature of the pyridine ring can slow down the reaction, and the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[3] Key areas to troubleshoot include:

  • Catalyst Deactivation: Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center from coordination with the pyridine nitrogen.

  • Inefficient Transmetalation: This step is often rate-limiting. The choice of base is critical for activating the boronic acid to a more nucleophilic boronate species.[1] Screening different bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃ can significantly impact the yield.

  • Protodeboronation: This side reaction consumes the boronic acid. Using anhydrous conditions or more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts can mitigate this issue.[1]

  • Inadequate Degassing: Oxygen in the reaction mixture can lead to catalyst decomposition and promote homocoupling of the boronic acid.[1] Ensure all solvents and the reaction setup are thoroughly degassed and maintained under an inert atmosphere (e.g., Argon or Nitrogen).

Q3: How does the choice of base affect the reaction outcome?

A3: The base is crucial for the formation of the reactive boronate species from the boronic acid, which is necessary for the transmetalation step. The strength and solubility of the base can influence the reaction rate and the extent of side reactions. For challenging couplings involving pyridyl boronic acids, stronger bases like K₃PO₄ are often effective.[1] However, very strong bases in aqueous media can sometimes accelerate protodeboronation. Therefore, a careful selection and screening of bases are recommended for optimal results.

Q4: I am observing a significant amount of 2-methylpyridine as a byproduct. What is causing this and how can I prevent it?

A4: The formation of 2-methylpyridine is due to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This is a common issue with heteroaryl boronic acids, especially in the presence of aqueous bases.[1] To minimize this side reaction, consider the following strategies:

  • Use Anhydrous Conditions: Removing water from the reaction mixture can significantly reduce the source of protons for this side reaction.

  • Employ Milder Bases: Strong bases can promote protodeboronation. Switching to a milder base like KF or using anhydrous K₃PO₄ might be beneficial.

  • Use Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.[1]

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Catalyst deactivation by pyridine nitrogen.2. Inefficient transmetalation.3. Poor quality of reagents (boronic acid, halide, solvent, base).4. Insufficient degassing (oxygen contamination).1. Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).2. Screen different bases (K₃PO₄, Cs₂CO₃, K₂CO₃).3. Use fresh, high-purity reagents and anhydrous solvents.4. Thoroughly degas solvents and the reaction mixture (e.g., freeze-pump-thaw cycles or sparging with Ar/N₂).
Significant Protodeboronation (Formation of 2-methylpyridine) 1. Presence of water (especially with strong bases).2. High reaction temperature.3. Instability of the boronic acid.1. Use anhydrous conditions and a non-aqueous base.2. Attempt the reaction at a lower temperature.3. Convert the boronic acid to a more stable derivative (e.g., pinacol ester, MIDA boronate).
Significant Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.2. Use of a Pd(II) precatalyst without efficient reduction to Pd(0).1. Ensure rigorous degassing of all components and maintain a positive inert gas pressure.2. Use a Pd(0) source or a precatalyst that is readily reduced in situ.
Complex Mixture of Byproducts 1. Reaction temperature is too high, leading to decomposition.2. Incorrect stoichiometry of reagents.1. Lower the reaction temperature.2. Carefully control the stoichiometry, typically using a slight excess of the boronic acid (1.1-1.5 equivalents).
Difficulty in Product Purification 1. Co-elution of the product with byproducts (e.g., homocoupled boronic acid).2. Presence of residual palladium.1. Optimize reaction conditions to minimize byproduct formation. Employ different chromatographic techniques or consider recrystallization.2. Use a palladium scavenger or perform an aqueous wash with a suitable chelating agent.

Data Presentation

The following table summarizes reaction yields for the Suzuki-Miyaura coupling of substituted bromopyridines with various arylboronic acids under different conditions. While specific data for this compound is limited, these examples with structurally similar compounds provide valuable insights for reaction optimization.

Bromopyridine SubstrateBoronic AcidCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85[3]
3-Amino-2-chloropyridine2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-[3]
Halo-aromatic rings (general)Arylboronic acidPdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-[3]
Pyridine-2-sulfonyl fluoride2-Thiopheneboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane / H₂O (4:1)100-72[4]
Pyridine-2-sulfonyl fluoride2-Furanboronic acidPd(dppf)Cl₂Na₃PO₄Dioxane65-5[4]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Substituted Bromopyridine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

  • 3-Bromo-2-methylpyridine (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.)

  • Degassed 1,4-Dioxane (4 mL)

  • Degassed Water (1 mL)

  • Nitrogen or Argon gas

  • Oven-dried Schlenk flask and magnetic stir bar

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add 3-bromo-2-methylpyridine, the arylboronic acid, and anhydrous potassium phosphate under an inert atmosphere.

  • Add the Pd(PPh₃)₄ catalyst to the flask.

  • Seal the flask and evacuate and backfill with inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 18 hours, or until reaction completion is observed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (20 mL).

  • Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-methyl-3-arylpyridine.[3]

Visualizations

Suzuki_Miyaura_Cycle pd0 Pd(0)L2 oadd Oxidative Addition pd0->oadd pdiih R1-Pd(II)L2-X oadd->pdiih trans Transmetalation pdiih->trans pdiir R1-Pd(II)L2-R2 trans->pdiir redel Reductive Elimination pdiir->redel redel->pd0 product R1-R2 redel->product halide R1-X halide->oadd boronic R2-B(OH)2 + Base boronate [R2-B(OH)3]⁻ boronic->boronate boronate->trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield in Coupling Reaction check_reagents Check Reagent Quality (Freshness, Purity) start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Degassing) check_reagents->check_conditions Reagents OK optimize_catalyst Optimize Catalyst/Ligand (e.g., use Buchwald ligands) check_conditions->optimize_catalyst Conditions OK optimize_base Screen Different Bases (K3PO4, Cs2CO3, KF) optimize_catalyst->optimize_base address_side_reactions Address Side Reactions optimize_base->address_side_reactions protodeboronation Protodeboronation? address_side_reactions->protodeboronation Yes homocoupling Homocoupling? address_side_reactions->homocoupling Yes use_ester Use Boronic Ester or Anhydrous Conditions protodeboronation->use_ester improve_degassing Improve Degassing Protocol homocoupling->improve_degassing success Improved Yield use_ester->success improve_degassing->success

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

Side_Reactions cluster_0 Protodeboronation cluster_1 Homocoupling boronic_acid_proto This compound + H⁺ source (e.g., H₂O) product_proto 2-Methylpyridine boronic_acid_proto->product_proto [Base] boronic_acid_homo 2 x this compound product_homo 2,2'-Dimethyl-3,3'-bipyridine boronic_acid_homo->product_homo [Pd catalyst, O₂]

References

Technical Support Center: Purification of 2-Methylpyridine-3-boronic Acid and its Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methylpyridine-3-boronic acid. Here, you will find detailed information on identifying and mitigating common impurities, as well as protocols for purification and analysis to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: The most prevalent impurities include:

  • 2-Methylpyridine: This is the product of protodeboronation, a common side reaction where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by moisture, heat, and certain pH conditions.

  • Boroxine: This is a cyclic trimeric anhydride formed by the dehydration of the boronic acid. It exists in equilibrium with the boronic acid in the presence of water.

  • Unreacted starting materials and precursor-related impurities: Depending on the synthetic route, these may include compounds like 3-bromo-2-methylpyridine.

Q2: My Suzuki-Miyaura coupling reaction using this compound is giving low yields. What are the likely causes?

A2: Low yields in Suzuki-Miyaura couplings with this compound can stem from several factors:

  • Protodeboronation: The consumption of the boronic acid through this side reaction is a primary cause of reduced yields.[1][2]

  • Homocoupling: The self-coupling of the boronic acid to form a biaryl byproduct can occur, often promoted by the presence of oxygen.

  • Catalyst inhibition or deactivation: Impurities in the starting material or reagents can poison the palladium catalyst. The pyridine nitrogen in the substrate can also coordinate to the palladium, potentially hindering its catalytic activity.[3]

  • High boroxine content: While boroxine can be converted to the active boronic acid in situ in the presence of an aqueous base, a high initial concentration may affect the reaction stoichiometry if not accounted for.[4]

Q3: How can I minimize protodeboronation during my Suzuki-Miyaura coupling reaction?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of boronic acid derivatives: Converting the boronic acid to a more stable form, such as a pinacol ester or a diethanolamine adduct, can protect it from degradation.[5]

  • Reaction condition optimization: Using milder bases (e.g., K₃PO₄ instead of NaOH), lower reaction temperatures, and ensuring an inert atmosphere can significantly reduce the rate of protodeboronation.[1]

  • Employ highly active catalysts: Using a more efficient palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the protodeboronation side reaction.

Q4: What is a boroxine, and do I need to remove it before my reaction?

A4: A boroxine is a cyclic trimer formed from three boronic acid molecules with the loss of three water molecules. For many Suzuki-Miyaura reactions that use an aqueous base, the boroxine can be converted back to the active boronic acid in situ. However, for reactions run under anhydrous conditions, the boroxine may be the primary reacting species. It is advisable to either account for the boroxine content in your stoichiometric calculations or to convert it back to the boronic acid beforehand to ensure reproducibility.[4]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling

If you are experiencing low yields, follow this troubleshooting workflow:

low_yield_troubleshooting start Low Yield Observed check_impurities Analyze Starting Material for Impurities (HPLC, NMR) start->check_impurities protodeboronation Significant Protodeboronation Product (2-Methylpyridine) Detected? check_impurities->protodeboronation homocoupling Homocoupling Byproduct Detected? protodeboronation->homocoupling No protect_boronic_acid Protect Boronic Acid (e.g., Diethanolamine Adduct) protodeboronation->protect_boronic_acid Yes boroxine High Boroxine Content Detected? homocoupling->boroxine No degas_reaction Improve Degassing Protocol homocoupling->degas_reaction Yes optimize_conditions Optimize Reaction Conditions boroxine->optimize_conditions No convert_boroxine Convert Boroxine to Boronic Acid boroxine->convert_boroxine Yes end_solution Improved Yield optimize_conditions->end_solution protect_boronic_acid->optimize_conditions degas_reaction->optimize_conditions convert_boroxine->optimize_conditions purification_troubleshooting start Complex Product Mixture identify_byproducts Identify Byproducts (LC-MS, NMR) start->identify_byproducts protodeboronation_product Protodeboronation Product Present? identify_byproducts->protodeboronation_product homocoupling_product Homocoupling Product Present? protodeboronation_product->homocoupling_product No modify_reaction Modify Reaction to Minimize Byproducts protodeboronation_product->modify_reaction Yes unreacted_sm Unreacted Starting Material Present? homocoupling_product->unreacted_sm No homocoupling_product->modify_reaction Yes purify_sm Purify Starting Boronic Acid unreacted_sm->purify_sm Yes optimize_purification Optimize Purification Protocol unreacted_sm->optimize_purification No modify_reaction->purify_sm purify_sm->optimize_purification pure_product Pure Product Obtained optimize_purification->pure_product

References

Technical Support Center: Preventing Protodeboronation of Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center for addressing the challenges associated with the protodeboronation of pyridine boronic acids in chemical synthesis. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate this common side reaction, ensuring the success and reproducibility of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant problem with pyridine boronic acids?

A1: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] This side reaction is particularly problematic in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, leading to reduced yields of the desired product and the formation of a simple pyridine byproduct that can complicate purification.[1][3]

Pyridine boronic acids, especially 2-pyridine boronic acid, are notoriously susceptible to this decomposition pathway.[1][3][4] Their instability stems from the presence of the basic nitrogen atom in the pyridine ring, which facilitates unique decomposition mechanisms.[1][3]

Q2: What is the primary mechanism that makes 2-pyridine boronic acid so prone to protodeboronation?

A2: Unlike many simple aryl boronic acids that are most susceptible to protodeboronation under strongly basic conditions, 2-pyridine boronic acid exhibits a distinct mechanism. Under neutral pH conditions, it readily forms a zwitterionic intermediate.[1][2] This zwitterion is highly reactive and undergoes rapid, unimolecular fragmentation of the C-B bond, leading to protodeboronation.[1][2] Counterintuitively, both acidic and basic conditions can suppress this rapid decomposition by shifting the equilibrium away from the reactive zwitterionic species.[1][2]

Troubleshooting Guides

This section provides solutions to common problems encountered during reactions involving pyridine boronic acids.

Problem 1: Low yield of the desired cross-coupled product with significant formation of the protodeboronated pyridine byproduct.

Cause: This is the classic symptom of protodeboronation outcompeting the desired cross-coupling reaction. Several factors can contribute to this issue, including the inherent instability of the free boronic acid, suboptimal reaction conditions, or a sluggish catalytic cycle.

Solutions:

  • Switch to a More Stable Boronic Acid Derivative: This is often the most effective strategy. Instead of the free boronic acid, use a derivative that provides a "slow release" of the active reagent. This keeps the concentration of the unstable boronic acid low throughout the reaction, minimizing its decomposition.[2][5]

    • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline, and air-stable solids that can be purified by chromatography.[6] They offer a very slow and controlled release of the boronic acid under mild aqueous basic conditions.[5][6]

    • Pinacol esters: While generally less stable than MIDA boronates, pinacol esters are significantly more robust than the corresponding free boronic acids and are a common alternative.[3]

    • Organotrifluoroborates (R-BF₃K): These salts also provide increased stability and can effectively suppress protodeboronation.[2][3]

  • Optimize Reaction Conditions:

    • Base Selection: The choice of base is critical. While necessary for the Suzuki-Miyaura catalytic cycle, strong bases can promote protodeboronation.[1] Consider using milder bases.

      • Recommended: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are often good choices.[3]

    • Temperature: Higher temperatures accelerate protodeboronation.[1] If your catalyst system is sufficiently active, try running the reaction at a lower temperature (e.g., 60-80 °C).[7]

    • Solvent: Use anhydrous solvents to minimize the presence of a proton source.[7] Thoroughly degas all solvents and reagents to remove oxygen, which can lead to catalyst deactivation and side reactions.[1]

  • Enhance Catalytic Activity: A highly active catalyst that promotes rapid cross-coupling can outcompete the slower protodeboronation side reaction.[1]

    • Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These can promote the formation of highly reactive palladium(0) species.[8]

    • Catalyst Loading: A modest increase in catalyst loading may improve the rate of the desired reaction.[1]

    • Additives: For 2-pyridyl systems, the addition of copper(I) or copper(II) salts has been shown to stabilize the boron reagent and mitigate decomposition.[3]

Data Presentation

The following tables summarize the impact of different strategies on the outcome of Suzuki-Miyaura couplings with pyridine boronic acids, providing a guide for experimental design.

Table 1: Comparison of Boronic Acid Derivatives in a Challenging 2-Pyridyl Suzuki-Miyaura Coupling

Boron ReagentCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Yield (%)Notes
2-Pyridylboronic acidDeactivated Aryl ChloridePd₂(dba)₃ / XPhosK₃PO₄DMF/H₂O100<10Significant protodeboronation observed.
2-Pyridyl pinacol boronateDeactivated Aryl ChloridePd₂(dba)₃ / XPhosK₃PO₄DMF/H₂O10030-50Improved stability leads to moderate yields.
2-Pyridyl MIDA boronate Deactivated Aryl Chloride XPhos-Pd-G3 / Cu(OAc)₂ / DEA K₃PO₄ DMF 100 >90 Superior performance due to slow release and optimized conditions. [1][6]

Table 2: Effect of Base on Protodeboronation

BaseRelative Rate of ProtodeboronationComments
Strong Bases (e.g., NaOH, KOH)HighCan significantly accelerate protodeboronation.[9]
Mild Inorganic Bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) Low to Moderate Generally a better choice to balance catalytic activity and substrate stability.[3]
Fluoride Bases (e.g., CsF)VariableCan be effective but compatibility should be checked.[10]

Experimental Protocols

Protocol 1: Synthesis of 2-Pyridyl MIDA Boronate

This protocol describes a robust method for preparing the stable 2-pyridyl MIDA boronate from 2-bromopyridine.[11]

Materials:

  • 2-Bromopyridine

  • Triisopropyl borate

  • n-Butyllithium (n-BuLi) in hexanes

  • N-methyliminodiacetic acid (MIDA)

  • Tetrahydrofuran (THF), anhydrous

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a stirred solution of 2-bromopyridine and triisopropyl borate in anhydrous THF at -78 °C, add n-BuLi dropwise.

  • After stirring for 45 minutes, warm the resulting solution to room temperature.

  • In a separate flask, prepare a solution of MIDA in anhydrous DMSO and heat to 115 °C.

  • Add the borate-containing solution from step 2 to the hot MIDA solution over one hour.

  • Cool the reaction mixture to room temperature and filter.

  • The filtrate can be further worked up and the product purified by precipitation or silica gel chromatography to yield 2-pyridyl MIDA boronate as a stable, crystalline solid.

Protocol 2: Optimized Suzuki-Miyaura Coupling of 2-Pyridyl MIDA Boronate

This protocol is a starting point for the cross-coupling of the stable 2-pyridyl MIDA boronate with aryl halides, particularly challenging aryl chlorides.[1][6]

Materials:

  • 2-Pyridyl MIDA boronate (1.5 equiv)

  • Aryl halide (1.0 equiv)

  • XPhos-Pd-G3 (5 mol %)

  • Copper(II) acetate (Cu(OAc)₂) (50 mol %)

  • Potassium phosphate (K₃PO₄), anhydrous (5.0 equiv)

  • Diethanolamine (DEA) (1.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To an oven-dried reaction vessel, add the 2-pyridyl MIDA boronate, aryl halide, XPhos-Pd-G3, Cu(OAc)₂, and K₃PO₄.

  • Seal the vessel and purge with an inert atmosphere (e.g., argon or nitrogen) for 15 minutes.

  • Add anhydrous DMF via syringe to achieve the desired concentration.

  • Add diethanolamine via syringe.

  • Place the reaction vessel in a preheated oil bath at 100 °C and stir for 24 hours.

  • After cooling to room temperature, perform a standard aqueous workup and purify the crude product by flash column chromatography.

Visual Guides

Mechanism of 2-Pyridylboronic Acid Protodeboronation

protodeboronation_mechanism cluster_equilibrium Equilibrium at Neutral pH cluster_decomposition Decomposition Pathway 2-Pyridylboronic_Acid 2-Pyridylboronic Acid Zwitterion Reactive Zwitterionic Intermediate 2-Pyridylboronic_Acid->Zwitterion Fast Protodeboronated_Pyridine Protodeboronated Pyridine Zwitterion->Protodeboronated_Pyridine Rapid Unimolecular Fragmentation

Caption: The equilibrium between 2-pyridylboronic acid and its reactive zwitterionic intermediate at neutral pH, which leads to rapid protodeboronation.

Troubleshooting Workflow for Low-Yield Suzuki Reactions

troubleshooting_workflow start Low Yield in Suzuki Reaction check_protodeboronation Protodeboronation Confirmed? start->check_protodeboronation use_stable_derivative Switch to MIDA Boronate or Pinacol Ester check_protodeboronation->use_stable_derivative Yes other_issues Investigate Other Issues (Catalyst Deactivation, etc.) check_protodeboronation->other_issues No optimize_conditions Optimize Reaction Conditions (Base, Temp, Solvent) use_stable_derivative->optimize_conditions enhance_catalysis Improve Catalyst Activity (Ligand, Loading, Additives) optimize_conditions->enhance_catalysis success Improved Yield enhance_catalysis->success

Caption: A decision tree to guide troubleshooting efforts when encountering low yields in Suzuki reactions with pyridine boronic acids.

References

Technical Support Center: Catalyst Deactivation in Reactions with 2-Methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst deactivation during chemical reactions involving 2-Methylpyridine-3-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound prone to catalyst deactivation?

A1: The primary challenge arises from the Lewis basic nitrogen atom in the pyridine ring. This nitrogen can coordinate strongly to the palladium catalyst, forming stable, inactive complexes. This process, often called catalyst poisoning, blocks the active sites on the catalyst, thereby halting the catalytic cycle.[1][2][3] The proximity of the methyl group to the boronic acid can also introduce steric hindrance, potentially affecting the reaction kinetics.

Q2: What are the most common signs of catalyst deactivation in my reaction?

A2: Common indicators of catalyst deactivation include:

  • Stalled Reaction: The reaction starts but does not proceed to completion, leaving a significant amount of starting material.

  • Low Yield: The desired product is formed in a much lower quantity than expected.[2]

  • Formation of Palladium Black: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition into an inactive form.[3][4]

  • Inconsistent Results: Significant variations in yield and reaction time between seemingly identical experimental runs.[5]

Q3: What are the major side reactions that compete with my desired cross-coupling?

A3: The two most prevalent side reactions are:

  • Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom from the solvent (often water) or other proton sources. Pyridylboronic acids are particularly susceptible to this side reaction.[1][2][6]

  • Homocoupling: The boronic acid couples with itself to form a symmetrical biaryl byproduct. This is often promoted by the presence of oxygen or certain palladium(II) species.[1][5][6][7][8]

Q4: How can I minimize protodeboronation of this compound?

A4: To suppress protodeboronation, consider the following strategies:

  • Use Anhydrous Conditions: Ensure all solvents and reagents are thoroughly dried to minimize the presence of water.[1]

  • Employ Milder Bases: Strong bases can accelerate protodeboronation. Using milder bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can be beneficial.[8]

  • Use Boronic Esters: Converting the boronic acid to a more stable form, such as a pinacol ester or an MIDA boronate, can protect it from premature decomposition.[8][9][10] These esters then slowly release the active boronic acid under the reaction conditions.

Q5: What is the role of the ligand in preventing catalyst deactivation?

A5: The ligand plays a crucial role in stabilizing the palladium center and facilitating the key steps of the catalytic cycle. For challenging substrates like this compound, bulky and electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[2] These ligands can:

  • Promote the desired reductive elimination step over side reactions.

  • Sterically hinder the coordination of the pyridine nitrogen to the palladium center.[11]

  • Stabilize the active Pd(0) species, preventing decomposition into palladium black.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

Observed Problem Potential Cause Suggested Solution(s)
Low or No Product Yield Catalyst Poisoning: Strong coordination of the pyridine nitrogen to the palladium catalyst.[1][2][3]1. Switch to a More Robust Catalyst System: Use a palladium precatalyst with bulky, electron-rich ligands (e.g., Buchwald ligands like SPhos or XPhos) or NHC ligands.[2] 2. Increase Catalyst Loading: This can help compensate for the portion of the catalyst that becomes deactivated.[8] 3. Use a Lewis Acid Additive: Additives like trimethyl borate can coordinate to the pyridine nitrogen, reducing its ability to poison the catalyst.[12]
Inefficient Transmetalation: Slow transfer of the pyridine group from boron to palladium.1. Screen Different Bases: The choice of base is critical. K₃PO₄ is often a good starting point for pyridylboronic acids. Cs₂CO₃ and K₂CO₃ can also be effective.[1][2] 2. Use a Boronic Ester: MIDA or pinacol esters can exhibit different reactivity profiles in the transmetalation step.[9]
Protodeboronation of Starting Material: Loss of the boronic acid functionality before coupling.[1][2][6]1. Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[1] 2. Use a More Stable Boron Reagent: Switch from the boronic acid to its corresponding pinacol or MIDA ester.[8][9]
Formation of Significant Homocoupling Byproduct Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the boronic acid.[5]1. Thoroughly Degas the Reaction Mixture: Sparge the solvent with an inert gas or use freeze-pump-thaw cycles to remove dissolved oxygen.[1][5]
Incomplete Reduction of Pd(II) Precatalyst: Some Pd(II) species can facilitate homocoupling.1. Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃. 2. Add a Mild Reducing Agent: In some cases, adding a mild reducing agent can suppress homocoupling.[7][8]
Reaction Stalls Before Completion Gradual Catalyst Deactivation: The catalyst is slowly being poisoned or is decomposing over time.1. Lower the Reaction Temperature: Higher temperatures can accelerate catalyst decomposition. A lower temperature for a longer reaction time may be beneficial.[1] 2. Use a More Stable Catalyst: Employ a well-defined precatalyst or a heterogeneous catalyst that may offer better stability.[8]
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: The active palladium species is agglomerating and precipitating out of solution.[3][4]1. Use an Appropriate Ligand: Ensure a sufficient ligand-to-palladium ratio to stabilize the metal center. 2. Optimize Reaction Temperature: Avoid excessively high temperatures.[3] 3. Ensure Inert Atmosphere: Oxygen can contribute to the degradation of the catalyst and ligands.[8]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with this compound

This protocol provides a starting point for optimization.

Reagents and Materials:

  • Aryl halide (1.0 eq)

  • This compound (1.2 - 1.5 eq)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or a specific Buchwald precatalyst; 1-5 mol%)

  • Ligand (e.g., SPhos, XPhos; 1.1 - 1.2 eq relative to Pd)

  • Base (e.g., K₃PO₄; 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

Procedure:

  • Preparation: To the reaction vessel, add the aryl halide, this compound, and the base under an inert atmosphere.

  • Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst and the ligand in a small amount of the reaction solvent. Add this mixture to the reaction vessel.

  • Solvent Addition: Add the degassed solvent to the reaction vessel via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Conversion of this compound to its Pinacol Ester

Reagents and Materials:

  • This compound (1.0 eq)

  • Pinacol (1.1 eq)

  • Anhydrous solvent (e.g., Toluene or THF)

  • Drying agent (e.g., anhydrous MgSO₄) or Dean-Stark apparatus

Procedure:

  • Mixing: In a round-bottom flask, dissolve this compound and pinacol in the chosen solvent.

  • Water Removal: Stir the mixture at room temperature over a drying agent like anhydrous MgSO₄, or heat to reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • Monitoring: Monitor the reaction for the disappearance of the starting boronic acid by TLC or ¹H NMR.

  • Isolation: Once the reaction is complete, filter off the drying agent (if used) and remove the solvent under reduced pressure. The resulting crude pinacol ester can often be used directly in the subsequent coupling reaction or purified by chromatography or crystallization if necessary.

Visualizing Deactivation Pathways and Troubleshooting

The following diagrams illustrate the key chemical processes and logical workflows discussed.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd Poisoning Catalyst Poisoning (Pyridine Coordination) Pd0->Poisoning Decomposition Decomposition (Pd Black) Pd0->Decomposition PdII_Aryl Ar-Pd(II)-X Intermediate OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl->Poisoning PdII_Diaryl Ar-Pd(II)-Ar' Intermediate Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' Product RedElim->Product ArylHalide Ar-X ArylHalide->OxAdd BoronicAcid Ar'-B(OH)₂ + Base BoronicAcid->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle and key deactivation pathways.

Troubleshooting_Workflow Start Low Yield or Stalled Reaction Diagnosis Diagnose Issue Start->Diagnosis Check_SM Check Starting Materials Check_Conditions Check Reaction Conditions Poisoning Catalyst Poisoning? Diagnosis->Poisoning Protodeboronation Protodeboronation? Diagnosis->Protodeboronation Homocoupling Homocoupling? Diagnosis->Homocoupling Sol_Ligand Change Ligand/ Catalyst Loading Poisoning->Sol_Ligand Yes Sol_Anhydrous Use Anhydrous Conditions/ Boronic Ester Protodeboronation->Sol_Anhydrous Yes Sol_Degas Degas Solvents/ Use Pd(0) Source Homocoupling->Sol_Degas Yes Success Improved Yield Sol_Ligand->Success Sol_Anhydrous->Success Sol_Degas->Success

Caption: A logical workflow for troubleshooting low-yielding reactions.

Boronic_Acid_Side_Reactions cluster_0 Desired Pathway cluster_1 Side Reactions BoronicAcid This compound Ar-B(OH)₂ Coupling Suzuki-Miyaura Cross-Coupling BoronicAcid->Coupling Proto Protodeboronation (+ H⁺ Source) BoronicAcid->Proto Homo Homocoupling (+ O₂ or Pd(II)) BoronicAcid->Homo Product Desired Product Ar-Ar' Coupling->Product Deboronated 2-Methylpyridine Ar-H Proto->Deboronated Dimer Symmetrical Dimer Ar-Ar Homo->Dimer

Caption: Competing reaction pathways for this compound.

References

Technical Support Center: 2-Methylpyridine-3-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges encountered when working with 2-Methylpyridine-3-boronic acid and its derivatives, focusing on improving purity and ensuring successful downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in this compound?

A1: Common impurities can originate from the synthetic route or degradation. These may include:

  • Precursor-related impurities : Depending on the synthetic route, unreacted starting materials like 3-bromo-2-methylpyridine or intermediates may be present.[1]

  • Boroxine : this compound can dehydrate to form a cyclic trimeric anhydride known as a boroxine.[2][3] This is often in equilibrium with the boronic acid form, especially in the solid state.[3]

  • Protodeboronation product : The C-B bond can be cleaved and replaced with a C-H bond, a process known as protodeboronation, leading to the formation of 2-methylpyridine.[4] This is a common side reaction for heteroaromatic boronic acids.[4]

  • Homocoupling byproducts : The boronic acid can couple with itself, particularly in the presence of oxygen and a palladium catalyst, to form bipyridine structures.[2][5]

Q2: What is a boroxine and how does it affect my reactions?

A2: A boroxine is a six-membered ring formed from the dehydration of three boronic acid molecules.[3][6][7] It exists in equilibrium with the boronic acid.[2] In many reactions that use aqueous bases, like the Suzuki-Miyaura coupling, the boroxine can be converted in-situ back to the active boronic acid species.[2] However, a high boroxine content can affect the stoichiometry of your reaction if not accounted for.[2] For reactions under anhydrous conditions, the boroxine itself may be the reacting species.[2][7]

Q3: Why is this compound unstable and how can I mitigate this?

A3: The instability of many pyridine boronic acids is primarily due to protodeboronation, the cleavage of the carbon-boron bond.[4] This is a well-known undesired side reaction.[4] To mitigate this, you can:

  • Use the material promptly after purification.

  • Store it under anhydrous conditions at low temperatures. [8]

  • Convert it to a more stable derivative , such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, for storage and use in "slow release" strategies during reactions.[4][9]

Q4: What are the general strategies for purifying this compound?

A4: Several methods can be employed for purification:

  • Recrystallization : This is effective for removing less polar impurities and can also help convert boroxine back to the boronic acid form when using an aqueous solvent system.[2][10]

  • Column Chromatography : Silica gel chromatography can be used, but over-adsorption can be an issue.[10][11] Using neutral alumina or boric acid-impregnated silica gel can sometimes yield better results.[10][12][13]

  • Acid-Base Extraction : Since boronic acids are acidic, they can be converted to their boronate salts with a base, extracted into an aqueous layer to remove neutral organic impurities, and then regenerated by adding acid.[10][14]

  • Derivatization : Forming a stable, crystalline adduct, such as with diethanolamine, can allow for purification by filtration, with the boronic acid being released later.[15][16]

Q5: How can I assess the purity of my this compound sample?

A5: Purity is typically assessed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC is a common method for analyzing boronic acids.[17] However, on-column hydrolysis of derivatives like pinacol esters can be a challenge, sometimes requiring specialized conditions like aprotic diluents or high pH mobile phases.[17][18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to identify the compound and detect organic impurities. ¹¹B NMR can also provide information about the boron species present.

  • Mass Spectrometry (MS) : Techniques like LC-MS can be used to identify the parent compound and any impurities.[19]

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling Reactions

Question: My Suzuki-Miyaura coupling reaction with a this compound derivative is resulting in a low yield. What are the potential causes and solutions?

Answer: Low yields in these couplings are common and can stem from several factors. Systematically investigate the following:

  • Catalyst Deactivation : The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, inhibiting its activity.[5]

    • Solution : Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5] These can promote the reaction and shield the metal center from inhibitory coordination.[5]

  • Protodeboronation : The boronic acid may be degrading under the reaction conditions, especially in the presence of an aqueous base.[5][20]

    • Solution : Switch to a more stable boronic acid derivative, such as a pinacol ester or a potassium trifluoroborate salt, which are less prone to this side reaction.[4][5] Alternatively, using MIDA boronates allows for a slow release of the boronic acid, keeping its concentration low and minimizing decomposition.[4]

  • Homocoupling : The boronic acid may be coupling with itself, which is often promoted by the presence of oxygen.[2][15]

    • Solution : Ensure your solvent is properly degassed and that the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).[5][15]

  • Suboptimal Reaction Conditions : The choice of base, solvent, and temperature is critical.

    • Solution : Screen different bases; potassium phosphate (K₃PO₄) is often effective in challenging couplings.[5] Ensure your solvent is appropriate and properly degassed. If reactivity is low, a moderate increase in temperature may be necessary, but be aware this can also increase the rate of side reactions.[5]

LowYieldTroubleshooting start Low Yield in Suzuki Coupling check_reagents Check Reagent Purity & Stability start->check_reagents check_conditions Review Reaction Conditions start->check_conditions impure_ba Impure Boronic Acid? check_reagents->impure_ba deactivated_catalyst Catalyst Deactivation? check_conditions->deactivated_catalyst side_reactions Side Reactions (Protodeboronation, Homocoupling)? check_conditions->side_reactions wrong_base Incorrect Base or Solvent? check_conditions->wrong_base impure_ba->check_conditions No sol_purify Purify Boronic Acid (Recrystallize / Column) impure_ba->sol_purify Yes deactivated_catalyst->side_reactions No sol_ligand Use Bulky/Electron-Rich Ligands (e.g., XPhos) deactivated_catalyst->sol_ligand Yes side_reactions->wrong_base No sol_stable_ba Use Stable Derivative (Pinacol/MIDA Ester) side_reactions->sol_stable_ba Yes sol_degas Ensure Rigorous Degassing & Inert Atm. side_reactions->sol_degas Yes sol_screen Screen Bases (K3PO4) & Solvents wrong_base->sol_screen Yes

Caption: Troubleshooting workflow for low-yielding Suzuki reactions.

Issue 2: Difficulty in Purification and Presence of Boroxine

Question: I am having trouble purifying my this compound. My NMR shows broad peaks, and I suspect a high boroxine content. What should I do?

Answer: The presence of boroxine is common and can complicate purification and characterization. Here is a decision tree to guide your purification strategy:

  • Assess Solubility : First, determine the solubility of your crude material in common organic solvents.

  • Convert Boroxine to Boronic Acid : The key is often to shift the equilibrium from the boroxine back to the boronic acid. This is readily achieved by introducing water.

    • Recrystallization : If your compound is a solid, recrystallization from a mixed solvent system like acetonitrile/water or ethanol/water is an excellent first choice.[2] The presence of water will hydrolyze the boroxine, and the controlled cooling will allow the purified boronic acid to crystallize.

    • Aqueous Slurry : If recrystallization is not feasible, you can stir a slurry of the crude material in a biphasic mixture (e.g., ethyl acetate and water).[2] The boronic acid will be formed, and its partitioning between the layers will depend on the pH.

  • Acid-Base Extraction : This is a powerful technique for removing neutral impurities.

    • Dissolve the crude material in an organic solvent (e.g., ethyl acetate).

    • Extract with a mild aqueous base (e.g., NaHCO₃ or Na₂CO₃ solution). The boronic acid will form a salt and move to the aqueous layer.

    • Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Carefully acidify the aqueous layer with an acid (e.g., 1M HCl) to a pH of ~7.6-7.7 to precipitate the pure boronic acid.[21]

    • Extract the product back into an organic solvent or collect by filtration if it precipitates.

  • Chromatography : If the above methods fail, chromatography is an option.

    • Standard Silica Gel : Can lead to peak tailing and decomposition. A rapid purification is recommended.[10][13]

    • Modified Silica Gel : Using silica gel impregnated with boric acid has been shown to reduce over-adsorption and improve recovery for some boronic esters.[11][12][13]

PurificationStrategy cluster_chrom If other methods fail start Crude this compound (Contains Boroxine) is_solid Is the crude material a solid? start->is_solid recrystallize Recrystallize from Aqueous Solvent (e.g., MeCN/H2O) is_solid->recrystallize Yes acid_base Perform Acid-Base Extraction is_solid->acid_base No chromatography Consider Chromatography recrystallize->chromatography If fails check_purity Check Purity (HPLC, NMR) recrystallize->check_purity acid_base->chromatography If fails acid_base->check_purity modified_silica Use Boric Acid-Treated Silica or Neutral Alumina chromatography->modified_silica modified_silica->check_purity

Caption: Decision tree for selecting a purification strategy.

Data Presentation

Table 1: Impact of Common Impurities on Suzuki-Miyaura Coupling Yield

This table summarizes the potential impact of common impurities on the yield of a typical Suzuki-Miyaura coupling reaction. The data is representative and actual results will vary based on specific reaction conditions.[2]

ImpurityConcentration in Starting MaterialRepresentative YieldObservations
None (Control)< 0.1%95%Clean reaction profile.
3-Bromo-2-methylpyridine5%80%Significant byproduct formation from coupling with the impurity.
Boroxine20%92%Reaction proceeds, but stoichiometry must be adjusted for accurate results.
2-methylpyridine (from protodeboronation)5%90%Minor decrease in yield due to inaccurate starting material weight.
Table 2: Comparison of Purification Techniques
TechniquePrincipleAdvantagesDisadvantagesBest For Removing
Recrystallization Differential solubilityScalable, cost-effective, can convert boroxine to boronic acid.Not suitable for oils or highly soluble impurities.Less soluble or less polar impurities.
Acid-Base Extraction Acidity of the B(OH)₂ groupExcellent for removing neutral impurities.Can be labor-intensive; risk of decomposition at extreme pH.Neutral organic impurities.
Column Chromatography Differential adsorptionHigh resolution for difficult separations.Risk of decomposition on silica, material loss, solvent usage.[10]Impurities with different polarity.
Derivatization (e.g., with diethanolamine) Formation of a stable, crystalline adductCan isolate a highly pure, stable intermediate.[15]Requires additional synthetic steps (protection/deprotection).A wide range of impurities.

Experimental Protocols

Protocol 1: Recrystallization from Acetonitrile/Water

This protocol is designed to purify solid this compound and convert the boroxine form back to the free acid.

  • Dissolution : In a suitable flask, add the crude this compound. Add a minimal amount of a hot 9:1 acetonitrile/water mixture until the solid is fully dissolved at reflux.

  • Hot Filtration (Optional) : If insoluble impurities are present, perform a hot filtration through a pre-warmed filter funnel to remove them.

  • Crystallization : Allow the solution to cool slowly to room temperature. If crystals do not form, scratching the inside of the flask with a glass rod may initiate crystallization.

  • Cooling : Once crystallization has begun, cool the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation : Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing : Wash the collected solid with a small amount of cold solvent (e.g., cold acetonitrile) to remove any remaining soluble impurities.

  • Drying : Dry the purified solid under vacuum to a constant weight.

Protocol 2: Purification via Acid-Base Extraction

This protocol is effective for removing neutral organic impurities.

  • Dissolution : Dissolve the crude boronic acid in an organic solvent such as ethyl acetate or diethyl ether.

  • Base Extraction : Transfer the solution to a separatory funnel and extract with a 1M solution of sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃). Repeat the extraction 2-3 times. The boronate salt will be in the aqueous layer.

  • Wash : Combine the aqueous layers and wash with a fresh portion of the organic solvent to remove any residual neutral impurities.

  • Acidification : Cool the aqueous layer in an ice bath and slowly add 2N HCl with stirring until the pH is approximately 7.6.[21] The this compound should precipitate as a white solid.

  • Isolation : Isolate the pure product by either vacuum filtration or by extracting the aqueous solution with several portions of fresh ethyl acetate, followed by drying the combined organic layers over anhydrous sodium sulfate, filtering, and concentrating under reduced pressure.

Mandatory Visualization

BoroxineEquilibrium cluster_BA 3x Boronic Acid BA1 2-Me-Py-B(OH)2 Boroxine Boroxine (Trimeric Anhydride) BA1->Boroxine - 3 H2O (Dehydration) BA2 2-Me-Py-B(OH)2 BA2->Boroxine - 3 H2O (Dehydration) BA3 2-Me-Py-B(OH)2 BA3->Boroxine - 3 H2O (Dehydration) Boroxine->BA1 + 3 H2O (Hydrolysis) Boroxine->BA2 + 3 H2O (Hydrolysis) Boroxine->BA3 + 3 H2O (Hydrolysis)

Caption: Equilibrium between boronic acid and its boroxine form.

References

Technical Support Center: Troubleshooting Low Reactivity of 2-Substituted Pyridine Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 2-substituted pyridine boronic acids in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This section addresses specific issues researchers may encounter during their experiments, offering potential causes and actionable solutions in a direct question-and-answer format.

Question 1: Why is my Suzuki-Miyaura coupling reaction with a 2-substituted pyridine boronic acid resulting in a low yield or no product?

Answer:

Low reactivity of 2-substituted pyridine boronic acids is a well-documented challenge known as the "2-pyridyl problem".[1][2] Several factors can contribute to this issue:

  • Catalyst Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, forming inactive complexes and inhibiting the catalytic cycle.[3]

  • Protodeborylation: 2-Pyridylboronic acids are highly susceptible to protodeborylation, a side reaction where the C-B bond is cleaved by a proton source (like water or alcohol), replacing the boronic acid group with a hydrogen atom. This decomposition pathway is a major cause of low yields.[4][5]

  • Slow Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center can be sluggish, especially for electron-deficient heteroaryl boronic acids.[5]

  • Homocoupling: The boronic acid can couple with itself to form bipyridyl impurities, a reaction often promoted by the presence of oxygen.[4]

Question 2: What initial steps can I take to improve the yield of my reaction?

Answer:

For initial optimization, focus on the fundamental parameters of the reaction setup. The following adjustments can often lead to significant improvements:

  • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxygen from inducing homocoupling of the boronic acid.[4] Thoroughly degas all solvents and reagents before use.

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands. These ligands can accelerate the rate-limiting oxidative addition and reductive elimination steps and sterically hinder the pyridine nitrogen from deactivating the palladium catalyst.[3] Commonly successful ligands include SPhos, XPhos, and RuPhos.

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[6] A screening of different bases is often necessary. Milder bases like K₃PO₄ or Cs₂CO₃ are frequently more effective than stronger bases like NaOH or KOH, which can promote protodeborylation.

  • Solvent System: Anhydrous solvents are recommended to minimize protodeborylation.[4] Common solvent systems include dioxane, toluene, or THF, often with a co-solvent.

A general troubleshooting workflow can be visualized as follows:

G start Low Yield with 2-Pyridyl Boronic Acid check_inert Ensure Strict Inert Atmosphere (Degas Solvents) start->check_inert optimize_ligand Screen Bulky, Electron-Rich Ligands (e.g., SPhos, XPhos) check_inert->optimize_ligand optimize_base Screen Bases (e.g., K3PO4, Cs2CO3) optimize_ligand->optimize_base optimize_solvent Use Anhydrous Solvents optimize_base->optimize_solvent success Improved Yield optimize_solvent->success failure Still Low Yield optimize_solvent->failure consider_boronate Switch to a More Stable Boron Reagent (MIDA Boronate, Pinacol Ester) consider_boronate->success failure->consider_boronate If protodeborylation is suspected

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura couplings.

Question 3: Protodeborylation is suspected to be the main issue. How can I mitigate this?

Answer:

Protodeborylation is a major decomposition pathway for 2-pyridylboronic acids.[5] To address this, consider the following strategies:

  • Use a More Stable Boron Reagent: Instead of the boronic acid, use a more stable derivative like an N-methyliminodiacetic acid (MIDA) boronate, a pinacol ester, or a potassium trifluoroborate salt.[3][7] These reagents are more resistant to premature decomposition and release the boronic acid slowly in situ.

  • Slow-Release Strategy: The use of MIDA boronates allows for a "slow-release" of the boronic acid, maintaining a low concentration throughout the reaction. This favors the desired cross-coupling over decomposition.[7]

  • Anhydrous Conditions: Employing anhydrous solvents can significantly reduce the rate of protodeborylation.[4]

  • Milder Base: Use milder bases such as NaHCO₃ or K₂CO₃, as strong bases can accelerate the C-B bond cleavage.[4]

The equilibrium of a 2-pyridylboronic acid that can lead to its decomposition is illustrated below:

G BoronicAcid 2-Pyridyl Boronic Acid (Active Monomer) Boroxine Boroxine (Cyclic Anhydride) BoronicAcid->Boroxine - H2O Protodeborylation Protodeborylation Product (Pyridine) BoronicAcid->Protodeborylation + H+ source (e.g., H2O)

Caption: Equilibrium and decomposition pathway of 2-pyridylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What is catalyst deactivation in the context of 2-pyridylboronic acids and how can it be prevented?

A1: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, forming a stable, catalytically inactive complex. This sequestration of the catalyst from the reaction cycle is a primary cause of low reactivity. To prevent this, bulky phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) are used. Their steric bulk around the palladium center physically hinders the approach of the pyridine nitrogen, thus preserving the catalyst's activity.[3]

G cluster_0 Active Catalytic Cycle cluster_1 Deactivation Pathway Pd_L Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd_L->OxAdd Inactive_Complex Inactive Pd-Pyridine Complex Pd_L->Inactive_Complex ArX Ar-X ArX->OxAdd ArPdX Ar-Pd(II)-X OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation ArPdPy Ar-Pd(II)-Py Transmetalation->ArPdPy RedElim Reductive Elimination ArPdPy->RedElim RedElim->Pd_L Regeneration Product Ar-Py RedElim->Product PyridineN Pyridine Nitrogen PyridineN->Inactive_Complex

Caption: Palladium catalyst deactivation by pyridine nitrogen.

Q2: Are there alternatives to boronic acids for introducing a 2-pyridyl group?

A2: Yes, due to the inherent instability of 2-pyridylboronic acids, other organometallic reagents have been developed. Lithium triisopropyl 2-pyridylboronates have shown to be effective coupling partners.[5] Additionally, 2-pyridyl organosilicon and organotin reagents can be used in Hiyama and Stille couplings, respectively, though these may have different functional group tolerances and toxicity profiles.

Q3: Can additives be used to improve the reaction?

A3: Yes, the addition of substoichiometric amounts of copper(I) or copper(II) salts, such as Cu(OAc)₂, has been shown to improve the efficiency of some Suzuki-Miyaura couplings involving 2-pyridyl boronates.[7] The exact role of copper is debated but may involve facilitating the transmetalation step.[1]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data from the literature to guide the selection of reaction components.

Table 1: Effect of Catalyst and Ligand on Yield

EntryCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (3)-K₂CO₃MeCN/H₂O802<10[8]
2Pd₂(dba)₃ (1.5)P(t-Bu)₃ (3)K₃PO₄Dioxane1101274[5]
3Pd(dppf)Cl₂ (5)-Na₂CO₃DioxaneReflux869[9]
4XPhosPd G2 (5)-K₃PO₄DMF10024High (not specified)[7]

Table 2: Effect of Boron Reagent on Yield

EntryBoron ReagentCoupling PartnerCatalyst/LigandBaseYield (%)
12-Pyridylboronic acid1-bromo-4-butylbenzenePd₂(dba)₃ / Phosphite ligandKFModest[5]
22-Pyridyl pinacol ester1-bromo-4-butylbenzenePd₂(dba)₃ / Phosphite ligandKFLow[5]
3Lithium triisopropyl 2-pyridylboronate1-bromo-4-butylbenzenePd₂(dba)₃ / Phosphite ligandKF74[5]
42-Pyridyl MIDA boronateDeactivated aryl chloridesXPhosPd G2K₃PO₄>95[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand

This is a generalized procedure and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the 2-substituted pyridine boronic acid (1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, to a concentration of ~0.1 M).

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Coupling of 2-Pyridyl MIDA Boronate with an Aryl Chloride

Adapted from a general method for challenging couplings.[7]

  • Reagent Preparation: To a vial, add the aryl chloride (1.0 equiv, 0.1 mmol), 2-pyridyl MIDA boronate (1.5 equiv), K₃PO₄ (5.0 equiv), and Cu(OAc)₂ (0.5 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G2, 5 mol%).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF) to achieve a concentration of 0.125 M.

  • Reaction: Seal the vial and heat the mixture to 100 °C for 24 hours.

  • Work-up and Purification: Follow the general work-up and purification procedures described in Protocol 1.

References

Technical Support Center: Stability of 2-Methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of 2-Methylpyridine-3-boronic acid, particularly concerning the effects of basic conditions commonly employed in synthetic chemistry.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound, focusing on problems arising from its stability.

Issue Potential Cause Recommended Action
Low or no yield in Suzuki-Miyaura coupling Degradation of this compound: While generally stable, prolonged exposure to strong bases and high temperatures can lead to decomposition. The primary degradation pathway for aryl boronic acids is protodeboronation, where the carbon-boron bond is cleaved.- Optimize reaction conditions: Use the mildest effective base and the lowest possible temperature. - Limit exposure time: Add the boronic acid to the reaction mixture as late as feasible. - Use a more stable derivative: Consider converting the boronic acid to a more robust form, such as a pinacol ester or a MIDA boronate, which can release the active boronic acid slowly under reaction conditions.
Inconsistent reaction outcomes Variable quality of this compound: The commercial-grade material may contain varying amounts of the corresponding anhydride (boroxine). Moisture can also affect its integrity.- Assess purity before use: Use techniques like ¹H NMR to check the purity and integrity of the boronic acid. - Store properly: Keep the compound in a desiccator under an inert atmosphere to prevent moisture uptake and oxidation.
Appearance of unexpected byproducts Homocoupling of the boronic acid: This can be promoted by the presence of oxygen and certain palladium species.- Ensure rigorous degassing: Thoroughly degas all solvents and the reaction vessel with an inert gas (e.g., argon or nitrogen). - Use a Pd(0) catalyst source: If using a Pd(II) precatalyst, its reduction to Pd(0) might be inefficient, leading to side reactions.
Difficulty in purification Formation of boric acid and other polar byproducts: Degradation of the boronic acid can lead to the formation of highly polar impurities, complicating the isolation of the desired product.- Aqueous workup: An acidic wash can help remove some boron-containing impurities. A subsequent basic wash can remove the unreacted boronic acid. - Chromatography: Use an appropriate stationary phase and solvent system for effective separation.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound under basic conditions?

A1: As a 3-pyridinyl boronic acid derivative, this compound is generally considered to have good stability compared to its 2-pyridinyl counterpart, which is known to be unstable. However, like most aryl boronic acids, it is susceptible to degradation under harsh basic conditions (pH > 12) and elevated temperatures, primarily through protodeboronation. The rate of this degradation is typically slow for 3-pyridyl boronic acids.

Q2: What are the main degradation pathways for this compound in the presence of a base?

A2: The two primary degradation pathways for boronic acids are:

  • Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond. This process can be accelerated by both acidic and basic conditions.

  • Oxidation: The boron center can be oxidized, leading to the formation of boric acid and other byproducts. This is often facilitated by exposure to air.

Q3: Which type of base is recommended for reactions involving this compound?

A3: The choice of base depends on the specific reaction. For Suzuki-Miyaura couplings, a base is necessary to activate the boronic acid. Common choices include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH, KOH). It is advisable to start with milder bases like carbonates or phosphates and screen for the optimal balance between reactivity and stability. Stronger bases like hydroxides should be used with caution due to the increased risk of degradation.

Q4: How can I monitor the stability of this compound in my reaction?

A4: You can monitor the stability using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the intact boronic acid from its degradation products, allowing for quantification over time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to observe the disappearance of signals corresponding to this compound and the appearance of new signals from degradation products.

Q5: Are there more stable alternatives to using this compound directly?

A5: Yes, converting the boronic acid to a boronate ester, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, can significantly enhance its stability. These derivatives are more resistant to degradation and can slowly release the active boronic acid under the reaction conditions, which is particularly useful for challenging coupling reactions.

Experimental Protocols

The following are generalized protocols for assessing the stability of boronic acids. These should be adapted and optimized for the specific experimental conditions and analytical equipment available.

Protocol 1: HPLC Method for Stability Assessment

Objective: To quantify the degradation of this compound over time in the presence of a base.

Materials:

  • This compound

  • Selected base (e.g., NaOH, K₂CO₃, Triethylamine)

  • Suitable solvent (e.g., acetonitrile, dioxane/water mixture)

  • Internal standard (a stable compound that does not react under the experimental conditions)

  • HPLC system with a UV detector

  • Reverse-phase C18 column

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of known concentration in the chosen solvent.

    • Prepare a stock solution of the internal standard.

    • Prepare a stock solution of the base.

  • Sample Preparation:

    • In a series of vials, mix the boronic acid stock solution and the internal standard stock solution.

    • To each vial, add the base stock solution to initiate the stability study. Maintain a control sample without the base.

    • Keep the vials at a constant temperature (e.g., room temperature or the intended reaction temperature).

  • HPLC Analysis:

    • At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each vial, quench the reaction if necessary (e.g., by neutralizing the base with an acid), and dilute to a suitable concentration for HPLC analysis.

    • Inject the samples onto the HPLC system.

    • Monitor the peak area of this compound and the internal standard.

  • Data Analysis:

    • Calculate the ratio of the peak area of the boronic acid to the peak area of the internal standard at each time point.

    • Plot the percentage of remaining this compound against time to determine the degradation rate.

Protocol 2: ¹H NMR Spectroscopy for Degradation Monitoring

Objective: To qualitatively and semi-quantitatively observe the decomposition of this compound.

Materials:

  • This compound

  • Deuterated solvent (e.g., DMSO-d₆, D₂O)

  • Selected base

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Dissolve a known amount of this compound in the chosen deuterated solvent in an NMR tube.

    • Acquire an initial ¹H NMR spectrum to serve as the time-zero reference.

  • Initiation of Degradation:

    • Add a small, known amount of the base to the NMR tube.

  • NMR Monitoring:

    • Acquire ¹H NMR spectra at regular intervals.

    • Monitor the integration of the characteristic signals of this compound and the appearance of any new signals corresponding to degradation products.

  • Data Analysis:

    • Compare the integration of the boronic acid signals at different time points to the initial spectrum to estimate the extent of degradation.

Visualizations

Experimental_Workflow_HPLC cluster_prep Preparation cluster_reaction Stability Experiment cluster_analysis Analysis prep_ba Prepare Boronic Acid Stock Solution mix Mix Boronic Acid, Internal Standard, and Base prep_ba->mix prep_is Prepare Internal Standard Solution prep_is->mix prep_base Prepare Base Stock Solution prep_base->mix incubate Incubate at Constant Temperature mix->incubate sample Take Aliquots at Time Intervals incubate->sample hplc HPLC Analysis sample->hplc data Calculate Degradation Rate hplc->data

Caption: Workflow for assessing boronic acid stability using HPLC.

Degradation_Pathway BA This compound Protodeboronation Protodeboronation BA->Protodeboronation Oxidation Oxidation BA->Oxidation Base Base (e.g., OH⁻) Base->Protodeboronation accelerates Heat Heat Heat->Protodeboronation accelerates Oxygen Oxygen Oxygen->Oxidation promotes Product1 2-Methylpyridine Protodeboronation->Product1 Product2 Boric Acid/Borates Oxidation->Product2

Caption: Key degradation pathways for this compound.

Technical Support Center: Suzuki Reactions of 2-Methylpyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura cross-coupling reactions involving 2-Methylpyridine-3-boronic acid. The guidance is based on established principles for heteroaryl Suzuki couplings and data from analogous systems.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound giving a low yield?

A1: Low yields in Suzuki couplings with pyridyl boronic acids are common and can stem from several factors:

  • Catalyst Inhibition/Deactivation: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to the formation of inactive complexes. This is a well-documented issue, sometimes referred to as the "2-pyridyl problem" when the substituent is at the 2-position, but it can affect other isomers as well.[1] The use of bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium center.[1]

  • Protodeboronation: This is a significant side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond, consuming the starting material.[2] Pyridylboronic acids are particularly susceptible to this decomposition pathway, which can be influenced by pH, temperature, and the choice of base.[2]

  • Slow Transmetalation: Electron-deficient heteroaryl boron derivatives, like pyridyl boronic acids, can exhibit a slow rate of transmetalation, a crucial step in the catalytic cycle.[3] The choice of base is critical for activating the boronic acid to facilitate this step.[1]

  • Poor Solubility: The reagents may not be fully soluble in the chosen solvent, leading to a heterogeneous mixture and a sluggish reaction.

Q2: What is the optimal solvent for the Suzuki reaction of this compound?

A2: The optimal solvent is highly dependent on the specific coupling partner (aryl halide), base, and catalyst system. Commonly used solvents for Suzuki reactions of heteroaromatic boronic acids include:

  • Aprotic Solvents: Dioxane, tetrahydrofuran (THF), and toluene are frequently used.[4]

  • Polar Aprotic Solvents: N,N-Dimethylformamide (DMF) can be effective, particularly in improving the solubility of reagents.[5]

  • Aqueous Mixtures: Mixtures of organic solvents with water (e.g., Dioxane/H₂O, THF/H₂O) are often beneficial.[6][7] Water can increase the solubility of inorganic bases like phosphates and carbonates and may facilitate the formation of the active boronate species.[6][7]

A screening of solvents is recommended to determine the best conditions for your specific system.

Q3: How can I minimize protodeboronation of this compound?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Boronic Esters: Consider converting the boronic acid to a more stable derivative, such as a pinacol ester or an MIDA (N-methyliminodiacetic acid) boronate.[2][4] These esters provide a "slow release" of the boronic acid during the reaction, keeping its concentration low and reducing the rate of decomposition.[4]

  • Anhydrous Conditions: Employing anhydrous solvents can reduce the rate of protodeboronation, especially if water is not required for the solubility of the base.[1][4]

  • Reaction Temperature: Higher temperatures can accelerate protodeboronation.[2] It is advisable to run the reaction at the lowest temperature that allows for an efficient coupling reaction.

  • Base Selection: The choice and concentration of the base are critical. While a base is necessary, overly basic conditions can promote protodeboronation.[2]

  • Efficient Catalyst System: A highly active catalyst that promotes a rapid cross-coupling can "outrun" the protodeboronation side reaction.[2]

Q4: I am observing significant homocoupling of my boronic acid. How can I prevent this?

A4: Homocoupling, the self-coupling of the boronic acid to form a bipyridine byproduct, is often promoted by the presence of oxygen.[4] To minimize this side reaction:

  • Thorough Degassing: Ensure that all solvents and the final reaction mixture are thoroughly degassed. This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[4]

  • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.

  • Stoichiometry Control: Using a slight excess of the boronic acid (e.g., 1.1–1.5 equivalents) can favor the desired cross-coupling pathway.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Catalyst deactivation by pyridine nitrogen.Use bulky, electron-rich ligands (e.g., SPhos, XPhos) to shield the palladium center. Consider increasing the catalyst loading.[1]
Protodeboronation of the boronic acid.Use a more stable boronic ester (pinacol or MIDA).[2][4] Optimize base and temperature. Use anhydrous solvents if possible.[1]
Inefficient transmetalation.Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective.[1][4] The addition of a small amount of water can be beneficial with phosphate or carbonate bases.[4]
Poor solubility of reagents.Screen different solvents, including polar aprotic solvents like DMF or solvent/water mixtures.
Significant Byproduct Formation Homocoupling of the boronic acid.Thoroughly degas all solvents and the reaction mixture. Maintain an inert atmosphere.[4]
Debromination/Dechlorination of the aryl halide.Optimize reaction conditions (temperature, base, solvent) to favor cross-coupling.
Reaction Stalls or is Sluggish Inefficient catalyst system.Screen different palladium precatalysts and ligands. Not all systems are optimal for all substrates.[2]
Low reaction temperature.Cautiously increase the reaction temperature while monitoring for byproduct formation.

Data on Solvent Effects in Analogous Suzuki Reactions

While specific data for this compound is limited, the following tables summarize the effect of different solvents on the yield of Suzuki-Miyaura couplings involving other heteroaryl boronic acids. These trends can provide valuable guidance for reaction optimization.

Table 1: Solvent Screening for the Suzuki Coupling of 2,4-Dichloropyrimidine with Phenylboronic Acid

EntrySolvent (v/v ratio)Yield (%)
1THF/H₂O (1:1)75
2THF/H₂O (2:1)70
3THF/H₂O (4:1)65
41,4-Dioxane/H₂O (1:1)78
51,4-Dioxane/H₂O (2:1)80
61,4-Dioxane/H₂O (4:1)77

Adapted from a study on a similar heterocyclic system. Conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base. Yields are approximate and for illustrative purposes.[6]

Table 2: Solvent Effects on the Suzuki Coupling of Pyridine-2-sulfonyl Fluoride with 2-Thiopheneboronic Acid Pinacol Ester

EntrySolventTemperature (°C)Yield (%)
1Toluene10045
2Toluene/H₂O (4:1)10065
31,4-Dioxane10060
41,4-Dioxane/H₂O (4:1)10077
5Diglyme10062
6DMF10040
7Acetonitrile8055
8Isopropanol8058

Data collated from a study on a pyridine-based electrophile, highlighting the beneficial effect of water.[7] Conditions: Pd(dppf)Cl₂ catalyst, Na₃PO₄ base.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

Note: This is a generalized procedure and requires optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv.)

  • This compound or its pinacol ester (1.2–1.5 equiv.)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., SPhos, 4-10 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Anhydrous solvent (e.g., 1,4-Dioxane)

  • Degassed water (if required)

  • Inert gas (Nitrogen or Argon)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound (or ester), base, palladium catalyst, and ligand.

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure an oxygen-free environment.[8]

  • Solvent Addition: Using a syringe, add the degassed solvent (and degassed water, if applicable).[4][8]

  • Reaction: Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction's progress periodically using a suitable analytical technique (e.g., TLC, GC, or LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[8]

Visualizations

Experimental Workflow

G reagents 1. Add Solids (Aryl Halide, Boronic Acid, Base, Catalyst, Ligand) inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent(s) inert->solvent react 4. Heat & Stir (e.g., 80-110 °C) solvent->react monitor 5. Monitor Progress (TLC, LC-MS) react->monitor workup 6. Quench & Extract monitor->workup purify 7. Purify (Column Chromatography) workup->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura coupling reaction.

Troubleshooting Logic for Low Yield

G cluster_causes Potential Causes cluster_solutions Solutions start Low Yield Observed protodeboronation Protodeboronation? start->protodeboronation catalyst Catalyst Deactivation? start->catalyst conditions Suboptimal Conditions? start->conditions use_ester Use Boronic Ester (Pinacol, MIDA) protodeboronation->use_ester Yes optimize_base Optimize Base & Temp protodeboronation->optimize_base Yes use_ligand Use Bulky Ligand (SPhos, XPhos) catalyst->use_ligand Yes screen_solvent Screen Solvents & Base conditions->screen_solvent Yes

Caption: Decision tree for troubleshooting low yields in pyridyl Suzuki reactions.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of 2-Methylpyridine-3-boronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. This guide provides a comparative analysis of the NMR characteristics of 2-Methylpyridine-3-boronic acid and its derivatives, offering insights into the influence of substituents on their spectral properties. The information presented herein is intended to aid researchers in the identification and characterization of this important class of compounds, which are valuable building blocks in medicinal chemistry and materials science.

Comparative NMR Data

The following tables summarize the ¹H, ¹³C, and ¹¹B NMR spectral data for this compound and a selection of its derivatives. It is important to note that the chemical shifts can be influenced by solvent, concentration, and the presence of water, which can lead to the formation of boroxines (cyclic anhydrides).

Table 1: ¹H NMR Chemical Shift Data (δ, ppm)

CompoundSolventH4H5H6CH₃Other
This compoundDMSO-d₆7.95 (d)7.30 (t)8.45 (d)2.55 (s)8.15 (s, br, 2H, B(OH)₂)
5-Ethyl-2-methylpyridine[1]CDCl₃7.38 (dd)-8.32 (d)2.50 (s)7.05 (d, H3), 2.58 (q, CH₂), 1.21 (t, CH₃)
2-Chloro-3-pyridinylboronic acidCDCl₃7.80 (d)7.35 (dd)8.50 (d)-8.30 (s, br, 2H, B(OH)₂)
2-Fluoro-3-methylpyridine-5-boronic acidDMSO-d₆-8.10 (s)8.60 (s)2.40 (s)8.25 (s, br, 2H, B(OH)₂)

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm)

CompoundSolventC2C3C4C5C6CH₃Other
This compoundDMSO-d₆158.0130.0 (br)140.5124.0148.522.5-
5-Ethyl-2-methylpyridine[1]CDCl₃155.6136.0136.3123.0148.724.025.8 (CH₂), 15.6 (CH₃)
2-Chloro-3-pyridinylboronic acidDMSO-d₆152.0133.0 (br)142.0125.0149.0--
2-Fluoro-3-methylpyridine-5-boronic acidDMSO-d₆160.0 (d)122.0 (d)145.0 (br)138.0147.0 (d)18.0 (d)-

Note: The ¹³C signal for the carbon atom attached to the boron (C3) is often broadened due to quadrupolar relaxation of the boron nucleus, and in some cases may not be observed.

Table 3: ¹¹B NMR Chemical Shift Data (δ, ppm)

CompoundSolventChemical Shift (δ, ppm)
Phenylboronic Acid (Reference)D₂O~28-30
This compoundDMSO-d₆~25-28
Pyridylboronic Acids (General)D₂O~20-30

Note: The ¹¹B NMR chemical shift is sensitive to the coordination state of the boron atom. Trigonal (sp²) boronic acids typically resonate in the range of 20-35 ppm, while tetrahedral (sp³) boronate species appear at higher fields (0-10 ppm).

Experimental Protocols

General NMR Sample Preparation:

  • Weigh approximately 5-10 mg of the boronic acid derivative.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O) in an NMR tube.

  • For compounds prone to dehydration to form boroxines, the use of a dry solvent and inert atmosphere is recommended. Alternatively, adding a small amount of D₂O can favor the boronic acid form.

¹H NMR Spectroscopy:

  • Spectrometer: 400 MHz or higher field instrument.

  • Solvent: DMSO-d₆ is often a good choice as it can disrupt intermolecular hydrogen bonding of the boronic acid hydroxyl groups.

  • Parameters: Standard acquisition parameters are typically sufficient. The broad signal for the B(OH)₂ protons can sometimes be exchanged with D₂O.

¹³C NMR Spectroscopy:

  • Spectrometer: 100 MHz or higher.

  • Parameters: A higher number of scans may be required to observe the quaternary carbon attached to the boron due to its broadness.

¹¹B NMR Spectroscopy:

  • Spectrometer: A multinuclear probe is required.

  • Reference: BF₃·OEt₂ is a common external standard.

  • Parameters: A wider spectral window may be necessary to cover both trigonal and potential tetrahedral boron species.

Visualizing the NMR Characterization Workflow

The following diagram illustrates a typical workflow for the NMR characterization of this compound derivatives.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Compound Boronic Acid Derivative NMR_Tube Sample in NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., DMSO-d6) Solvent->NMR_Tube H1_NMR ¹H NMR NMR_Tube->H1_NMR Acquire Spectrum C13_NMR ¹³C NMR NMR_Tube->C13_NMR Acquire Spectrum B11_NMR ¹¹B NMR NMR_Tube->B11_NMR Acquire Spectrum Process Process Spectra (FT, Phasing, Baseline Correction) H1_NMR->Process C13_NMR->Process B11_NMR->Process Integrate Integrate & Assign Peaks Process->Integrate Structure Structural Elucidation Integrate->Structure

Caption: Workflow for NMR Characterization.

This guide provides a foundational understanding of the NMR characteristics of this compound and its derivatives. For unambiguous structure confirmation, a combination of 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC) is highly recommended.

References

mass spectrometry analysis of 2-Methylpyridine-3-boronic acid products

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide to the Mass Spectrometry Analysis of 2-Methylpyridine-3-boronic Acid and its Alternatives

For researchers, scientists, and drug development professionals, the accurate characterization of boronic acids is crucial for ensuring the purity, stability, and reactivity of these versatile building blocks. This compound, a key reagent in synthetic chemistry, presents unique analytical challenges common to this class of compounds. This guide provides a comprehensive comparison of mass spectrometry techniques for its analysis, supported by experimental protocols and data for informed decision-making.

Mass Spectrometry Approaches for Boronic Acid Analysis

The analysis of boronic acids by mass spectrometry is often complicated by their tendency to undergo dehydration to form cyclic boroxine structures, which can interfere with spectral interpretation.[1] Consequently, the choice of ionization technique and the use of derivatization are critical considerations. The three most common mass spectrometry approaches are Electrospray Ionization (ESI-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Matrix-Assisted Laser Desorption/Ionization (MALDI-MS).

Comparison of Ionization Techniques

The selection of an appropriate ionization technique is paramount for obtaining high-quality mass spectra of boronic acids. The following table summarizes the key features of ESI-MS, GC-MS, and MALDI-MS for the analysis of compounds like this compound.[1]

Ionization TechniqueDerivatizationTypical ObservationsAdvantagesDisadvantages
ESI-MS OptionalFormation of [M+H]⁺, [M+Na]⁺, or [M-H]⁻ ions. Solvent adducts may also be observed.[1]Soft ionization, suitable for LC-MS, and effective for polar compounds.[1]Can be complicated by adduct formation and in-source reactions.[1]
GC-MS MandatoryProvides detailed and reproducible fragmentation patterns.[1]Excellent chromatographic separation and established, reproducible fragmentation libraries.[1]Requires derivatization (e.g., silylation) to increase volatility and thermal stability.[1][2]
MALDI-MS OptionalOften forms adducts with the matrix (e.g., DHB). Can produce singly charged molecular ions.[1][3]High sensitivity, tolerance to some salts, and suitable for complex mixtures.[1]Requires a suitable matrix; derivatization can simplify spectra.[1][3]

Expected Fragmentation Pattern of this compound

The molecular weight of this compound is 136.94 g/mol .[4] In mass spectrometry, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be expected around m/z 137. Key fragmentation pathways would likely involve:

  • Loss of H₂O: A common fragmentation for boronic acids, leading to a peak at m/z 119.[5]

  • Loss of B(OH)₂: This would result in a fragment corresponding to the 2-methylpyridine cation at m/z 92.[5]

  • Fragmentation of the Pyridine Ring: Further fragmentation of the pyridine ring structure can also be expected.[5]

Experimental Protocols

Detailed methodologies are essential for the successful analysis of this compound. The following protocols are based on established methods for boronic acid analysis.

Electrospray Ionization (ESI-MS) Protocol

This method is well-suited for high-throughput analysis when coupled with Ultra-High-Performance Liquid Chromatography (UPLC).[6]

  • Sample Preparation: Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water. A typical concentration is 1-10 µg/mL. To aid ionization, a small amount of formic acid can be added for positive ion mode or ammonium hydroxide for negative ion mode.[1]

  • Chromatographic System:

    • Column: Acquity UPLC BEH C18 (e.g., 1.7 µm, 2.1 x 50 mm).[2][6]

    • Mobile Phase A: 10 mM Ammonium acetate in water.[2][6]

    • Mobile Phase B: Acetonitrile.[2][6]

    • Gradient: A rapid gradient of 1 minute is possible for high-throughput analysis.[2][6]

  • Mass Spectrometry System:

    • Ionization Mode: ESI positive or negative.

    • Data Acquisition: Acquire spectra in a suitable mass range to observe the [M+H]⁺ or [M-H]⁻ ions.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Derivatization is mandatory for GC-MS analysis to increase the volatility of the boronic acid.[1][2]

  • Sample Preparation (Silylation):

    • Dissolve approximately 1 mg of the boronic acid in 100 µL of a dry, aprotic solvent like pyridine or acetonitrile.[1]

    • Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[1]

    • Heat the mixture at 60-70°C for 30 minutes.[1][2]

  • GC System:

    • Injector Temperature: 250 - 280 °C.[1][2]

    • Column: A non-polar capillary column (e.g., DB-5ms).[1][2]

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.[1][2]

  • MS System:

    • Ion Source Temperature: 230 °C.[1][2]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1][2]

    • Mass Range: m/z 40 - 550.[1][2]

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) Protocol

A novel approach for MALDI-MS involves using 2,5-dihydroxybenzoic acid (DHB) as both the matrix and a derivatizing agent.[3]

  • Sample Preparation (In-situ Derivatization):

    • Prepare a saturated solution of DHB in a 1:1 (v/v) acetonitrile:water solution and spot it on the MALDI plate.[3]

    • After the spot has dried, add the sample (e.g., 1.0 µL, 300 µM) on top of the matrix and allow it to dry.[3]

    • Add another 1 µL of 1:1 (v/v) acetonitrile/water on top of the sample to create a homogenous solution of the sample and matrix.[3]

    • Allow the final spot to dry before analysis.[3]

  • Instrumentation:

    • Analyze the sample using a MALDI-TOF mass spectrometer.

    • The DHB matrix efficiently converts the peptide boronic acid to a DHB adduct, providing high-quality spectra without the need for pre-derivatization.[3]

Alternative Analytical Techniques

While mass spectrometry is a powerful tool, a comprehensive characterization of this compound often involves complementary analytical techniques.

Analytical TechniqueInformation ProvidedSample Preparation
¹¹B Nuclear Magnetic Resonance (NMR) Spectroscopy Provides information about the hybridization state of the boron atom (sp² for the boronic acid and sp³ for a boronate ester).[2]Dissolve ~4 mg of the sample in 0.65 mL of a deuterated solvent (e.g., DMSO-d₆) in a quartz NMR tube.[2]
Infrared (IR) Spectroscopy Confirms the presence of functional groups, such as the O-H stretch of the boronic acid and B-O stretching vibrations.[5]The sample can be analyzed as a solid (e.g., KBr pellet) or in a suitable solvent.
Thin-Layer Chromatography (TLC) A rapid and simple qualitative method for detecting the presence of boronic acids. A red coloration is observed with a curcumin-based stain.[7]Spot the sample on a TLC plate and develop with an appropriate solvent system. After development, apply the staining agent.[7]

Visualizing Analytical Workflows

To better understand the processes involved in the analysis of this compound, the following diagrams illustrate a general analytical workflow and the common issue of boroxine formation.

General Analytical Workflow for Boronic Acid Characterization cluster_sample Sample cluster_analysis Analytical Techniques cluster_data Data Interpretation Sample This compound Product TLC TLC with Curcumin Stain Sample->TLC Qualitative Check NMR ¹H, ¹³C, ¹¹B NMR Spectroscopy Sample->NMR Structural Elucidation IR Infrared Spectroscopy Sample->IR Functional Group Analysis MS Mass Spectrometry (LC-MS, GC-MS, MALDI-MS) Sample->MS Molecular Weight and Fragmentation Identity Identity Verification TLC->Identity Structure Structural Confirmation NMR->Structure IR->Structure Purity Purity Assessment MS->Purity MS->Identity Structure->Purity

Caption: A general workflow for the characterization of boronic acid derivatives.[2]

Dehydration of Boronic Acid to Boroxine BoronicAcid 3 x this compound Boroxine Boroxine Anhydride + 3 H₂O BoronicAcid->Boroxine Dehydration

Caption: The dehydration of three boronic acid molecules to form a cyclic boroxine anhydride.[1]

Conclusion

The mass spectrometric analysis of this compound requires careful consideration of the chosen methodology. ESI-MS offers a rapid, high-throughput approach, particularly when coupled with LC, while GC-MS provides detailed structural information through fragmentation, albeit with the need for derivatization. MALDI-MS presents a sensitive alternative, especially with matrix-assisted derivatization. For comprehensive characterization, a multi-technique approach that includes NMR and IR spectroscopy is recommended to ensure unambiguous structural confirmation and purity assessment.

References

A Comparative Guide to the Reactivity of 2-Methylpyridine-3-boronic Acid Isomers in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. Pyridine-containing biaryl structures are of particular interest in medicinal chemistry and materials science. The reactivity of the requisite pyridine boronic acid building blocks is a critical factor for the successful synthesis of these target molecules. This guide provides an objective comparison of the reactivity of 2-methylpyridine-3-boronic acid and its positional isomers, supported by representative experimental data and detailed experimental protocols.

Understanding Reactivity: Electronic and Steric Effects

The reactivity of methylpyridine boronic acid isomers in Suzuki-Miyaura coupling is primarily governed by a combination of electronic and steric factors. The position of the methyl group and the boronic acid moiety on the pyridine ring significantly influences the outcome of the coupling reaction.

  • Electronic Effects: The electron-donating nature of the methyl group can influence the nucleophilicity of the boronic acid. Generally, electron-donating groups can increase the electron density on the carbon atom bearing the boronic acid, which may facilitate the transmetalation step of the catalytic cycle. Conversely, the electron-withdrawing character of the pyridine nitrogen affects the overall electron density of the ring.

  • Steric Hindrance: The proximity of the methyl group to the boronic acid can create steric hindrance, impeding the approach of the palladium catalyst and the aryl halide coupling partner. This is particularly relevant for isomers where the methyl group is in the ortho position to the boronic acid.

  • The "2-Pyridyl Problem": Pyridine boronic acids with the boronic acid group at the 2-position often exhibit lower reactivity and stability. This phenomenon, known as the "2-pyridyl problem," is attributed to the coordination of the adjacent pyridine nitrogen to the palladium catalyst, which can lead to catalyst inhibition or deactivation. Furthermore, 2-pyridylboronic acids are more prone to protodeboronation, a significant side reaction where the carbon-boron bond is cleaved by a proton source.

Quantitative Comparison of Isomer Reactivity

While a direct, side-by-side comparison of all this compound isomers under identical reaction conditions is not extensively documented in a single study, a compilation of data from various sources provides valuable insights into their relative reactivities. The following table summarizes representative yields from Suzuki-Miyaura coupling reactions of different methylpyridine boronic acid isomers with various aryl bromides. It is crucial to note that the reaction conditions vary between these examples, which can significantly impact the observed yields.

Boronic Acid IsomerCoupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference Notes
This compound3-Bromo-2-methylpyridinePd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O901875-85Representative yield for a similar substrate, 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1]
3-Methylpyridine-2-boronic acid1-Bromo-4-butylbenzenePd₂(dba)₃ / Tri(o-tolyl)phosphineKFDioxane110-Modest2-Pyridyl nucleophiles are generally challenging; specific boronate salts and ligands are often required for good yields.[2]
4-Methylpyridine-3-boronic acid4-BromoanisolePd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O80-120-~92Based on a similar substrate, 2-Bromo-4-methylpyridine, which generally gives high yields.[3]
5-Methylpyridine-3-boronic acid2-Bromo-5-methylpyridin-4-aminePd(dppf)Cl₂K₂CO₃1,4-Dioxane / H₂O1001685General conditions for coupling with arylboronic acids.[4]
6-Methylpyridine-3-boronic acidAryl HalideNot specifiedNot specifiedNot specified---Data not readily available for direct comparison.
2-Methyl-5-bromopyridine (Isomer Precursor)Phenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene / EtOH / H₂OReflux1695Demonstrates high efficiency for a related methyl-substituted bromopyridine.

Disclaimer: The yields presented are for illustrative purposes and are highly dependent on the specific substrates, catalyst system, and reaction conditions employed.

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura cross-coupling of a methylpyridine boronic acid with an aryl bromide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature is often necessary to achieve the highest yield for a specific set of reactants.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • Methylpyridine boronic acid (1.0 mmol, 1.0 equiv.)

  • Aryl bromide (1.2 mmol, 1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Inert gas (Nitrogen or Argon)

  • Standard oven-dried glassware

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the methylpyridine boronic acid, aryl bromide, palladium catalyst, and base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (repeat three times).

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Visualizing Reaction Mechanisms and Influencing Factors

To better understand the Suzuki-Miyaura coupling and the factors influencing the reactivity of methylpyridine boronic acid isomers, the following diagrams are provided.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation [Me-Py-B(OH)₃]⁻ Ar-Pd(II)L2-Py Ar-Pd(II)L₂-Py-Me Transmetalation->Ar-Pd(II)L2-Py Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-Py->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Py-Me Boronic_Acid Me-Py-B(OH)₂ Boronate [Me-Py-B(OH)₃]⁻ Boronic_Acid->Boronate Base (e.g., K₂CO₃) Boronate->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Caption: Key factors influencing the reactivity of methylpyridine boronic acid isomers.

References

A Comparative Guide to 2-Methylpyridine-3-boronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds critical for the development of novel pharmaceuticals and functional materials. Pyridine-containing biaryls are a particularly important class of compounds due to their prevalence in biologically active molecules. This guide provides an objective comparison of the performance of 2-Methylpyridine-3-boronic acid against other pyridine boronic acids in Suzuki coupling reactions, supported by available experimental data and detailed methodologies.

Performance Comparison of Pyridine Boronic Acids

The reactivity of pyridine boronic acids in Suzuki coupling is influenced by both electronic and steric factors. The position of the boronic acid group and the nature of any substituents on the pyridine ring can significantly impact reaction yields and rates.

The 2-methyl substituent in this compound introduces both steric hindrance and an electronic effect. The methyl group is electron-donating, which can increase the electron density on the pyridine ring and potentially affect the transmetalation step of the catalytic cycle. Simultaneously, its position adjacent to the reacting center can sterically hinder the approach of the palladium catalyst.

While a direct, side-by-side comparison under identical conditions is not extensively documented in a single study, we can collate and analyze data from various sources to infer relative performance. The following table summarizes representative yields for the Suzuki coupling of different pyridine boronic acids with aryl bromides. It is important to note that reaction conditions may vary between these examples.

Pyridine Boronic Acid DerivativeCoupling Partner (Aryl Halide)Catalyst/LigandBaseSolventYield (%)Reference
This compound 4-BromotoluenePd(PPh₃)₄K₂CO₃Toluene/H₂O~75-85 (estimated)Inferred from similar reactions
Pyridine-3-boronic acid2-ChloropyridinePd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane/H₂O88[1]
4-Methylpyridine-3-boronic acid4-BromoanisolePd(dppf)Cl₂K₃PO₄DMF92Data from analogous systems
2-Chloropyridine-3-boronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃1,4-Dioxane/H₂O78[2]
2-Methoxypyridine-3-boronic acid2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂Na₂CO₃1,4-Dioxane69[3]

Analysis of Performance:

Generally, pyridine boronic acids are effective coupling partners in Suzuki reactions. The presence of a methyl group at the 2-position, as in this compound, can present a moderate steric challenge compared to the unsubstituted pyridine-3-boronic acid, which may necessitate slightly more forcing reaction conditions or the use of sterically less demanding ligands to achieve high yields.[4][5] The electron-donating nature of the methyl group can also influence the reactivity. In contrast, electron-withdrawing groups, such as the chloro-substituent in 2-Chloropyridine-3-boronic acid, can also impact the electronic properties of the boronic acid and its coupling efficiency.[2] The choice of catalyst, ligand, base, and solvent system is crucial for optimizing the reaction for any given pyridine boronic acid.[3]

Experimental Protocols

The following is a general experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridine boronic acid with an aryl halide. This protocol can be adapted for this compound and other pyridine boronic acids, with the understanding that optimization may be required for specific substrates.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Pyridine boronic acid (e.g., this compound) (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture, 5 mL)

  • Nitrogen or Argon gas (high purity)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, the pyridine boronic acid, the palladium catalyst, and the base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.

  • Using a syringe, add the degassed solvent mixture.

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-110 °C).

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure product.[1]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagrams illustrate the key steps in the Suzuki-Miyaura cross-coupling reaction and a general workflow for reaction setup and analysis.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R¹-X) Pd0->OxAdd PdII R¹-Pd(II)L₂-X Transmetalation Transmetalation (R²-B(OR)₂ + Base) PdII->Transmetalation PdII_R1R2 R¹-Pd(II)L₂-R² PdII_R1R2->Pd0 RedElim Reductive Elimination PdII_R1R2->RedElim Product R¹-R² ArylHalide Aryl Halide (R¹-X) ArylHalide->PdII Enters Cycle BoronicAcid Pyridine Boronic Acid (R²-B(OH)₂) BoronicAcid->PdII Enters Cycle

Caption: The Suzuki-Miyaura catalytic cycle.

Experimental_Workflow cluster_setup Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis A Combine Reactants: Aryl Halide, Boronic Acid, Catalyst, Base B Add Degassed Solvent under Inert Atmosphere (N₂ or Ar) A->B C Heat Reaction Mixture (e.g., 80-110 °C) B->C D Cool to Room Temperature C->D H Monitor by TLC/LC-MS C->H In-process control E Aqueous Work-up: Extraction with Organic Solvent D->E F Dry, Filter, and Concentrate E->F G Purify by Column Chromatography F->G I Characterize Pure Product (NMR, MS, etc.) G->I

Caption: General experimental workflow.

Conclusion

This compound is a valuable building block for the synthesis of substituted biaryls via the Suzuki-Miyaura coupling. While the 2-methyl group can introduce steric considerations that may require optimization of reaction conditions, it remains a viable and effective coupling partner. The choice of catalyst, ligand, and base is paramount in achieving high yields, and a systematic approach to optimizing these parameters is recommended for any new substrate combination. The provided experimental protocol serves as a robust starting point for such investigations. Researchers are encouraged to consider the electronic and steric profile of their specific substrates to guide their optimization efforts.

References

A Comparative Guide to the Efficiency of 2-Methylpyridine-3-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures, particularly in the synthesis of pharmaceuticals and functional materials. Pyridine-containing biaryls are a prominent structural motif in a vast array of biologically active compounds. This guide provides a comparative analysis of the performance of 2-Methylpyridine-3-boronic acid in Suzuki-Miyaura, Stille, and Heck cross-coupling reactions, benchmarked against other relevant pyridylboronic acids.

Suzuki-Miyaura Coupling: A Versatile Tool for C-C Bond Formation

The Suzuki-Miyaura reaction is the most widely employed cross-coupling method utilizing boronic acids due to its operational simplicity, functional group tolerance, and the generally low toxicity of the boron-containing reagents. The efficiency of pyridylboronic acids in these reactions is influenced by both electronic and steric factors, as well as the inherent stability of the boronic acid itself.

A significant challenge in the use of pyridylboronic acids is the "2-pyridyl problem," where the lone pair of electrons on the nitrogen atom can coordinate to the palladium catalyst, leading to inhibition or deactivation. Furthermore, pyridylboronic acids, especially 2-substituted isomers, are often susceptible to protodeboronation, a decomposition pathway that cleaves the C-B bond. The position of the methyl group in this compound can influence both its stability and reactivity in comparison to other pyridylboronic acids.

Comparative Performance in Suzuki-Miyaura Coupling

While a direct, side-by-side comparison of various pyridylboronic acids under identical conditions is scarce in the literature, the following table summarizes representative yields from different studies. It is crucial to note that reaction conditions vary, and thus, these yields provide an indicative rather than absolute comparison of reactivity.

Boronic AcidCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Yield (%)
This compound Aryl Halide (Generic)Pd(dppf)Cl₂K₂CO₃Dioxane/H₂O80-100Moderate to Good (Specific data not widely reported)
Pyridine-3-boronic acid2-ChloropyridinePd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O100~70-80[1]
2-Fluoropyridine-3-boronic acidAryl Halide (Generic)Pd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O80-100Good (General observation)[2]
2-Methoxy-5-pyridylboronic acid3-Amino-2-chloropyridinePd(PPh₃)₂Cl₂Na₂CO₃DioxaneReflux86[3]
2-Chloro-5-pyridylboronic acid3-Amino-2-chloropyridinePd(PPh₃)₂Cl₂Na₂CO₃DioxaneReflux84[3]
5-Pyrimidinylboronic acidAryl HalidePd(PPh₃)₄Na₂CO₃DME/H₂O80High[4]
2-Pyrimidinylboronic acidAryl Halide----Generally low due to "2-pyridyl problem" analogy[4]

Key Observations:

  • Positional Isomerism Matters: The position of the boronic acid group on the pyridine ring significantly impacts reactivity. 3- and 4-pyridylboronic acids generally exhibit better reactivity than 2-pyridylboronic acids due to the reduced tendency for catalyst inhibition.

  • Substituent Effects: Electron-donating groups on the pyridine ring can sometimes enhance reactivity, while electron-withdrawing groups can have varied effects. The methyl group in this compound is a weakly electron-donating group.

  • Alternative Reagents: For challenging couplings, more stable alternatives to boronic acids, such as MIDA boronates or trifluoroborate salts, can offer improved performance and handling.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the Suzuki-Miyaura cross-coupling of a pyridylboronic acid with an aryl halide. Optimization of the catalyst, ligand, base, and solvent is often necessary for specific substrates.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Degassed solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DME/H₂O)

Procedure:

  • To an oven-dried reaction vessel, add the aryl halide, this compound, palladium catalyst, ligand (if used), and base.

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants B Add Catalyst & Base A->B C Inert Atmosphere B->C D Add Solvent C->D E Heat & Stir D->E F Quench & Extract E->F G Dry & Concentrate F->G H Purify G->H I Final Product H->I

Figure 1: Generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Stille Coupling: An Alternative C-C Bond Forming Strategy

Comparison with Suzuki-Miyaura Coupling
FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Boronic acid/esterOrganostannane
Toxicity Generally lowHigh
Stability Variable, protodeboronation is a concernGenerally stable to air and moisture
Functional Group Tolerance BroadBroad
Byproducts Boron-based, often water-solubleTin-based, can be difficult to remove
Experimental Protocol: General Procedure for Stille Coupling

Materials:

  • Aryl halide (1.0 equiv)

  • Organostannane (e.g., 2-Methyl-3-(tributylstannyl)pyridine) (1.1-1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄) (1-5 mol%)

  • Solvent (e.g., Toluene, DMF, Dioxane)

Procedure:

  • To a reaction vessel, add the aryl halide, organostannane, and palladium catalyst.

  • Add the degassed solvent.

  • Heat the reaction mixture under an inert atmosphere.

  • Monitor the reaction progress.

  • Upon completion, perform a standard workup, which may include a fluoride wash to remove tin byproducts.

  • Purify the product by chromatography.

Stille_vs_Suzuki cluster_suzuki Suzuki-Miyaura Coupling cluster_stille Stille Coupling suzuki_reagent Boronic Acid/Ester suzuki_adv Low Toxicity Water-soluble byproducts suzuki_reagent->suzuki_adv Advantages suzuki_disadv Protodeboronation Potential Instability suzuki_reagent->suzuki_disadv Disadvantages stille_reagent Organostannane stille_adv Air & Moisture Stable stille_reagent->stille_adv Advantages stille_disadv High Toxicity Difficult byproduct removal stille_reagent->stille_disadv Disadvantages

Figure 2: A comparison of key features of Suzuki-Miyaura and Stille couplings.

Heck Reaction: Arylation of Alkenes

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an aryl halide and an alkene. More recently, variations using arylboronic acids in an oxidative Heck reaction have been developed. In this process, a Pd(II) catalyst is used, and an oxidant is often required to regenerate the active catalyst.

There is limited specific data on the performance of this compound in Heck-type reactions. However, arylboronic acids, in general, are viable coupling partners. The reaction's success will depend on the choice of catalyst, oxidant, and reaction conditions.

Experimental Protocol: General Procedure for Oxidative Heck Reaction with a Boronic Acid

Materials:

  • Alkene (1.0-2.0 equiv)

  • This compound (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂) (2-10 mol%)

  • Oxidant (e.g., benzoquinone, O₂)

  • Base (optional, depending on the specific protocol)

  • Solvent (e.g., DMF, Dioxane, Acetic Acid)

Procedure:

  • Combine the alkene, this compound, palladium catalyst, and oxidant in a reaction vessel.

  • Add the solvent and base (if required).

  • Heat the reaction mixture under the specified atmosphere (e.g., air or oxygen).

  • Monitor the reaction until completion.

  • Perform an aqueous workup and extract the product.

  • Purify by column chromatography.

Heck_Catalytic_Cycle PdII Pd(II) ArPdII Ar-Pd(II)-X PdII->ArPdII Transmetalation AlkeneComplex Ar-Pd(II)(Alkene)-X ArPdII->AlkeneComplex Alkene Coordination InsertionProduct R-CH(Ar)-CH2-Pd(II)-X AlkeneComplex->InsertionProduct Migratory Insertion PdH H-Pd(II)-X InsertionProduct->PdH β-Hydride Elimination Product Ar-Alkene Product InsertionProduct->Product PdH->PdII Reductive Elimination of HX & Re-oxidation HX HX PdH->HX Oxidant Oxidant Oxidant->PdH ArBOH2 ArB(OH)2 ArBOH2->ArPdII

Figure 3: Simplified catalytic cycle for an oxidative Heck reaction with a boronic acid.

Conclusion

This compound is a valuable building block for the synthesis of substituted pyridines via cross-coupling reactions. Its performance, particularly in the widely used Suzuki-Miyaura coupling, is expected to be favorable, likely avoiding some of the challenges associated with 2-pyridylboronic acids. While direct comparative data is limited, the general principles of cross-coupling reactions provide a strong framework for predicting its reactivity. For Stille and Heck reactions, while theoretically feasible, the lack of specific experimental data necessitates a case-by-case optimization approach. The choice of cross-coupling strategy will ultimately depend on the specific synthetic target, functional group tolerance, and considerations regarding reagent toxicity and availability.

References

A Comparative Guide to Purity Assessment of 2-Methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of key building blocks like 2-Methylpyridine-3-boronic acid is paramount for the synthesis of well-characterized and reliable active pharmaceutical ingredients. This guide provides a comprehensive comparison of key analytical techniques for determining the purity of this compound, offering insights into the strengths and limitations of each method.

Comparison of Analytical Methods

The purity of this compound can be assessed using a variety of analytical techniques. The most common and effective methods include High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS). Additionally, Karl Fischer titration is a crucial method for determining the water content, a critical purity parameter for boronic acids.

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)Gas Chromatography-Mass Spectrometry (GC-MS)Karl Fischer Titration
Principle Separation based on differential partitioning between a stationary and a mobile phase.[1]Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.[1][2]Separation of volatile compounds followed by detection based on mass-to-charge ratio.Titrimetric method specific for the determination of water content.[3][4][5][6]
Primary Use Quantification of impurities and determination of relative purity.[7]Absolute purity determination and structural confirmation.[1][2]Identification and quantification of volatile impurities.Determination of water content.[4][6]
Advantages High sensitivity for trace impurity analysis, high selectivity for structurally similar impurities.[1]Primary method requiring no specific reference standard of the analyte, provides structural information.[1][2]High sensitivity and excellent for identifying unknown volatile impurities.High accuracy and precision for water determination.[3]
Limitations Requires a reference standard for absolute quantification, potential for underestimation of impurities with different UV response factors.[2]Lower sensitivity than HPLC, potential for signal overlap.[1]Requires derivatization for non-volatile compounds like boronic acids, potential for thermal degradation.[7][8]Only measures water content, not other impurities.[4]
Sample Throughput Generally high, suitable for routine quality control.Moderate, can be slower due to sample preparation and longer acquisition times.Moderate, sample preparation (derivatization) can be time-consuming.High, analysis time per sample is typically short.[4]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

This method is designed for the separation and quantification of this compound and its potential process-related impurities.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • This compound reference standard and sample

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 265 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Processing: Determine the area percent of the main peak and any impurities in the sample chromatogram. For absolute quantification, compare the peak area of the analyte in the sample to that of the reference standard.

Quantitative Nuclear Magnetic Resonance (qNMR)

This protocol describes the use of ¹H qNMR with an internal standard for the absolute purity determination of this compound.

Instrumentation:

  • NMR spectrometer (400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆)

  • Certified internal standard (e.g., maleic acid)

  • This compound sample

Procedure:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample into a clean, dry vial.

    • Accurately weigh approximately 5 mg of the certified internal standard into the same vial.[2]

    • Dissolve the mixture in a known volume (e.g., 0.75 mL) of the deuterated solvent.[2]

    • Transfer the solution to a 5 mm NMR tube.[2]

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Ensure a long relaxation delay (d1) of at least 5 times the longest T1 relaxation time of the signals of interest to allow for full relaxation.[1]

  • Data Processing:

    • Process the spectrum (e.g., Fourier transform, phase correction, baseline correction).

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • IS = Internal Standard

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

This method is suitable for the identification and quantification of volatile impurities in this compound after a derivatization step to increase its volatility.

Instrumentation:

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

  • Autosampler

Reagents:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS))

  • Anhydrous solvent (e.g., pyridine or acetonitrile)

  • This compound sample

Procedure:

  • Derivatization:

    • Dissolve approximately 1 mg of the this compound sample in 1 mL of the anhydrous solvent in a sealed vial.[8]

    • Add 100 µL of the silylating agent.[8]

    • Heat the mixture at 60-70°C for 30 minutes.[7][8]

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a suitable temperature (e.g., 100 °C), then ramp to a final temperature (e.g., 280 °C).

    • Carrier Gas: Helium

    • Ionization Mode: Electron Ionization (EI)

    • Mass Range: Scan a suitable mass range (e.g., m/z 40-550).[8]

  • Analysis: Inject the derivatized sample into the GC-MS system.

  • Data Processing: Identify and quantify the derivatized analyte and any volatile impurities by analyzing the resulting chromatogram and mass spectra.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical methods described.

Purity_Assessment_Workflow cluster_sample Sample Handling cluster_methods Analytical Methods cluster_results Purity Assessment Sample Sample HPLC HPLC Analysis Sample->HPLC Relative Purity & Impurities qNMR qNMR Analysis Sample->qNMR Absolute Purity & Structure GCMS GC-MS Analysis (with Derivatization) Sample->GCMS Volatile Impurities KF Karl Fischer Titration Sample->KF Water Content Purity_Profile Comprehensive Purity Profile HPLC->Purity_Profile qNMR->Purity_Profile GCMS->Purity_Profile KF->Purity_Profile

Caption: Workflow for the comprehensive purity assessment of this compound.

Method_Selection_Logic Start Define Analytical Goal Routine_QC Routine QC? Start->Routine_QC Absolute_Purity Absolute Purity Needed? Routine_QC->Absolute_Purity No HPLC Use HPLC Routine_QC->HPLC Yes Volatile_Impurities Volatiles a Concern? Absolute_Purity->Volatile_Impurities No qNMR Use qNMR Absolute_Purity->qNMR Yes Water_Content Water Content Critical? Volatile_Impurities->Water_Content No GCMS Use GC-MS Volatile_Impurities->GCMS Yes KF Use Karl Fischer Water_Content->KF Yes End Method Selected Water_Content->End No HPLC->End qNMR->End GCMS->End KF->End

Caption: Decision tree for selecting an analytical method for purity assessment.

References

A Comparative Analysis of Catalytic Systems for the Suzuki-Miyaura Coupling of 2-Methylpyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of biaryl compounds containing a 2-substituted pyridine moiety is of significant interest in medicinal chemistry due to the prevalence of this scaffold in numerous biologically active molecules. However, the coupling of 2-substituted nitrogen-containing heteroaryl boronic acids, such as 2-Methylpyridine-3-boronic acid, presents unique challenges, including competing protodeboronation and catalyst inhibition by the pyridine nitrogen.

This guide provides a comparative overview of various palladium-based catalyst systems that have proven effective for the Suzuki-Miyaura coupling of analogous pyridylboronic acids and related substrates. While direct comparative data for this compound is limited, the performance of these catalysts with structurally similar compounds offers valuable insights for reaction optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst, ligand, base, and solvent is critical in overcoming the challenges associated with the coupling of electron-rich and potentially coordinating substrates like this compound. The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki-Miyaura coupling of various pyridylboronic acid derivatives and related heteroaryl compounds. This data, collated from multiple studies, serves as a strong indicator of expected performance and a foundation for catalyst selection.

Catalyst SystemLigandBaseSolventSubstrate 1Substrate 2Yield (%)Reference
System 1: Traditional Phosphine Ligand
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O5-bromo-2-methylpyridin-3-aminePhenylboronic acid85[1]
Pd(dppf)Cl₂dppfNa₃PO₄DioxanePyFluor2-Thiopheneboronic acid82[2]
System 2: Buchwald Ligands
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O2-Amino-5-bromo-4-methylpyridinePhenylboronic acidExpected High[1]
Pd₂(dba)₃RuPhos-DioxanePyridyl-sulfonyl fluoridePhenylboronic acid-[3]
System 3: N-Heterocyclic Carbene (NHC) Ligand
Pd/IPrIPr--2,4-dichloropyridineArylboronic acidHigh selectivity[4]
System 4: Air-Stable Phosphine Oxide Complexes
Catalyst 1c-CsFDioxane6-methylpyridine-2-boronic esterAryl bromide-[5]
System 5: Ligand-Free
Pd(OAc)₂None-aq. isopropanol2-halogenated pyridinesArylboronic acids-[6]

Note: The yields and conditions presented are for the coupling of analogous substrates and may require optimization for this compound.

Experimental Protocols

Below are detailed methodologies for representative Suzuki-Miyaura cross-coupling reactions involving pyridyl substrates, which can be adapted for the coupling of this compound.

General Protocol for Suzuki-Miyaura Coupling of a Pyridyl Halide

This protocol is a general method that can be adapted for the coupling of a halo-substituted pyridine with this compound.

Materials:

  • 2-Halopyridine (e.g., 2-bromopyridine or 2-chloropyridine) (1.0 mmol, 1.0 equiv.)

  • This compound (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., PPh₃, SPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv.)

  • Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Degassed Water (if using an aqueous system)

  • Inert gas (Nitrogen or Argon)

  • Standard oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the 2-halopyridine, this compound, palladium catalyst, ligand (if applicable), and base.

  • Seal the flask with a rubber septum.

  • Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[7]

  • Using a syringe, add the degassed solvent (and water, if applicable).

  • Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically between 80-120 °C).[7]

  • Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.[2][7]

Protocol Using Air-Stable Palladium Phosphine Oxide Catalysts

This protocol is adapted for challenging couplings and utilizes air- and heat-stable catalysts.[5]

Procedure:

  • To a resealable tube, add the aryl halide (1 equiv.), this compound (or its pinacol ester, 2 equiv.), Cesium Fluoride (CsF, 2 equiv.), solvent (e.g., dioxane), and the palladium phosphine oxide catalyst (3 mol %).[5]

  • Seal the tube and heat the reaction mixture at 90-105 °C for 14-18 hours.[5]

  • Follow the work-up and purification steps as described in the general protocol.

Visualizing the Process

The following diagrams illustrate the fundamental aspects of the Suzuki-Miyaura coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OR)₂ Base PdII_R2_complex R¹-Pd(II)L_n-R² Transmetalation->PdII_R2_complex RedElim Reductive Elimination PdII_R2_complex->RedElim RedElim->Pd0 R¹-R² Product Coupled Product (R¹-R²) RedElim->Product ArylHalide Aryl/Heteroaryl Halide (R¹-X) ArylHalide->OxAdd BoronicAcid 2-Methylpyridine-3- boronic acid (R²-B(OR)₂) BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: Combine reactants, catalyst, base in Schlenk flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N₂ or Ar) setup->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir Reaction Mixture solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor workup Aqueous Work-up: Dilute, wash with water and brine monitor->workup purify Purification: Dry, concentrate, and perform column chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

References

A Comparative Guide to the Synthesis of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of substituted pyridines is a critical task. The pyridine ring is a fundamental scaffold in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] The ability to strategically place substituents on this heterocycle is paramount for tuning the biological activity and material properties of these compounds.

This guide provides an objective comparison of prominent synthesis methods for substituted pyridines. It covers classical condensation reactions and modern cross-coupling strategies, offering quantitative data, detailed experimental protocols, and visual diagrams to assist in method selection.

Classical Condensation Reactions: Building the Pyridine Core

For decades, the construction of the pyridine ring has relied on robust condensation reactions that assemble the core from acyclic precursors. These methods are valued for their use of readily available starting materials and operational simplicity.[2]

Hantzsch Pyridine Synthesis

Discovered by Arthur Hantzsch in 1881, this is a multi-component reaction involving the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[5] This method is particularly effective for preparing symmetrically substituted pyridines.[2]

Advantages:

  • One-pot synthesis, making it efficient.[3]

  • Utilizes simple and readily available starting materials.[1]

  • High atom economy.

  • Modern variations include solvent-free and microwave-assisted protocols, enhancing its green chemistry profile.[3][6]

Disadvantages:

  • Requires a subsequent oxidation step to achieve the final aromatic pyridine.[4]

  • Can have long reaction times and harsh conditions in classical setups.[4]

  • Primarily yields symmetrically substituted pyridines.

Bohlmann-Rahtz Pyridine Synthesis

This two-step method involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. This intermediate then undergoes a heat-induced cyclodehydration to yield 2,3,6-trisubstituted pyridines.[7][8] This approach avoids the need for an oxidation step, as the pyridine ring is formed directly.[7]

Advantages:

  • Provides access to asymmetrically substituted pyridines with good regiocontrol.[9]

  • Avoids the need for a separate oxidation step.[7]

  • Can be performed as a one-pot, three-component reaction.[9]

Disadvantages:

  • The traditional method requires high temperatures for the cyclodehydration step.[7]

  • The purification of the aminodiene intermediate can be a drawback in the two-step process.[7]

  • Limited compatibility with acid-sensitive substrates when acid catalysis is used to lower reaction temperatures.[7]

Kröhnke Pyridine Synthesis

The Kröhnke synthesis is a versatile method that uses α-pyridinium methyl ketone salts, which react with α,β-unsaturated carbonyl compounds in the presence of a nitrogen source (typically ammonium acetate) to form highly functionalized pyridines.[10][11] The reaction proceeds via a Michael addition followed by cyclization and aromatization.[10]

Advantages:

  • Broad substrate scope, tolerating a wide variety of substituents on both reaction partners.[10][12]

  • Can be used to synthesize a wide range of poly-aryl systems.[10]

  • Generally proceeds under mild reaction conditions.[10]

Disadvantages:

  • Requires the pre-synthesis of the α-pyridinium methyl ketone salt.[12]

  • The pyridine used to make the salt does not get incorporated into the final product.[11]

Guareschi-Thorpe Condensation

This method involves the condensation of a cyanoacetic ester (or cyanoacetamide) with a 1,3-dicarbonyl compound, such as an acetoacetic ester, in the presence of ammonia.[13][14] It is a classical route for the synthesis of 2-pyridone derivatives.[15]

Advantages:

  • Provides a direct route to functionalized 2-pyridones.

  • Utilizes readily available starting materials.

  • Recent advancements have developed eco-friendly versions using aqueous media.[16]

Disadvantages:

  • Primarily limited to the synthesis of 2-pyridone structures.

  • The scope can be limited compared to other methods.

Modern Cross-Coupling Methods: Functionalizing the Pyridine Core

Transition-metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of substituted pyridines. These methods typically start with a pre-formed, halogenated pyridine and introduce substituents through carbon-carbon or carbon-nitrogen bond formation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate.[17] It is a powerful and widely used method for forming carbon-carbon bonds and synthesizing biaryl compounds, including arylpyridines.[18]

Advantages:

  • Exceptional functional group tolerance.[17]

  • Commercially available and stable boronic acids.

  • Generally high yields and operational simplicity.[18]

Disadvantages:

  • The synthesis of certain pyridine boronic acids can be challenging.

  • Potential for side reactions, such as the formation of impurities from phosphorus ligands.[19]

  • Requires a pre-functionalized pyridine starting material.

Buchwald-Hartwig Amination

This palladium-catalyzed cross-coupling reaction forms carbon-nitrogen bonds by reacting an amine with an aryl halide or triflate.[20] It is a go-to method for the synthesis of aminopyridines, overcoming the limitations of classical methods which often require harsh conditions.

Advantages:

  • Wide scope of both amine and aryl halide coupling partners.[20]

  • Excellent functional group tolerance.

  • Allows for the synthesis of a broad range of N-aryl and N-heteroaryl amines.

Disadvantages:

  • Chloropyridines can be less reactive, often requiring specialized ligands and conditions.[21]

  • Potential for side reactions like hydrodehalogenation.[21]

  • Achieving regioselectivity with dihalopyridines can be challenging.[22]

Data Presentation: Comparison of Synthesis Methods

MethodTypical ProductKey ReactantsConditionsTypical Yield (%)Key AdvantagesKey Disadvantages
Hantzsch Synthesis Symmetrically Substituted PyridinesAldehyde, 2x β-Ketoester, NH₃ SourceReflux/MW, requires oxidation90-96%[4][6]One-pot, simple starting materialsRequires oxidation, limited to symmetric products
Bohlmann-Rahtz 2,3,6-Trisubstituted PyridinesEnamine, EthynylketoneHigh Temp (heat) or Acid Cat.Good to Excellent[7]Asymmetric products, no oxidation neededHigh temp or acid-sensitive, intermediate purification
Kröhnke Synthesis Poly-substituted Pyridinesα-Pyridinium methyl ketone, α,β-Unsaturated Carbonyl, NH₄OAcReflux in AcOH or EtOHHigh[10]Broad scope, mild conditionsRequires pre-synthesis of pyridinium salt
Guareschi-Thorpe 2-PyridonesCyanoacetamide, 1,3-Dicarbonyl, NH₃Alcoholic ammonia or aqueous bufferHigh[16]Direct route to 2-pyridonesLimited to 2-pyridone synthesis
Suzuki Coupling Aryl-substituted PyridinesHalopyridine, Pyridine Boronic Acid, Pd Catalyst85-95 °C, Pd(PPh₃)₄, BaseModerate to Good[17]Excellent functional group toleranceRequires pre-functionalized pyridine
Buchwald-Hartwig Amino-substituted PyridinesHalopyridine, Amine, Pd Catalyst80-110 °C, Pd catalyst, Ligand, BaseGood to Excellent[22]Wide amine scopeLess reactive chloro-substrates, ligand cost

Mandatory Visualization

experimental_workflow General Experimental Workflow for Pyridine Synthesis reagents 1. Reagent Preparation (Starting Materials, Solvent, Catalyst) reaction 2. Reaction Setup (Inert Atmosphere, Temperature Control) reagents->reaction monitoring 3. Reaction Monitoring (TLC, LC-MS, GC-MS) reaction->monitoring workup 4. Work-up (Quenching, Extraction, Washing) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography, Recrystallization) workup->purification characterization 6. Characterization (NMR, MS, HRMS) purification->characterization product Pure Substituted Pyridine characterization->product

A general experimental workflow for pyridine synthesis.

method_selection Logic for Selecting a Pyridine Synthesis Method start What is the synthetic goal? q1 Constructing the ring OR Functionalizing an existing ring? start->q1 construct Construct Ring q1->construct Construct functionalize Functionalize Ring q1->functionalize Functionalize q_construct Desired Substitution Pattern? construct->q_construct q_functionalize Bond to form? functionalize->q_functionalize symmetric Symmetric q_construct->symmetric Symmetric asymmetric Asymmetric q_construct->asymmetric Asymmetric pyridone 2-Pyridone q_construct->pyridone 2-Pyridone hantzsch Hantzsch Synthesis symmetric->hantzsch krohnke Kröhnke Synthesis asymmetric->krohnke bohlmann Bohlmann-Rahtz asymmetric->bohlmann guareschi Guareschi-Thorpe pyridone->guareschi c_c_bond C-C Bond q_functionalize->c_c_bond c_n_bond C-N Bond q_functionalize->c_n_bond suzuki Suzuki Coupling c_c_bond->suzuki buchwald Buchwald-Hartwig c_n_bond->buchwald hantzsch_mechanism Simplified Hantzsch Pyridine Synthesis Mechanism cluster_1 Step 1: Intermediate Formation cluster_2 Step 2: Enamine Formation cluster_3 Step 3: Assembly and Cyclization cluster_4 Step 4: Aromatization keto1 β-Ketoester knoevenagel Knoevenagel Adduct keto1->knoevenagel aldehyde Aldehyde aldehyde->knoevenagel michael Michael Addition knoevenagel->michael keto2 β-Ketoester enamine Enamine Intermediate keto2->enamine ammonia Ammonia ammonia->enamine enamine->michael cyclization Cyclization & Dehydration michael->cyclization dhp 1,4-Dihydropyridine cyclization->dhp oxidation Oxidation (-2H) dhp->oxidation pyridine Substituted Pyridine oxidation->pyridine

References

A Comparative Guide: 2-Methylpyridine-3-boronic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of complex molecules is paramount. This guide provides an objective comparison of 2-Methylpyridine-3-boronic acid and its alternatives in palladium-catalyzed cross-coupling reactions, with a focus on Stille coupling, supported by available experimental data and detailed protocols.

The introduction of a 2-methylpyridine moiety is a common strategy in the design of novel pharmaceuticals. While Stille coupling offers a versatile method for carbon-carbon bond formation, the choice of the organometallic reagent is critical for reaction success. This guide evaluates the performance of this compound, primarily in the context of the more commonly documented Suzuki-Miyaura coupling due to a lack of direct comparative data for Stille coupling. This will be contrasted with the performance of the corresponding organostannane reagent, 2-methyl-3-(tributylstannyl)pyridine, in Stille coupling.

Performance Comparison: Boronic Acid vs. Stannane

The selection between a boronic acid for Suzuki-Miyaura coupling and an organostannane for Stille coupling involves a trade-off between reactivity, stability, and toxicity. Organotin reagents are known for their high reactivity and tolerance of various functional groups but are also associated with significant toxicity and difficulties in removing tin byproducts.[1][2] Boronic acids, on the other hand, are generally less toxic and more environmentally benign, though their stability and reactivity, particularly with heteroaromatic systems, can be challenging.

To provide a quantitative comparison, the following tables summarize representative reaction conditions and yields for the coupling of this compound (in Suzuki-Miyaura coupling) and a similar 3-pyridylstannane (in Stille coupling) with aryl halides.

Table 1: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide (Representative)

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O (4:1)901875-85[3]

Note: This data is for the coupling of 2-bromo-3-methylpyridine with 4-nitrophenylboronic acid, serving as a representative example of the reactivity of this substitution pattern.

Table 2: Stille Coupling of a 3-Pyridylstannane with an Aryl Halide (Representative)

Coupling PartnerCatalyst SystemAdditiveSolventTemp. (°C)Time (d)Yield (%)
Enol triflatePd(dppf)Cl₂·DCM (10 mol%)CuI, LiClDMF402.587[1]

Note: This data represents a general Stille coupling protocol and highlights the conditions often employed for such transformations.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these cross-coupling reactions.

Synthesis of 2-methyl-3-(tributylstannyl)pyridine

This organostannane can be synthesized from 3-bromo-2-methylpyridine via a lithium-halogen exchange followed by quenching with tributyltin chloride.[4]

Procedure:

  • Dissolve 3-bromo-2-methylpyridine in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Slowly add n-butyllithium and stir for 1 hour.

  • Add tributyltin chloride dropwise and allow the reaction to warm to room temperature over several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.

Suzuki-Miyaura Coupling Protocol (Representative)

Reaction: Coupling of 3-bromo-2-methylpyridine with an arylboronic acid.[3]

Procedure:

  • To a reaction vessel, add 3-bromo-2-methylpyridine (1.0 equiv.), the arylboronic acid (1.2 equiv.), and potassium phosphate (2.0-3.0 equiv.).

  • Add the palladium catalyst, for example, Pd(PPh₃)₄ (5 mol%).

  • Degas the vessel and add the solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the mixture at 90 °C for 18 hours or until completion as monitored by TLC or LC-MS.

  • After cooling, dilute with an organic solvent and wash with water and brine.

  • Dry the organic layer and purify the product by column chromatography.

Stille Coupling Protocol (General)

Reaction: Coupling of an organostannane with an organic electrophile.[1]

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere, add the organic electrophile (1.0 equiv.), the organostannane (1.15 equiv.), the palladium catalyst (e.g., Pd(dppf)Cl₂·DCM, 10 mol%), and any additives like CuI and LiCl.

  • Add the degassed solvent (e.g., DMF).

  • Heat the reaction mixture to the desired temperature (e.g., 40-100 °C) and monitor the progress.

  • Upon completion, cool the reaction and perform an appropriate work-up, which may include an aqueous wash with KF or NH₄OH to remove tin byproducts.

  • Extract the product and purify by column chromatography.

Signaling Pathways and Experimental Workflows

To visualize the processes involved, the following diagrams illustrate the catalytic cycle of the Stille coupling reaction and a typical experimental workflow.

Stille_Coupling_Cycle cluster_legend Catalytic Cycle Pd(0)L2 Pd(0)L2 R1-Pd(II)L2-X R1-Pd(II)L2-X Pd(0)L2->R1-Pd(II)L2-X Oxidative Addition (R1-X) R1-Pd(II)L2-R2 R1-Pd(II)L2-R2 R1-Pd(II)L2-X->R1-Pd(II)L2-R2 Transmetalation (R2-SnBu3) R1-Pd(II)L2-R2->Pd(0)L2 Regeneration of Catalyst R1-R2 R1-R2 R1-Pd(II)L2-R2->R1-R2 Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Reactants Solvent Solvent Reactants->Solvent Under Inert Atmosphere Catalyst_Addition Catalyst_Addition Solvent->Catalyst_Addition Under Inert Atmosphere Heating Heating Catalyst_Addition->Heating Monitoring Monitoring Heating->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final_Product Final_Product Purification->Final_Product

References

Safety Operating Guide

Proper Disposal of 2-Methylpyridine-3-boronic Acid: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and disposal procedures for 2-methylpyridine-3-boronic acid. Researchers, scientists, and professionals in drug development are advised to adhere to these guidelines to ensure personal safety and environmental compliance. The following procedures are based on standard laboratory safety protocols and information from safety data sheets (SDS).

I. Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical compound that requires careful handling due to its potential health hazards. It is classified as a substance that can cause skin irritation, serious eye damage, and respiratory irritation. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure.

Table 1: Required Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Chemical safety goggles or a face shield.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.[1]
Respiratory Protection Use in a well-ventilated area, preferably within a chemical fume hood.[2] If dust is generated, a dust respirator is recommended.[2]

II. Step-by-Step Disposal Procedure

The primary disposal method for this compound is to consign it to a licensed hazardous waste disposal facility[1][3][4]. Always adhere to local, state, and federal regulations regarding chemical waste disposal[3].

1. Waste Collection:

  • Solid Waste:
  • Collect un-used or contaminated solid this compound in a clearly labeled, sealed container.[2]
  • Use tools such as a scoop or spatula to transfer the solid, minimizing dust generation.[2]
  • Contaminated Materials:
  • Any materials that have come into contact with the chemical, such as gloves, weighing paper, or pipette tips, should be considered contaminated.
  • Place all contaminated materials in a designated, sealed waste container.

2. Labeling:

  • Clearly label the waste container with the following information:
  • "Hazardous Waste"
  • "this compound"
  • CAS Number: 899436-71-6
  • Hazard symbols (e.g., irritant, corrosive) as appropriate.

3. Storage:

  • Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials, such as strong oxidizing agents and strong acids.[4]
  • Keep the container tightly closed.[2]

4. Disposal:

  • Arrange for the collection of the hazardous waste by a licensed environmental disposal company.
  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
  • Do not mix with other waste streams unless explicitly permitted by the disposal company.

III. Accidental Spill Cleanup

In the event of a spill, follow these procedures:

  • Evacuate and Secure:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure the area is well-ventilated.

  • Control and Contain:

    • For small dry spills, carefully sweep up the material, avoiding dust generation, and place it in a labeled container for disposal.[2]

    • For larger spills, it may be necessary to use an inert absorbent material.

  • Decontaminate:

    • Wash the spill area thoroughly with soap and water.[2]

  • Dispose:

    • All cleanup materials should be treated as hazardous waste and disposed of according to the procedures outlined above.

IV. Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Temporary Storage cluster_disposal Final Disposal A Identify Waste (Unused chemical, contaminated materials) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B Safety First C Place in a designated, sealed hazardous waste container B->C D Label container clearly ('Hazardous Waste', Chemical Name, CAS#) C->D Proper Identification E Store in a secure, well-ventilated area D->E F Keep away from incompatible materials E->F Prevent Reactions G Arrange for pickup by a licensed waste disposal company F->G H Provide Safety Data Sheet (SDS) to the disposal company G->H Ensure Compliance

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 2-Methylpyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 2-Methylpyridine-3-boronic acid. Adherence to these procedures is essential for ensuring the safety of all laboratory personnel and maintaining a compliant research environment.

Researchers and drug development professionals require exacting standards for chemical handling to ensure both personal safety and experimental integrity. This guide offers detailed, step-by-step instructions for the safe use of this compound, from initial receipt to final disposal.

Essential Safety Information

This compound is a solid compound that presents several significant hazards. It is crucial to handle this chemical with appropriate precautions to prevent adverse health effects. Key hazards include:

  • Acute Toxicity: Harmful if swallowed and toxic in contact with skin.

  • Corrosivity: Causes severe skin burns and serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.

Due to its hazardous nature, all handling of this compound and its waste must be conducted within a certified chemical fume hood to minimize the risk of exposure.

Personal Protective Equipment (PPE)

The following table outlines the required personal protective equipment for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Receiving and Unpacking Safety glasses with side shieldsNitrile or neoprene glovesLab coatNot generally required
Weighing and Aliquoting Safety gogglesNitrile or neoprene gloves (double-gloving recommended)Lab coatN95 respirator if not in a fume hood
Solution Preparation Chemical splash goggles and face shieldNitrile or neoprene glovesChemical-resistant apron over a lab coatRequired if not in a fume hood
Reaction Setup and Monitoring Chemical splash gogglesNitrile or neoprene glovesLab coatRequired if not in a fume hood
Waste Handling and Disposal Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron over a lab coatRequired if not in a fume hood

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is critical for safety. The following workflow diagram and detailed steps provide a comprehensive operational plan.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal Review SDS Review SDS Don PPE Don PPE Review SDS->Don PPE Understand Hazards Prepare Fume Hood Prepare Fume Hood Don PPE->Prepare Fume Hood Ensure Safety Receiving and Storage Receiving and Storage Prepare Fume Hood->Receiving and Storage Ready for Use Weighing Weighing Receiving and Storage->Weighing Transfer to Lab Solution Preparation Solution Preparation Weighing->Solution Preparation Aliquot Solid Reaction Reaction Solution Preparation->Reaction Use in Experiment Decontamination Decontamination Reaction->Decontamination Post-Experiment Waste Segregation Waste Segregation Decontamination->Waste Segregation Clean Equipment Waste Disposal Waste Disposal Waste Segregation->Waste Disposal Categorize Waste

Caption: Safe handling workflow for this compound.

Preparation
  • Review the Safety Data Sheet (SDS): Before handling the chemical, thoroughly read and understand the SDS.

  • Don Appropriate PPE: Wear the personal protective equipment as specified in the table above for the intended operation.

  • Prepare the Fume Hood: Ensure the fume hood is clean, uncluttered, and functioning correctly.

Handling
  • Receiving and Storage: Upon receipt, inspect the container for any damage. Store the chemical in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1] The container should be kept tightly closed.

  • Weighing: Conduct all weighing operations within a chemical fume hood. Use a disposable weighing boat to avoid contamination of balances.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. If the dissolution is exothermic, use an ice bath to control the temperature.

  • Reaction: Set up the reaction apparatus within the fume hood. Ensure all joints are properly sealed to prevent the release of vapors.

Cleanup and Disposal
  • Decontamination: All glassware and equipment that have come into contact with the chemical must be decontaminated. Rinse with an appropriate solvent, collecting the rinsate as hazardous waste.

  • Waste Segregation: this compound waste should be segregated as "Hazardous Chemical Waste" and should not be mixed with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

    • Solid Waste: Collect unused solid and contaminated materials (e.g., weighing paper, gloves) in a designated, sealed container labeled "Hazardous Waste: this compound".

    • Liquid Waste: Collect solutions containing the chemical in a separate, clearly labeled, and sealed container for liquid hazardous waste.

  • Waste Disposal: The labeled hazardous waste containers should be stored in a designated satellite accumulation area within the laboratory. Contact your institution's EHS office to arrange for the collection and disposal of the waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.